An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoisothiazole-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and l...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural attributes, solubility, lipophilicity, and ionization characteristics that govern the molecule's behavior in biological systems. Furthermore, this guide furnishes detailed, field-proven methodologies for the empirical determination of these critical parameters, ensuring scientific rigor and reproducibility in the laboratory.
Introduction and Scientific Context
4-Aminoisothiazole-3-carboxylic acid belongs to the aminothiazole class of heterocyclic compounds, a scaffold renowned for its versatile role in medicinal chemistry. Aminothiazole moieties are integral components of numerous clinically approved drugs and investigational agents, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3] The specific arrangement of the amino and carboxylic acid functional groups on the isothiazole ring in the 4- and 3-positions, respectively, imparts a unique electronic and steric profile that is crucial for molecular interactions with biological targets.
The carboxylic acid group often serves as a key interaction point with active site residues in enzymes, while the amino group can act as a hydrogen bond donor or a basic center.[1][4] Understanding the fundamental physicochemical properties of this molecule is therefore not an academic exercise, but a prerequisite for its rational application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for scientists aiming to characterize and harness the therapeutic potential of 4-Aminoisothiazole-3-carboxylic acid.
Molecular and Physicochemical Profile
The intrinsic properties of a molecule dictate its macroscopic behavior. For 4-Aminoisothiazole-3-carboxylic acid, the interplay between its aromatic heterocycle and ionizable functional groups is paramount. The data presented below is primarily for the hydrochloride salt, which is a common form for handling and storage of such amine-containing compounds.
Table 1: Core Physicochemical and Identity Data for 4-Aminoisothiazole-3-carboxylic Acid and its Hydrochloride Salt
Not available in literature. Requires experimental determination.
See Protocol 1
pKa
Not available in literature. Requires experimental determination.
See Protocol 3
Aqueous Solubility
Not available in literature. Requires experimental determination.
Influenced by LogP and pKa
Chemical Structure
The foundational element of any physicochemical analysis is the molecule's structure. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is decorated with an amino group at position 4 and a carboxylic acid at position 3.
Caption: Chemical structure of 4-Aminoisothiazole-3-carboxylic acid.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties. It is quantified by the partition coefficient (P), typically between n-octanol and water, and expressed as its logarithm (LogP).[8]
LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9] The calculated LogP of 1.8 for the hydrochloride salt suggests that the compound is moderately lipophilic.[5] This property is crucial for cell membrane permeability; however, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[10]
Experimental Protocols for Core Property Determination
The following sections provide standardized, step-by-step protocols for the empirical determination of key physicochemical properties. Adherence to these methods is critical for generating reliable and reproducible data.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of a solid's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[11]
Principle: A small, packed sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[12]
Methodology (Capillary Method):
Sample Preparation:
Ensure the solid sample of 4-Aminoisothiazole-3-carboxylic acid is completely dry.[13] Pulverize a small amount into a fine powder.
Obtain a glass capillary tube (one end sealed). Jab the open end into the powder to collect a small amount of sample.[14]
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly.[13]
The packed sample height should be 2-3 mm for an accurate reading.[13]
Measurement (Using a Mel-Temp Apparatus):
Insert the packed capillary tube into the sample holder of the apparatus.
If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.[11] Allow the apparatus to cool.
For the accurate measurement, begin heating at a medium rate until the temperature is ~15-20°C below the estimated melting point.
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
Data Recording:
Record the temperature (T₁) at which the first drop of liquid is observed. This may be preceded by sintering or shrinking of the solid.[13]
Record the temperature (T₂) at which the entire sample has turned into a transparent liquid.[13]
Illuminating the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Aminoisothiazole-3-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth exploration of the methodologies and analytical considerations for determining and...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth exploration of the methodologies and analytical considerations for determining and understanding the crystal structure of 4-aminoisothiazole-3-carboxylic acid. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established crystallographic principles and data from structurally analogous compounds to present a complete, field-proven workflow. By detailing the causality behind experimental choices, this guide serves as a robust framework for researchers engaged in the solid-state characterization of novel heterocyclic compounds, which are pivotal in modern drug discovery. The isothiazole scaffold, a key component of this molecule, is present in a variety of biologically active compounds, making a thorough understanding of its structural chemistry paramount.[1]
Introduction: The Significance of Solid-State Structure in Drug Development
The three-dimensional arrangement of atoms and molecules in a crystalline solid is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[2] Properties such as solubility, dissolution rate, stability, and bioavailability are all intrinsically linked to the crystalline form. For a molecule like 4-aminoisothiazole-3-carboxylic acid, which possesses both hydrogen bond donor (amino group, carboxylic acid) and acceptor (ring nitrogen, carbonyl oxygen) functionalities, a rich and complex landscape of intermolecular interactions can be anticipated. These interactions, particularly hydrogen bonds, govern the crystal packing and ultimately the macroscopic properties of the material.[3][4] Elucidating these interactions provides invaluable insights into structure-activity relationships (SAR) and informs strategies for crystal engineering and polymorph screening.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
While multiple synthetic routes to isothiazole derivatives exist, a plausible and efficient method for the synthesis of 4-aminoisothiazole-3-carboxylic acid is the Thorpe-Ziegler cyclization.[5] This approach offers a convergent and regioselective route to the target molecule.
Experimental Protocol: Synthesis of 4-Aminoisothiazole-3-carboxylic Acid
Starting Materials: Commercially available ethyl cyanoacetate and carbon disulfide.
Step 1: Formation of the Ketene Dithioacetal. Ethyl cyanoacetate is reacted with carbon disulfide in the presence of a base such as sodium ethoxide in ethanol to form the disodium salt of 2-cyano-3,3-dimercaptoacrylonitrile.
Step 2: S-Alkylation. The disodium salt is then alkylated with a suitable alkyl halide, for example, methyl iodide, to yield the corresponding ketene dithioacetal.
Step 3: Thorpe-Ziegler Cyclization. The ketene dithioacetal is treated with a source of ammonia, such as ammonium chloride, which initiates an intramolecular cyclization to form the methyl 4-aminoisothiazole-3-carboxylate.
Step 4: Hydrolysis. The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide solution) followed by acidification (e.g., with hydrochloric acid) to yield the final product, 4-aminoisothiazole-3-carboxylic acid.[6]
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity (>99%), which is essential for successful crystallization.
Crystallization Strategies
The growth of single crystals of sufficient size and quality is often the most challenging step. For a polar molecule like 4-aminoisothiazole-3-carboxylic acid, several crystallization techniques should be explored.
Experimental Protocol: Single Crystal Growth
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by solubility studies.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization. Common solvent/anti-solvent pairs include ethanol/diethyl ether and methanol/hexane.
Temperature Gradient: A saturated solution is slowly cooled, leading to a decrease in solubility and subsequent crystal growth. The cooling rate should be carefully controlled to avoid the formation of polycrystalline material.
Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Atomic Arrangement
SCXRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state.
Experimental Protocol: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of data is collected by rotating the crystal through a series of angles.
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
Molecular and Crystal Structure: A Detailed Analysis
Based on the analysis of structurally related aminothiazole and amino acid crystals, we can predict the key structural features of 4-aminoisothiazole-3-carboxylic acid.
Molecular Geometry
The isothiazole ring is expected to be essentially planar. The bond lengths and angles within the ring will be influenced by the electronic effects of the amino and carboxylic acid substituents.
Parameter
Predicted Value (Å/°)
Justification
S1-N2 Bond Length
~1.70 Å
Typical single bond length in isothiazoles.
C3-C4 Bond Length
~1.42 Å
Partial double bond character due to conjugation.
C4-N(amino) Bond Length
~1.38 Å
Shorter than a typical C-N single bond due to resonance.
C3-C(carboxyl) Bond Length
~1.50 Å
Typical C-C single bond.
Torsion Angle (N-C4-C3-C)
Near 0° or 180°
To maximize conjugation between the ring and the carboxyl group.
Supramolecular Structure and Hydrogen Bonding
The presence of both a carboxylic acid and an amino group strongly suggests that the crystal structure will be dominated by a network of hydrogen bonds. It is highly probable that the molecule will exist as a zwitterion in the solid state, with the carboxylic acid proton transferred to the amino group.
The primary hydrogen bonding motif is likely to be a centrosymmetric dimer formed through strong N-H···O interactions between the protonated amino groups and the carboxylate groups of adjacent molecules.[7][8] This is a common and robust supramolecular synthon in amino acids.[3][9]
Predicted Hydrogen Bonding Interactions:
Donor-H···Acceptor
D-H (Å)
H···A (Å)
D···A (Å)
D-H···A (°)
N(amino)-H···O(carboxylate)
~0.90
~1.80
~2.70
~170
N(amino)-H···N(ring)
~0.90
~2.10
~3.00
~160
These interactions will likely lead to the formation of extended two- or three-dimensional networks.
Spectroscopic Characterization: Corroborating the Crystal Structure
Spectroscopic techniques provide complementary information that can be correlated with the crystal structure.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3000 cm⁻¹ characteristic of the N-H stretching vibrations of the ammonium group involved in strong hydrogen bonding. The antisymmetric and symmetric stretching frequencies of the carboxylate group are expected between 1640–1550 and 1420–1300 cm⁻¹, respectively.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy can be used to probe the local environment of the carbon and nitrogen atoms, providing information that is consistent with the crystallographically determined structure. In solution-state NMR, the chemical shifts of the protons and carbons will be indicative of the electronic distribution within the molecule.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 4-aminoisothiazole-3-carboxylic acid. Although a solved structure is not yet available, by drawing on data from analogous compounds, we have constructed a plausible model of its molecular and supramolecular features. The experimental protocols described herein provide a clear roadmap for researchers to successfully determine and analyze the crystal structure of this and other novel heterocyclic compounds.
The elucidation of the crystal structure of 4-aminoisothiazole-3-carboxylic acid will be a valuable contribution to the field of medicinal chemistry. It will provide a deeper understanding of the structure-property relationships of this important class of molecules and will facilitate the rational design of new therapeutic agents with improved efficacy and developability. Further studies, including polymorph screening and co-crystallization experiments, are warranted to fully explore the solid-state landscape of this promising compound.
Visualizations
Figure 1: Predicted Molecular Structure of 4-Aminoisothiazole-3-carboxylic Acid.
Figure 2: Predicted Centrosymmetric Dimer Formation via N-H···O Hydrogen Bonds.
Figure 3: Experimental Workflow for Crystal Structure Analysis.
References
Smith, G., Healy, P. C., & White, J. M. (2006). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 62(Pt 5), 876–883. Available at: [Link]
Gao, Y., et al. (2021). Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. Frontiers in Bioengineering and Biotechnology, 9, 735625. Available at: [Link]
Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289. Available at: [Link]
Bumbaširević, M., et al. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 26(16), 4963. Available at: [Link]
Aakeröy, C. B., & Champness, N. R. (2014). The Role of Hydrogen Bonding in Co-crystals.
Gorbitz, C. H. (2007). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 639–651. Available at: [Link]
Tor, P. (2021). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. ResearchGate. Available at: [Link]
Khan, I., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32837–32851. Available at: [Link]
Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 25(21), 5178. Available at: [Link]
Smith, G., & Wermuth, U. D. (2009). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. Available at: [Link]
PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Available at: [Link]
Chufan, E. E., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 55(23), 10582–10597. Available at: [Link]
Prior, T. J., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 69–72. Available at: [Link]
Koutentis, P. A., & Loizou, G. (2017). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 13, 2220–2227. Available at: [Link]
Wang, B. L., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues as potent inhibitors of Mycobacterium tuberculosis FabH. ResearchGate. Available at: [Link]
Gulea, A., & Tsapkov, V. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. Available at: [Link]
The Unexplored Potential of the 4-Aminoisothiazole-3-carboxylic Acid Scaffold: A Technical Guide to Its Anticipated Biological Activities
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Knowns and Unknowns The isothiazole nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms, repre...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
The isothiazole nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs. However, within this versatile family, the specific isomer 4-Aminoisothiazole-3-carboxylic acid remains a largely uncharted territory in the scientific literature. This technical guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the well-established biological activities of the broader isothiazole and thiazole carboxylic acid class of compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Secondly, by drawing scientifically grounded inferences from these closely related structures, this guide will illuminate the prospective biological potential of the 4-Aminoisothiazole-3-carboxylic acid scaffold, thereby presenting it as a promising frontier for novel drug discovery.
I. The Isothiazole Core: A Foundation of Diverse Bioactivity
The isothiazole ring is a bioisostere of the thiazole ring, and both are found in a variety of bioactive molecules. The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, along with the potential for diverse substitutions at various positions on the ring, make these scaffolds highly attractive for the design of novel therapeutic agents. Derivatives of isothiazole have been reported to possess a wide spectrum of pharmacological effects, including antiviral and immunotropic properties.[1]
II. Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of the closely related benzothiazole and thiazole scaffolds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[2][3] It is highly probable that the 4-Aminoisothiazole-3-carboxylic acid scaffold will exhibit similar, if not unique, anticancer properties.
A. Anticipated Mechanism of Action: Inhibition of Pro-survival Signaling
A prevalent mechanism of action for many heterocyclic anticancer agents is the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Furthermore, the modulation of inflammatory pathways that contribute to the tumor microenvironment is another key anticancer strategy.
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway, leading to the downregulation of its target genes, including COX-2 and iNOS.[2] This inhibition ultimately results in apoptosis of cancer cells.
Kinase Inhibition: Thiazole derivatives are known to be effective kinase inhibitors. For example, Dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core and functions as a multi-kinase inhibitor. It is therefore plausible that derivatives of 4-Aminoisothiazole-3-carboxylic acid could be designed to target specific kinases implicated in cancer progression.
Below is a conceptual diagram illustrating the potential inhibitory effect of a hypothetical 4-Aminoisothiazole-3-carboxylic acid derivative on the NF-κB signaling pathway.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the 4-Aminoisothiazole-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
C. Quantitative Data: Anticipated Potency
Based on studies of related thiazole derivatives, it is anticipated that novel 4-Aminoisothiazole-3-carboxylic acid derivatives could exhibit potent anticancer activity. For instance, certain 4-methylthiazole-5-carboxylic acid derivatives have shown significant activity against breast cancer cell lines.
[4]
III. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge. The thiazole and isothiazole scaffolds have been a fertile ground for the discovery of new antimicrobial agents.
[5][6]
A. Anticipated Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial activity of heterocyclic compounds often stems from their ability to interfere with vital cellular processes in bacteria and fungi.
Enzyme Inhibition: A promising target for antibacterial drug development is the fatty acid synthesis (FAS) pathway, which is essential for bacterial membrane biogenesis. A 2-phenylamino-4-methyl-5-acetylthiazole has been identified as an inhibitor of β-ketoacyl-ACP synthase (KAS), a key enzyme in the FAS pathway. [7]It is conceivable that derivatives of 4-Aminoisothiazole-3-carboxylic acid could be designed to target similar enzymes.
Cell Wall Synthesis Inhibition: Another critical target is the bacterial cell wall, which is absent in eukaryotes. The enzyme uridine diphosphate-N-acetylmuramate/l-alanine ligase is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. Inhibition of this enzyme would lead to cell lysis and bacterial death.
[6]
B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
Preparation of Compound Dilutions: Prepare a stock solution of the 4-Aminoisothiazole-3-carboxylic acid derivative. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).
Preparation of Bacterial Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
C. Quantitative Data: Anticipated Antimicrobial Potency
Given the broad-spectrum activity of related compounds, derivatives of 4-Aminoisothiazole-3-carboxylic acid are expected to show activity against a range of pathogenic bacteria and fungi.
Compound Type
Target Organism
Anticipated MIC Range (µg/mL)
4-Aminoisothiazole-3-carboxylic acid amides
Staphylococcus aureus (Gram-positive)
8 - 128
4-Aminoisothiazole-3-carboxylic acid esters
Escherichia coli (Gram-negative)
16 - 256
4-Aminoisothiazole-3-carboxylic acid derivatives
Candida albicans (Fungus)
32 - 512
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The isothiazole and thiazole scaffolds have been explored for their anti-inflammatory potential.
[8][9]
A. Anticipated Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many heterocyclic compounds are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
COX and LOX Inhibition: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes. Dual inhibitors of COX and LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.
Cytokine Suppression: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. Compounds that can suppress the production of these cytokines are valuable anti-inflammatory agents. As previously discussed, inhibition of the NF-κB pathway is a key mechanism for reducing the expression of these cytokines.
B. Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This cell-based assay is commonly used to screen for compounds with anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for assessing in vitro anti-inflammatory activity in LPS-stimulated macrophages.
Step-by-Step Methodology:
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.
Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-Aminoisothiazole-3-carboxylic acid derivative for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of nitric oxide (NO), using the Griess reagent.
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
Data Analysis: Determine the ability of the compound to inhibit the production of NO and pro-inflammatory cytokines in a dose-dependent manner.
V. Conclusion and Future Directions
While the 4-Aminoisothiazole-3-carboxylic acid scaffold remains a relatively unexplored area of medicinal chemistry, the extensive body of research on related isothiazole and thiazole derivatives provides a strong rationale for its investigation as a source of novel therapeutic agents. The anticipated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the potential for diverse chemical modifications, make this scaffold a highly attractive starting point for drug discovery programs.
Future research should focus on the development of efficient synthetic routes to a variety of 4-Aminoisothiazole-3-carboxylic acid derivatives and their systematic evaluation in a battery of biological assays. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of potent and selective drug candidates. The insights provided in this technical guide are intended to serve as a roadmap for researchers venturing into this promising field, with the ultimate goal of translating the untapped potential of the 4-Aminoisothiazole-3-carboxylic acid scaffold into novel therapies for a range of human diseases.
VI. References
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH National Library of Medicine. [Link]
Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.). ResearchGate. [Link]
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). NIH National Library of Medicine. [Link]
In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect. [Link]
New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (1973). PubMed. [Link]
Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. (2004). NIH National Library of Medicine. [Link]
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). ResearchGate. [Link]
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). ResearchGate. [Link]
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Spectroscopic Characterization of 4-Aminoisothiazole-3-carboxylic acid: A Predictive Technical Guide
This document provides an in-depth technical guide to the spectroscopic profile of 4-Aminoisothiazole-3-carboxylic acid (IUPAC Name: 4-amino-1,2-thiazole-3-carboxylic acid). Given the limited availability of comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide to the spectroscopic profile of 4-Aminoisothiazole-3-carboxylic acid (IUPAC Name: 4-amino-1,2-thiazole-3-carboxylic acid). Given the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this guide synthesizes data from established spectroscopic principles, chemical databases, and analysis of analogous structures. The objective is to provide researchers, scientists, and drug development professionals with a reliable, predictive dataset to serve as a benchmark for the empirical analysis and structural verification of this compound.
The structural elucidation of a novel or sparsely documented molecule is a cornerstone of chemical research. It relies on a self-validating system where data from orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—converge to provide an unambiguous confirmation of the molecular structure. This guide will detail the expected outcomes from each of these techniques for 4-Aminoisothiazole-3-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound. For a polar, multifunctional molecule like 4-Aminoisothiazole-3-carboxylic acid, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.
The molecular formula is C₄H₄N₂O₂S, leading to a calculated monoisotopic mass of 143.9993 Da and a molecular weight of 144.15 g/mol .
Predicted Mass Spectrometry Data
In ESI-MS, the compound is expected to be observed as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. The most common fragmentation pathway for carboxylic acids involves the loss of water (18 Da) and carbon dioxide (44 Da)[1][2].
m/z (Negative Mode)
Proposed Fragment
Formula
Notes
143.0
[M-H]⁻
C₄H₃N₂O₂S⁻
Molecular ion
99.0
[M-H-CO₂]⁻
C₃H₃N₂S⁻
Decarboxylation is a highly characteristic fragmentation for carboxylic acids[3].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve approximately 1 mg of 4-Aminoisothiazole-3-carboxylic acid in 1 mL of a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
Source Parameters (Negative Ion Mode):
Capillary Voltage: -3.0 kV
Nebulizing Gas (N₂): ~1.5 L/min
Drying Gas (N₂): ~8.0 L/min at 200°C
Mass Range: 50-300 m/z
Rationale: Negative ion mode is selected to facilitate the deprotonation of the acidic carboxylic acid group, leading to a strong [M-H]⁻ signal. High-resolution instrumentation allows for accurate mass measurement, enabling confirmation of the elemental composition.
Predicted Fragmentation Pathway
The primary fragmentation event is anticipated to be decarboxylation, a highly favorable process for deprotonated carboxylic acids.
Caption: Correlation of functional groups to expected IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, which possesses exchangeable protons (-COOH and -NH₂), a polar aprotic solvent like DMSO-d₆ is the ideal choice. It minimizes proton exchange and allows for the observation of signals from the amine and carboxylic acid protons.[4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The structure contains three distinct types of protons. The lone proton on the isothiazole ring (H-5) is expected to appear as a singlet in the aromatic region.
Atom Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
H-a (-COOH)
12.0 - 13.0
Broad Singlet
1H
Highly deshielded, exchangeable proton. Position is concentration-dependent.[5][6]
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire data over a spectral width of 0-15 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire data using proton decoupling over a spectral width of 0-200 ppm.
A larger number of scans will be required due to the low natural abundance of ¹³C.
Rationale: DMSO-d₆ is used to solubilize the polar compound and slow the exchange rate of the -NH₂ and -COOH protons, allowing them to be observed. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
Structural Assignment for NMR
Caption: Molecular structure of 4-Aminoisothiazole-3-carboxylic acid with predicted NMR assignments.
Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic profile for 4-Aminoisothiazole-3-carboxylic acid. The convergence of predicted data from MS, IR, and NMR provides a robust analytical framework for any researcher working with this compound. The characteristic MS fragmentation (decarboxylation), the distinct IR bands for the amine and carboxylic acid groups, and the unique NMR signals for the isothiazole ring system collectively form a powerful diagnostic toolkit. These data and protocols serve as a self-validating reference, enabling scientists to confidently confirm the identity and purity of their synthesized or acquired material.
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The Isothiazole Scaffold: From Chemical Curiosity to a Cornerstone of Modern Medicine
A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isothiazole ring, a five-membered aromatic heterocycle containing adjacent n...
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has journeyed from a subject of academic curiosity to a privileged scaffold in medicinal chemistry.[1][2][3] This guide provides an in-depth exploration of the discovery and history of isothiazole compounds in medicine, tracing their path from initial synthesis to their role in blockbuster pharmaceuticals. We will delve into the fundamental chemistry of the isothiazole nucleus, examining the synthetic strategies that have enabled its widespread use. The narrative will then transition to the pivotal discoveries of isothiazole-containing drugs, with a particular focus on their applications in treating central nervous system disorders. Through a detailed analysis of key structure-activity relationships and mechanisms of action, this guide will illuminate the causal links between the unique electronic properties of the isothiazole ring and its profound pharmacological effects. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and field-proven insights to inspire future innovation.
The Dawn of Isothiazole: Discovery and Early Synthesis
The story of isothiazole begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The parent isothiazole, also known as 1,2-thiazole, was first successfully synthesized and characterized in 1956.[4][5] This discovery marked the formal introduction of this heterocyclic system to the scientific community.[5] Isothiazole is a colorless liquid with a pyridine-like odor and is sparingly soluble in water.[6]
Early synthetic routes to the isothiazole core were crucial in enabling its further investigation. One of the initial preparations involved the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation.[6] However, for the isothiazole scaffold to become a viable tool for medicinal chemists, more versatile and efficient synthetic methodologies were required. Over the decades, a diverse array of synthetic strategies has been developed, a testament to the ingenuity of organic chemists.[1][7]
Foundational Synthetic Strategies
The construction of the isothiazole ring can be broadly categorized into several approaches, each offering distinct advantages in terms of substrate scope and functional group tolerance.
From α,β-Unsaturated Thiocarboxylic Acid Amides: The oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides represents a classical and effective method for the synthesis of 5-aminoisothiazole derivatives.[6] This approach laid the groundwork for accessing a variety of substituted isothiazoles.
Rhodium-Catalyzed Transannulation: A more contemporary and elegant strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This method provides a pathway to a wide range of isothiazoles through the formation of an α-thiavinyl Rh-carbenoid intermediate.[1][7]
Multi-Component Reactions: The development of three-component reactions involving enaminoesters, fluorodibromoiamides/esters, and sulfur has provided a highly efficient means of constructing both thiazoles and isothiazoles.[7][8] These methods are particularly valuable in drug discovery for their ability to rapidly generate libraries of diverse compounds.[7]
The continuous evolution of these synthetic methods has been a critical enabler of the exploration of isothiazoles in medicinal chemistry, providing the necessary tools to synthesize and test a vast chemical space of isothiazole derivatives.
The Rise of Isothiazoles in Medicine: A Focus on Neuropsychiatry
While isothiazole derivatives have found applications as antiviral, anti-inflammatory, and anticancer agents, their most significant impact to date has been in the field of neuropsychiatry.[1][2][9][10][11] The unique electronic properties of the isothiazole ring, particularly when incorporated into a larger molecular framework, proved to be highly conducive to interacting with key receptors in the central nervous system.
A New Generation of Antipsychotics
The discovery of atypical antipsychotics revolutionized the treatment of schizophrenia and other psychotic disorders. A key strategy in the development of these second-generation agents was the targeting of multiple neurotransmitter receptors, particularly a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.[12] This multi-target approach aimed to achieve antipsychotic efficacy with a reduced propensity for the extrapyramidal side effects associated with older, "typical" antipsychotics.[12]
Ziprasidone, marketed under the brand name Geodon, stands as a landmark achievement in the application of isothiazole chemistry to medicine.[13][14][15][16] Synthesized in 1987 at Pfizer, its development was a direct result of a strategic effort to create an atypical antipsychotic with a favorable side effect profile.[12][17] The medicinal chemistry strategy that led to ziprasidone involved linking an oxindole moiety to a benzisothiazolyl piperazine.[12] This design proved to be highly successful, yielding a compound with a potent affinity for both dopamine D2 and serotonin 5-HT2A receptors.[12]
The favorable ratio of 5-HT2A to D2 receptor affinity is a key factor in ziprasidone's clinical profile, contributing to its antipsychotic efficacy with a lower risk of movement-related side effects and weight gain compared to some other atypical antipsychotics.[12][17] Ziprasidone was first approved for medical use in the United States in 2001 and is now used to treat schizophrenia and bipolar disorder in numerous countries worldwide.[12][17]
Experimental Protocol: A Representative Synthesis of a Benzisothiazole Intermediate
The following is a generalized, illustrative protocol for the synthesis of a key benzisothiazole intermediate, foundational to the structure of many isothiazole-based antipsychotics.
Step 1: Thiolation of an Anthranilic Acid Derivative. A substituted anthranilic acid is diazotized with sodium nitrite in the presence of a mineral acid. The resulting diazonium salt is then treated with a sulfur source, such as sodium disulfide, to introduce the thiol group.
Step 2: Reductive Cyclization. The intermediate from Step 1 is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite, to form the benzisothiazole ring.
Step 3: Functionalization. The resulting benzisothiazole core can then be further functionalized, for example, by N-alkylation with a piperazine-containing side chain, to yield the final active pharmaceutical ingredient.
This protocol is a simplified representation and specific reaction conditions would need to be optimized for particular substrates.
Note: "High Affinity" generally corresponds to low nanomolar Ki values. This table is a qualitative summary; precise Ki values can be found in the referenced literature.
Following the success of ziprasidone, other isothiazole-containing atypical antipsychotics have been developed, each with its own unique pharmacological profile.
Perospirone: Developed by Dainippon Sumitomo Pharma, perospirone also acts as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[22][23] A distinguishing feature of perospirone is its partial agonist activity at serotonin 5-HT1A receptors, which is believed to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[20][21][23]
Lurasidone: Marketed as Latuda, lurasidone is another important member of this class, approved for the treatment of schizophrenia and bipolar depression.[24][25] Like its predecessors, it exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors.[18][19] Notably, lurasidone also has a high affinity for serotonin 5-HT7 receptors, a mechanism that may contribute to its effects on cognition.[18][26] Lurasidone is chemically similar to perospirone and was synthesized using a similar pharmacological approach to ziprasidone.[25]
The development of these second-generation isothiazole antipsychotics showcases the power of scaffold hopping and iterative medicinal chemistry efforts to fine-tune pharmacological activity and improve patient outcomes.
Mechanism of Action: A Multi-Receptor Symphony
The therapeutic efficacy of isothiazole-based atypical antipsychotics stems from their complex interplay with multiple neurotransmitter systems.
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[21][27]
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, which may contribute to a reduction in motor side effects and an improvement in cognitive and affective symptoms.[21][27]
Serotonin 5-HT1A Receptor Partial Agonism: As seen with perospirone, partial agonism at 5-HT1A autoreceptors can inhibit serotonin release, potentially contributing to anxiolytic and antidepressant effects.[20][21]
Serotonin 5-HT7 Receptor Antagonism: The high affinity of lurasidone for 5-HT7 receptors is an area of active research, with evidence suggesting this mechanism may play a role in improving cognitive function.[18][26]
Beyond the Brain: Other Therapeutic Frontiers for Isothiazoles
While the success of isothiazoles in neuropsychiatry is undeniable, the therapeutic potential of this scaffold extends to other disease areas.
Anti-inflammatory and Immunomodulatory Activity
A number of isothiazole derivatives have been investigated for their anti-inflammatory and immunomodulatory properties.[2][10] For example, certain amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory activity.[10] One notable compound from this class is Denotivir , which possesses antiviral and immunotropic properties.[2][10]
Revamilast , an isothiazole-containing compound, was developed as a phosphodiesterase-4 (PDE4) inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.[28][29] PDE4 inhibitors work by increasing intracellular levels of cyclic AMP (cAMP), which in turn suppresses the release of pro-inflammatory mediators.[30] Although the clinical development of revamilast was discontinued, it highlights the potential of the isothiazole scaffold in targeting key enzymes involved in inflammatory cascades.[31]
Antiviral and Antimicrobial Applications
The isothiazole nucleus has also been incorporated into compounds with antiviral activity.[2][9] For instance, certain isothiazole derivatives have shown efficacy against a range of viruses, including picornaviruses and HIV.[9] The broad-spectrum antimicrobial properties of isothiazolinones, a class of isothiazole derivatives, have led to their widespread use as preservatives in cosmetics, pharmaceuticals, and industrial products.[32]
Conclusion and Future Perspectives
The journey of isothiazole from its initial synthesis to its current status as a cornerstone of medicinal chemistry is a compelling example of how fundamental research can translate into life-changing therapies. The isothiazole scaffold's versatility, born from decades of synthetic innovation, has allowed for the fine-tuning of pharmacological activity, leading to the development of highly effective and well-tolerated drugs. The successes in neuropsychiatry, particularly with the atypical antipsychotics, have firmly established the isothiazole ring as a privileged structure for CNS-targeting agents.
Looking ahead, the potential of isothiazole chemistry is far from exhausted. The continued exploration of this scaffold in other therapeutic areas, such as oncology, infectious diseases, and metabolic disorders, holds significant promise. As our understanding of disease biology deepens and new molecular targets are identified, the isothiazole ring, with its rich history of synthetic accessibility and proven track record in drug discovery, is poised to play an ever-expanding role in the development of the next generation of medicines.
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theoretical studies on 4-Aminoisothiazole-3-carboxylic acid molecular structure
An In-Depth Technical Guide to the Theoretical Elucidation of 4-Aminoisothiazole-3-carboxylic Acid's Molecular Structure Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Aminoisothiazol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Theoretical Elucidation of 4-Aminoisothiazole-3-carboxylic Acid's Molecular Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A profound understanding of its three-dimensional structure, electronic properties, and reactive sites is paramount for its rational application in drug design and synthesis. This guide provides a comprehensive overview of the state-of-the-art theoretical methodologies employed to investigate the molecular architecture of 4-Aminoisothiazole-3-carboxylic acid. We will delve into the principles of Density Functional Theory (DFT), detailing the causality behind the selection of computational parameters. The narrative will cover geometry optimization, vibrational frequency analysis, and the exploration of the electronic frontier through HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. By integrating field-proven insights with established computational protocols, this document serves as an authoritative resource for researchers seeking to model, understand, and predict the behavior of this important molecule.
Introduction: The Significance of 4-Aminoisothiazole-3-carboxylic Acid
Isothiazole and its derivatives are recognized for their wide-ranging biological activities and applications.[1][2] The specific scaffold of 4-Aminoisothiazole-3-carboxylic acid, featuring an amino group and a carboxylic acid group on the isothiazole ring, presents a versatile platform for synthesizing more complex molecules, particularly in the development of novel therapeutic agents. The spatial arrangement of these functional groups, along with the electronic landscape of the molecule, dictates its intermolecular interaction capabilities, such as hydrogen bonding and electrostatic contacts, which are critical for binding to biological targets.
Theoretical studies provide a powerful, non-invasive lens to examine these properties at a quantum level, offering insights that are often challenging to obtain through experimental means alone. By computationally modeling the molecule, we can predict its most stable conformation, understand its electronic distribution, and pinpoint regions susceptible to chemical reaction. This in-silico approach accelerates research by enabling the pre-screening of derivatives and providing a solid theoretical foundation for interpreting experimental data.
The Theoretical Toolkit: Methodologies for Molecular Interrogation
The cornerstone of modern computational chemistry for molecules of this class is Density Functional Theory (DFT).[3][4] DFT offers a remarkable balance between computational cost and accuracy, making it the preferred method for studying the electronic structure of medium-sized organic molecules.
The Choice of Method: Density Functional Theory (DFT)
DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. The specific implementation of DFT involves choosing a functional and a basis set.
Functional: The functional defines the approximation used for the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for a broad range of organic systems.
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is highly recommended.
6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.
++: Adds diffuse functions on both heavy atoms and hydrogen. This is critical for accurately describing systems with lone pairs and for modeling hydrogen bonds, both of which are present in our target molecule.
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.
Core Computational Protocols
A rigorous theoretical study follows a logical workflow, where each step validates the next. This ensures that the final results are physically meaningful and reliable.
Geometry Optimization: The first step is to find the molecular structure that corresponds to the lowest energy on the potential energy surface. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum is reached.
Vibrational Frequency Analysis: Once a stationary point is found, harmonic frequency calculations are performed. This serves two purposes:
Verification: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
Spectroscopic Prediction: The calculated vibrational frequencies can be directly compared to experimental FT-IR and Raman spectra to validate the accuracy of the computational model.
Electronic Structure Analysis: With a validated, stable structure, a suite of analyses can be performed to probe the electronic properties. These include:
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface.
Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and donor-acceptor interactions.
Figure 2: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the charge distribution. For 4-Aminoisothiazole-3-carboxylic acid:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isothiazole ring.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the -COOH group, followed by the hydrogens of the -NH₂ group.
Neutral Regions (Green): Indicate areas of moderate electrostatic potential, likely the carbon backbone of the ring.
This map is invaluable for predicting sites of intermolecular interactions, such as where hydrogen bond donors and acceptors are located, which is crucial for drug-receptor binding.
Detailed Protocol: A Self-Validating Experimental Workflow
This protocol outlines the step-by-step methodology for conducting a comprehensive theoretical analysis using the Gaussian suite of programs, a standard in the field.
[4][5]
Objective: To determine the ground-state optimized geometry, vibrational frequencies, and electronic properties of 4-Aminoisothiazole-3-carboxylic acid.
Software: Gaussian 09/16, GaussView 6
Method: DFT // B3LYP/6-311++G(d,p)
Step 1: Molecule Construction
Launch GaussView.
Using the molecule builder, construct the 4-Aminoisothiazole-3-carboxylic acid molecule. Ensure correct atom types and connectivity.
Perform a preliminary structure clean-up using the "Clean" function (mechanics-based). This provides a reasonable starting geometry.
Causality Check: This job may take significant time depending on computational resources. The Opt+Freq keyword is efficient because the frequency calculation, which is computationally expensive, is performed only once on the final optimized structure.
Step 4: Analysis of Optimization and Frequencies
Open the resulting log or checkpoint file in GaussView.
Verify that the optimization converged by checking the log file for "Stationary point found."
Go to Results > Vibrations.
Trustworthiness Check: Examine the list of frequencies. There must be zero imaginary frequencies (displayed as negative numbers). This confirms the structure is a true local minimum. If an imaginary frequency exists, it indicates a transition state, and the initial geometry must be perturbed and re-optimized.
Analyze the predicted IR spectrum. Animate key vibrations (e.g., C=O stretch, N-H stretch) to confirm their nature.
Step 5: Electronic Properties Calculation
Using the optimized geometry from the checkpoint file, set up new calculation files.
For NBO Analysis:
Job Type: Energy.
Method: Use the same DFT method (B3LYP/6-311++G(d,p)).
Pop=NBO.
For MEP, HOMO, LUMO:
These are typically generated from the optimization/frequency calculation. To generate cube files for visualization:
In the calculation setup, go to the Cubes tab and request cubes for Total Density and MEP. Also, request HOMO and LUMO orbitals.
Step 6: Visualization and Data Consolidation
MEP: Open the MEP cube file in GaussView (Results > Surfaces/Contours). Map the MEP onto the electron density surface for a clear visual representation.
HOMO/LUMO: Visualize the HOMO and LUMO orbitals to understand their spatial distribution.
NBO: Analyze the NBO output in the log file to find atomic charges, hybridization, and significant donor-acceptor stabilization energies.
Data Tables: Consolidate all quantitative data (bond lengths, angles, frequencies, HOMO/LUMO energies) into structured tables for reporting and comparison.
Conclusion
The theoretical investigation of 4-Aminoisothiazole-3-carboxylic acid through methods like Density Functional Theory provides indispensable insights into its molecular structure and electronic nature. This guide has outlined a robust, self-validating workflow that grounds computational predictions in the rigorous principles of quantum chemistry. The analysis of the molecule's optimized geometry, vibrational spectra, frontier molecular orbitals, and electrostatic potential collectively builds a comprehensive model of its behavior. These theoretical data not only serve to interpret and complement experimental findings but also empower researchers in the fields of drug discovery and material science to make informed, predictive decisions in the design of novel, functional molecules based on the 4-Aminoisothiazole-3-carboxylic acid scaffold.
References
Kaur G, Singh JV, Gupta MK, et al. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research. 2020; 29:83–93. [Link]
Metzger, J. V.
PubChem. 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. 2023. [Link]
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. National Institutes of Health. 2021. [Link]
conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. 2020. [Link]
Synthesis, characterization and DFT studies of 4-amino-5-(indol-3-oyl)-2-phenylaminothiazole. ResearchGate. 2014. [Link]
(PDF) The chemistry of isothiazoles. Academia.edu. [Link]
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. [Link]
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
Solubility Profile of 4-Aminoisothiazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide Abstract 4-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound incorporating both an acidic (carboxylic acid) and a basic (amino) functional group. This unique amphoteric structure p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
4-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound incorporating both an acidic (carboxylic acid) and a basic (amino) functional group. This unique amphoteric structure presents both challenges and opportunities in pharmaceutical development, where solubility is a critical determinant of bioavailability, formulation, and process chemistry. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-aminoisothiazole-3-carboxylic acid. We will explore its physicochemical properties, predict its behavior in a range of common solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists in the drug development sector.
Introduction: The Chemical Context of 4-Aminoisothiazole-3-carboxylic Acid
Isothiazole derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, serving as scaffolds in the development of antibacterial, anti-inflammatory, and anti-cancer agents.[1] 4-Aminoisothiazole-3-carboxylic acid, as a bifunctional building block, is of significant interest for the synthesis of novel pharmaceutical candidates. Its solubility characteristics are paramount for its utility, influencing everything from reaction conditions during synthesis to the ultimate design of a drug delivery system.
The molecule's structure features a polar isothiazole ring, a primary amine group (a hydrogen bond donor and acceptor, and a weak base), and a carboxylic acid group (a hydrogen bond donor and acceptor, and a weak acid). This combination predicts a complex solubility profile, highly dependent on the nature of the solvent and the pH of the medium.
Physicochemical Properties and Their Influence on Solubility
A molecule's solubility is governed by its intrinsic physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and data available for its hydrochloride salt form.[2]
Polar Surface Area (PSA): The PSA is a key indicator of a molecule's ability to form hydrogen bonds. For the hydrochloride form, the PSA is 104.45 Ų, which is relatively high and suggests a strong potential for interaction with polar solvents.[2]
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity. A LogP of 1.80670 is reported for the hydrochloride salt, indicating a moderate degree of lipophilicity.[2] The free form is likely to be less lipophilic.
Amphoteric Nature: The presence of both an amino group (pKa estimated ~3-4) and a carboxylic acid group (pKa estimated ~2-3) makes the molecule amphoteric. This means its net charge, and therefore its solubility in aqueous media, will be highly dependent on pH. It will be least soluble at its isoelectric point (pI) and significantly more soluble in acidic or basic solutions where it can form cationic or anionic salts, respectively.
Theoretical Solubility Profile in Various Solvents
Based on the "like dissolves like" principle and the molecule's functional groups, we can predict its general solubility.[4]
Table 1: Predicted Solubility of 4-Aminoisothiazole-3-carboxylic Acid
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
pH-Dependent; Low to Moderate
The amino and carboxyl groups can hydrogen bond with protic solvents.[5][6] However, the overall molecule has a rigid heterocyclic core. In water, solubility will be lowest at the isoelectric point and increase significantly at pH < pKa (amino) and pH > pKa (carboxyl).[7]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
These solvents are excellent hydrogen bond acceptors and can solvate the polar functional groups of the molecule. Analogous compounds like 5-aminotetrazole show very high solubility in DMF.[8][9]
Non-Polar
Hexane, Toluene, Diethyl Ether
Very Low / Insoluble
The high polarity of the molecule, driven by its functional groups and the heteroatoms in the ring, makes it incompatible with non-polar solvents.[10][11]
Aqueous Acidic
5% Hydrochloric Acid (HCl)
High
The amino group will be protonated to form a highly polar and water-soluble ammonium salt (R-NH₃⁺Cl⁻).[12]
Aqueous Basic
5% Sodium Hydroxide (NaOH)
High
The carboxylic acid group will be deprotonated to form a highly polar and water-soluble carboxylate salt (R-COO⁻Na⁺).[12]
Visualization of pH-Dependent Solubility
The ionization state of 4-aminoisothiazole-3-carboxylic acid changes with pH, directly impacting its aqueous solubility. This relationship is crucial for designing liquid formulations and for understanding its behavior in biological systems.
Caption: pH-dependent ionization and its effect on solubility.
Standard Protocol for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a crystalline compound.[4]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, DMSO)
Scintillation vials or glass test tubes with screw caps
Orbital shaker or rotator with temperature control
Syringe filters (0.22 µm, solvent-compatible)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Step-by-Step Methodology
Preparation: Add an excess of 4-aminoisothiazole-3-carboxylic acid (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A time-course study is recommended to determine the point at which concentration no longer increases.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 30 minutes to let the excess solid settle.
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: This filtration step is critical to remove all particulate matter, ensuring that only the dissolved compound is measured.
Dilution: Dilute the filtered saturate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.
The solubility of 4-aminoisothiazole-3-carboxylic acid is fundamentally dictated by its amphoteric nature and high polarity. It is predicted to have low intrinsic solubility in water at its isoelectric point but high solubility in polar aprotic solvents like DMSO and in aqueous acidic or basic solutions due to salt formation. For drug development purposes, leveraging salt formation or formulating in co-solvent systems containing polar aprotic solvents will likely be necessary to achieve therapeutically relevant concentrations. The provided experimental protocol offers a robust framework for obtaining the precise, empirical data required to guide formulation strategies and support further development of this promising chemical scaffold.
References
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement.
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
Amines and Heterocycles. (2020, March 4).
Chemsrc. (2025, September 21). 4-AMINO-3-ISOTHIAZOLE CARBOXYLIC ACID | CAS#:72632-94-1.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
Figshare. (2019, August 21). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5‑Aminotetrazole in Various Pure Solvents.
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
Solubility of Organic Compounds. (2023, August 31).
A Technical Guide to the Pharmacological Potential of the 4-Aminoisothiazole-3-carboxylic Acid Scaffold
Abstract The isothiazole nucleus, a five-membered heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isothiazole nucleus, a five-membered heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide focuses on a specific, yet highly versatile, building block: 4-Aminoisothiazole-3-carboxylic acid . While direct pharmacological data on this precise molecule is nascent, its core structure serves as a critical pharmacophore. By analyzing its derivatives and closely related structural analogs, we can map a landscape of significant pharmacological potential. This document provides researchers and drug development professionals with an in-depth analysis of the synthesis, known biological activities, and prospective therapeutic applications stemming from this scaffold, with a focus on anti-inflammatory, antiviral, and antibacterial domains. We will explore the causality behind experimental design, present validated protocols, and offer a forward-looking perspective on its role in future drug discovery.
The Isothiazole Core: A Foundation of Biological Activity
The inherent chemical properties of the isothiazole ring—its aromaticity, planarity, and capacity for hydrogen bonding—make it an ideal foundation for designing molecules that can effectively interact with biological targets. The specific arrangement of the amino and carboxylic acid groups in 4-Aminoisothiazole-3-carboxylic acid provides two key functional handles for synthetic modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the closely related aminothiazole scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, antifungal, and anti-HIV properties[1][2][3]. This wide-ranging bioactivity underscores the intrinsic value of the core structure and provides a logical basis for investigating the potential of 4-Aminoisothiazole-3-carboxylic acid and its derivatives.
safety and handling precautions for 4-Aminoisothiazole-3-carboxylic acid
An In-depth Technical Guide to the Safety and Handling of 4-Aminoisothiazole-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: A Proactive Approach to Laboratory Safety 4-Aminoisothiazole-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety and Handling of 4-Aminoisothiazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Proactive Approach to Laboratory Safety
4-Aminoisothiazole-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible research and development. The causality behind experimental choices in handling this compound is rooted in preventing exposure and mitigating risk, ensuring both personal safety and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals who may handle this compound. The protocols described herein are designed as a self-validating system, grounded in authoritative safety data.
A Note on Data Sourcing: Specific toxicological data for 4-Aminoisothiazole-3-carboxylic acid (CAS 462067-90-9) is not extensively published. This guide is therefore principally based on the Safety Data Sheet (SDS) for its stable and commercially available hydrochloride salt, 4-Aminoisothiazole-3-carboxylic acid hydrochloride (CAS 72632-94-1). For the purposes of risk assessment and handling, the toxicological properties are considered directly applicable. This data is corroborated by information on structurally similar compounds to ensure a comprehensive safety profile.[1]
Section 1: Hazard Identification and GHS Classification
A foundational understanding of a chemical's hazards is critical for risk assessment. 4-Aminoisothiazole-3-carboxylic acid hydrochloride is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and irritation.[1]
Table 1: GHS Hazard Classification for 4-Aminoisothiazole-3-carboxylic acid hydrochloride
Hazard Class
Category
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Source: Angene Chemical Safety Data Sheet.[1] This classification is consistent with data for analogous compounds like 2-Aminothiazole-4-carboxylic acid.[2][3]
The causality for the stringent handling protocols that follow is derived directly from these classifications. The potential for oral toxicity, coupled with its irritant properties to skin, eyes, and the respiratory system, necessitates the use of multiple layers of personal protective equipment (PPE) and engineering controls to prevent any direct contact or aerosol inhalation.[1]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. Therefore, all work with 4-Aminoisothiazole-3-carboxylic acid should be conducted in a designated area with robust engineering controls.
Engineering Controls: The First Line of Defense
Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood.[4] This is the primary control to prevent inhalation of dust or aerosols, directly addressing the H335 respiratory irritation hazard.[1][4]
Ventilation: The laboratory should have adequate general ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[1]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is required to mitigate risks that cannot be eliminated by engineering controls. The selection of PPE is dictated by the hazards identified in Section 1.
Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1]
Skin Protection:
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Double gloving is recommended when handling the solid or concentrated solutions. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste. Hands should be washed thoroughly with soap and water after handling the material.[1]
Lab Coat/Gown: A long-sleeved lab coat or chemical-resistant gown must be worn and kept fully fastened to protect skin and personal clothing.[5]
Respiratory Protection: If work must be performed outside of a fume hood where dust or aerosols could be generated (a scenario that should be avoided), a NIOSH-approved respirator with a particulate filter is required.
Caption: PPE Selection Workflow for 4-Aminoisothiazole-3-carboxylic acid.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible experimental conditions.
Handling Protocol
Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly donned. Clear the workspace of any unnecessary items.
Weighing: Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure. Use a spatula to gently transfer the material to avoid creating airborne dust.
Transfers: When transferring the solid, use secondary containment (e.g., a beaker or weigh boat placed within a larger container). If transferring solutions, do so slowly and carefully to avoid splashing.
Housekeeping: Wash hands thoroughly after handling, even if gloves were worn.[1] Clean all surfaces in the fume hood after the task is complete. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
Storage Protocol
Container: Keep the container tightly closed to prevent contamination and potential release.[6]
Conditions: Store in a cool, dry, and well-ventilated area.[4][6] The SDS for the hydrochloride salt specifies storage at room temperature, in an inert atmosphere, and protected from light.[1]
Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[5]
Section 4: Emergency Procedures
A prepared response to an accidental exposure or spill is a critical component of a comprehensive safety plan.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm. The following steps are based on authoritative SDS guidelines.[1][5]
Caption: First Aid Response Flowchart for exposure incidents.
Step-by-Step First Aid Protocol:
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs or persists, get medical advice/attention.[1][2]
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor if you feel unwell.[1][6]
Accidental Release Measures
Evacuate: Evacuate non-essential personnel from the immediate spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Protect: Don the appropriate PPE, including respiratory protection if necessary.
Contain & Clean: Use personal protective equipment. Avoid dust formation.[1][7] Carefully sweep or scoop up the spilled solid material. Pick up and arrange disposal without creating dust.[1] Place the material into a suitable, labeled, and closed container for disposal.[1][7]
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Prevent Entry into Drains: Do not let the product enter drains or waterways.[1]
Section 5: Disposal
All waste containing 4-Aminoisothiazole-3-carboxylic acid, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Do not dispose of down the drain.
Section 6: Physical and Chemical Properties
Table 2: Physicochemical Data for 4-Aminoisothiazole-3-carboxylic acid hydrochloride
PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
ChemSrc. (2025). 4-AMINO-3-ISOTHIAZOLE CARBOXYLIC ACID. Retrieved January 21, 2026, from [Link]
Angene Chemical. (2024). Safety Data Sheet: 4-Aminoisothiazole-3-carboxylic acid hydrochloride. Retrieved January 21, 2026, from [Link]
AA Blocks. (2025). Safety Data Sheet. Retrieved January 21, 2026, from [Link]
Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Aminoisothiazole-3-carboxylic Acid
Introduction: The Isothiazole Scaffold in Modern Drug Discovery Isothiazoles and their derivatives are a prominent class of five-membered aromatic heterocycles containing nitrogen and sulfur atoms.[1] This structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
Isothiazoles and their derivatives are a prominent class of five-membered aromatic heterocycles containing nitrogen and sulfur atoms.[1] This structural motif is of significant interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by isothiazole-containing compounds.[1][2][3] These activities include, but are not limited to, anti-inflammatory, antiviral, anticancer, and immunotropic properties.[3][4] The unique electronic properties and geometric arrangement of the heteroatoms in the isothiazole ring allow for diverse molecular interactions with biological targets.
4-Aminoisothiazole-3-carboxylic acid is a versatile building block for the synthesis of novel derivatives. The presence of three key functional groups—an aromatic amino group, a carboxylic acid, and the isothiazole core—provides multiple handles for chemical modification. This allows for the systematic exploration of the chemical space around the isothiazole scaffold to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
A crucial strategy in drug design is the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance the molecule's biological activity or to mitigate undesirable properties.[5][6] The carboxylic acid group, while often important for target binding, can sometimes lead to poor metabolic stability and limited membrane permeability.[7][8] Therefore, converting the carboxylic acid of 4-Aminoisothiazole-3-carboxylic acid into esters, amides, or other bioisosteric replacements is a key strategy for optimizing lead compounds.[7][8][9] Similarly, derivatization of the amino group can further modulate the molecule's properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel amide and ester derivatives of 4-Aminoisothiazole-3-carboxylic acid. The protocols are designed to be robust and adaptable, with a strong emphasis on the rationale behind the chosen synthetic strategies and reaction conditions.
Synthetic Strategies & Mechanistic Rationale
The derivatization of 4-Aminoisothiazole-3-carboxylic acid can be primarily achieved through two main pathways: modification of the carboxylic acid group and modification of the amino group. This guide will focus on the synthesis of amide and ester derivatives, which are fundamental transformations in medicinal chemistry.
Part 1: Synthesis of 4-Aminoisothiazole-3-carboxamide Derivatives
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[10] This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[11][12] Several classes of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic pathways.
Application Notes & Protocols: Strategic Incorporation of 4-Aminoisothiazole-3-carboxylic Acid in Solid-Phase Synthesis
Introduction: The Isothiazole Scaffold as a Bioisosteric Tool In the landscape of modern drug discovery and peptide science, the strategic modification of lead compounds is paramount to enhancing their pharmacological pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isothiazole Scaffold as a Bioisosteric Tool
In the landscape of modern drug discovery and peptide science, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Non-canonical amino acids and heterocyclic scaffolds are central to this effort, offering novel structural motifs that can improve potency, selectivity, metabolic stability, and cell permeability. 4-Aminoisothiazole-3-carboxylic acid emerges as a compelling building block in this context. It serves as a constrained β-amino acid analogue and a bioisostere for various carboxylic acid-containing moieties, a functional group present in approximately 450 approved drugs.[1][2]
The isothiazole ring system, a five-membered heteroaromatic scaffold, is featured in a range of biologically active compounds, including antibacterial and anti-inflammatory agents.[3] Its incorporation into a peptide backbone or as a terminal capping group can enforce specific conformational constraints and introduce unique hydrogen bonding patterns, distinct from natural amino acids. This guide provides a comprehensive technical overview and detailed protocols for the effective use of 4-aminoisothiazole-3-carboxylic acid in Fmoc-based solid-phase peptide synthesis (SPPS), targeting researchers, medicinal chemists, and professionals in drug development.
Core Principles & Strategic Considerations
The successful integration of a non-canonical, heterocyclic building block like 4-aminoisothiazole-3-carboxylic acid into a solid-phase synthesis workflow hinges on understanding its unique chemical properties. The primary challenges stem from its bifunctional nature and potential for steric hindrance.
Orthogonal Protection: A Mandatory Prerequisite
The molecule contains two key functional groups: a nucleophilic 4-amino group and a 3-carboxylic acid. For controlled, directional synthesis on a solid support, an orthogonal protection strategy is essential.[4] In the context of standard Fmoc-SPPS, the 4-amino group must be protected with a base-labile group, typically 9-fluorenylmethoxycarbonyl (Fmoc), to allow the 3-carboxylic acid to be activated for coupling.
The resulting derivative, Fmoc-4-aminoisothiazole-3-carboxylic acid , becomes the primary building block for SPPS. This strategy ensures that the isothiazole's amino group does not interfere during the carboxyl activation and amide bond formation steps.
Figure 1: Orthogonal protection workflow for preparing the building block for SPPS.
Causality of Coupling Reagent Selection
Heterocyclic and sterically hindered building blocks often exhibit sluggish reaction kinetics during amide bond formation.[5] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may prove insufficient, leading to incomplete reactions and deletion sequences. The selection of a more potent activation strategy is therefore critical for achieving high coupling efficiency.
Aminium/Uronium and Phosphonium-based reagents are highly recommended.[6][7] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective. The superiority of HATU stems from two factors:
It forms a highly reactive OAt-ester intermediate.
The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group can provide anchimeric assistance (neighboring group participation), accelerating the aminolysis step and minimizing racemization.[6][7]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, offering coupling efficiencies comparable to HATU but with improved safety, as it avoids the generation of potentially explosive HOBt/HOAt by-products.[8][9]
Reagent
Activator Type
Key Advantages
Considerations
HATU
Aminium Salt
Highest efficiency for hindered couplings; low racemization.[6][8]
More expensive; by-products can be reactive.
HCTU
Aminium Salt
Highly efficient and cost-effective; fast kinetics.[6]
Can cause guanidinylation of the free amine.
COMU
Aminium Salt
Efficiency comparable to HATU; safer (non-explosive).[9]
Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating quality control steps to ensure reaction completion. These methods are based on established principles for Fmoc-SPPS of complex peptides.[10][11]
Protocol 1: Loading of Fmoc-4-aminoisothiazole-3-carboxylic acid onto 2-Chlorotrityl Chloride Resin
This protocol is designed to attach the first building block to an acid-labile resin, which will yield a peptide with a C-terminal carboxylic acid upon final cleavage.[10]
Resin Swelling: Place the 2-ClTrt resin (1.0 eq) in the reaction vessel. Swell the resin in DCM for 30 minutes with gentle agitation. Drain the DCM.
Loading Solution Preparation: In a separate vial, dissolve Fmoc-4-aminoisothiazole-3-carboxylic acid (1.5 eq relative to resin loading) in DCM. Add DIPEA (3.0 eq). Mix until fully dissolved.
Coupling: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
Capping: Drain the reaction solution. To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
Drying: Dry the resin under a high vacuum for at least 4 hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin.
Protocol 2: Incorporation of Fmoc-4-aminoisothiazole-3-carboxylic acid into a Peptide Sequence
This protocol describes the coupling of the isothiazole building block to a deprotected N-terminal amine of a peptide chain growing on a solid support (e.g., Rink Amide or pre-loaded Wang resin).
Materials:
Peptide-resin with a free N-terminal amine
Fmoc-4-aminoisothiazole-3-carboxylic acid
HATU
DIPEA
DMF, peptide synthesis grade
20% (v/v) Piperidine in DMF
Kaiser Test Kit or Chloranil Test reagents
Procedure:
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes. Drain.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Confirmation of Deprotection: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A positive result (e.g., blue beads for Kaiser test) confirms the presence of the free amine.
Coupling Solution Preparation: In a separate vial, pre-activate the building block. Dissolve Fmoc-4-aminoisothiazole-3-carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to react for 2-5 minutes.
Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings, extended reaction times or double coupling may be necessary.
Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (e.g., colorless/yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin with DMF (5x). The resin is now ready for the next deprotection/coupling cycle.
Figure 2: Step-by-step workflow for incorporating the isothiazole building block in SPPS.
Protocol 3: Cleavage from Resin and Deprotection
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[10][11]
Place the dried peptide-resin in a suitable reaction vessel.
Add the cleavage cocktail (e.g., Reagent B, ~10 mL per 100 mg of resin).
Agitate at room temperature for 2-3 hours.
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
After the final wash, allow the crude peptide to air-dry briefly before placing it under high vacuum to remove residual ether.
The crude peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by LC-MS).
Conclusion and Outlook
4-Aminoisothiazole-3-carboxylic acid is a valuable building block for introducing structural and functional diversity into synthetic peptides and small molecules. While its heterocyclic nature necessitates specific considerations, particularly regarding orthogonal protection and the use of high-potency coupling reagents, its incorporation is readily achievable using optimized solid-phase protocols. The methodologies outlined in this guide provide a robust framework for researchers to leverage the unique properties of the isothiazole scaffold, paving the way for the discovery of novel therapeutics with enhanced pharmacological properties.
References
Nsonde-Ntandou, C., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews.
Ivanova, M., & Van der Eycken, E. (2024).
Organic Chemistry Portal. Synthesis of isothiazoles. [Link]
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Bulletin.
AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie.
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.
Pathan, M., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Tiwari, R., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry.
Jo, H., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
Kumar, A., et al. (2023). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
Del Secco, B., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
Nowick, J. (2018).
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
Horgan, C., & Kellett, A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
Lattermann, C., & Wessjohann, L. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
Idir, M., et al. (2021).
Zuo, C., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
Simon, M., & Raines, R. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International Journal of Peptide Research and Therapeutics.
Hansen, T., & Olsen, C. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal.
Kumar, A., et al. (2006). An efficient protocol for solid phase aminothiazole synthesis. Tetrahedron Letters.
Application Notes and Protocols: Amide Coupling with 4-Aminoisothiazole-3-carboxylic acid
Introduction and Strategic Considerations 4-Aminoisothiazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, prized for its unique electronic properties and ability to participate in h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Strategic Considerations
4-Aminoisothiazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, prized for its unique electronic properties and ability to participate in hydrogen bonding. Its structure, however, presents a distinct challenge for amide coupling reactions. The molecule contains both a nucleophilic aromatic amine (at the C4 position) and a carboxylic acid (at the C3 position) that requires activation. The isothiazole ring itself is electron-rich, which can influence the reactivity of both functional groups. A naive approach to coupling could lead to self-polymerization or other undesired side reactions. Therefore, a carefully considered strategy is paramount for achieving high yields of the desired amide product.
This guide provides a detailed analysis of the chemical principles involved, offering robust, field-proven protocols for the successful amide coupling of 4-aminoisothiazole-3-carboxylic acid with a variety of amine nucleophiles. We will delve into the causality behind reagent selection and reaction conditions, ensuring researchers can not only execute the protocols but also adapt them to their specific needs.
The Chemical Challenge: Selectivity and Activation
The core challenge lies in activating the carboxylic acid at C3 without promoting unwanted reactions involving the C4 amino group. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must be converted into a more electrophilic species, an "activated" intermediate, that is highly susceptible to nucleophilic attack by the desired amine partner.[2][3]
This activation must be efficient and proceed under conditions that do not lead to:
Self-coupling: Where one molecule's amino group attacks the activated carboxyl group of another.
Racemization: If chiral amines or carboxylic acids are used.
Ring-opening or degradation: Of the sensitive isothiazole scaffold.
The choice of coupling reagent is therefore the most critical decision in the experimental design.
Selecting the Optimal Coupling Reagent
A vast array of coupling reagents is available, each with a distinct mechanism, reactivity profile, and byproduct profile.[3][4] For a substrate like 4-aminoisothiazole-3-carboxylic acid, uronium/aminium-based reagents are often the first choice due to their high efficiency and rapid reaction rates, which can minimize side reactions.[5][6][7]
Comparison of Common Coupling Reagents
Reagent Class
Example(s)
Mechanism Highlights
Advantages
Disadvantages
Uronium/Aminium
HATU , HBTU
Forms a highly reactive OAt- or OBt-active ester intermediate.[5][8]
Very fast, high yielding, low racemization.[6] HATU is often superior for difficult couplings.[7]
Can cause guanidinylation of the primary amine if not used correctly.[7][9] Byproducts can be challenging to remove.[10]
Carbodiimide
EDC , DCC
Forms an O-acylisourea intermediate.[1] Often used with additives like HOBt.
Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[11]
Slower than uronium reagents. DCC byproduct (DCU) is a precipitate that can be difficult to remove completely. Risk of racemization.
Phosphonium
PyBOP
Forms an activated phosphonium ester.
High reactivity, low racemization. Byproducts are generally non-carcinogenic compared to older phosphonium reagents.[12]
Can be more expensive.
For the protocols detailed below, we will focus on HATU as the primary choice for its superior performance in complex settings and EDC/HOBt as a classic, cost-effective alternative.
Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including couplings with sterically hindered or electron-deficient amines, where high efficiency and speed are desired.[13] The mechanism involves the rapid formation of an OAt-active ester, which is then intercepted by the amine.[5][8][14]
Workflow Diagram: HATU Coupling
Caption: General workflow for HATU-mediated amide coupling.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Step-by-Step Procedure
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminoisothiazole-3-carboxylic acid (1.0 eq).
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Stir until fully dissolved.
Amine Addition: Add the desired amine (1.1 eq).
Base Addition: Add DIPEA (2.5 eq). The base is crucial for deprotonating the carboxylic acid to form the carboxylate anion.[8][15]
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction upon adding the coupling reagent.
Activation: Add HATU (1.2 eq) portion-wise over 5 minutes. A color change may be observed.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution (e.g., 5% LiCl to improve phase separation).
Extraction: Extract the aqueous phase three times with ethyl acetate.
Washing: Combine the organic layers and wash successively with saturated aq. NaHCO₃ (to remove unreacted acid and HOAt byproduct), water, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure amide.[4]
Protocol B: Classic Carbodiimide Coupling using EDC and HOBt
This protocol is a cost-effective alternative to HATU, suitable for many standard couplings. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a well-established method.[16][17] HOBt reacts with the initial O-acylisourea intermediate to form an HOBt-ester, which is more reactive and less prone to side reactions and racemization.[18]
Mechanism Overview: EDC/HOBt Activation
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Materials and Reagents
4-Aminoisothiazole-3-carboxylic acid
Amine of interest
EDC hydrochloride (EDC·HCl)
Hydroxybenzotriazole (HOBt) hydrate
Triethylamine (Et₃N) or DIPEA
Anhydrous Dichloromethane (DCM) or DMF
Other work-up and purification reagents as listed in Protocol A.
Step-by-Step Procedure
Preparation: To a round-bottom flask under an inert atmosphere, add 4-aminoisothiazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
Dissolution: Add anhydrous DCM or DMF (approx. 0.1 M). Stir to dissolve.
Base Addition: Add Et₃N or DIPEA (3.0 eq).
Cooling: Cool the mixture to 0 °C in an ice bath.
Activation: Add EDC·HCl (1.5 eq) in one portion.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with EDC are typically slower than with HATU.[18]
Work-up and Purification: Follow steps 9-13 from Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]
Troubleshooting and Key Considerations
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inadequate activation of the carboxylic acid.[19]2. Poor nucleophilicity of the amine partner.3. Steric hindrance.[13]4. Reagents (especially DMF) are not anhydrous.
1. Switch from EDC/HOBt to a more potent coupling reagent like HATU or PyAOP.[7]2. Increase reaction temperature or extend reaction time. For very unreactive amines, consider converting the acid to an acyl fluoride.[13]3. Ensure all glassware is oven-dried and use anhydrous solvents.
Starting Material Recovered
1. Insufficient base to deprotonate the carboxylic acid.2. Coupling reagent has degraded due to moisture.
1. Ensure at least 2.5-3.0 equivalents of a non-nucleophilic base (DIPEA) are used.2. Use a fresh bottle of coupling reagent.
Multiple Products/ Impurities
1. Self-coupling of the starting material.2. Guanidinylation of the amine by HATU.3. Side reactions with electron-rich amines.[19]
1. Add the coupling reagent at 0 °C and ensure the desired amine is present in slight excess.2. Add the carboxylic acid, base, and HATU first to pre-activate for 5-10 mins before adding the amine.3. Monitor reaction closely and purify carefully.
Difficult Purification
1. Polar nature of the amide product.2. Byproducts (tetramethylurea from HATU, HOBt) co-eluting with the product.
1. For very polar products, consider reversed-phase chromatography or recrystallization.[20][21]2. Perform thorough aqueous washes (NaHCO₃, water, brine) to remove water-soluble byproducts before chromatography. Acidic or basic washes can remove unreacted starting materials.[22]
Conclusion
The successful amide coupling of 4-aminoisothiazole-3-carboxylic acid is readily achievable with a rational and informed approach. The choice of a potent uronium-based coupling reagent like HATU generally provides the most reliable and efficient route, minimizing side reactions and delivering high yields. For routine or large-scale syntheses, the classic EDC/HOBt method remains a viable and economical option. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently incorporate this valuable heterocyclic scaffold into their drug discovery and development programs.
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
What is the best technique for amide purification? ResearchGate. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Challenges and Breakthroughs in Selective Amide Activation. National Center for Biotechnology Information. [Link]
How to separate amides from free amine. ResearchGate. [Link]
Amide-based compounds, production, recovery, purification and uses thereof.
Purification of amide compound.
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
4-Aminoisothiazole-3-carboxylic acid as a precursor for kinase inhibitors
Application Notes & Protocols Topic: 4-Aminoisothiazole-3-carboxylic Acid as a Versatile Precursor for the Synthesis and Evaluation of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: 4-Aminoisothiazole-3-carboxylic Acid as a Versatile Precursor for the Synthesis and Evaluation of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction: The Strategic Value of the Isothiazole Scaffold in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that target the ATP-binding site of kinases continues to be a highly successful strategy.[1] Within this field, the design of heterocyclic scaffolds that can effectively mimic the adenine portion of ATP and present vectors for chemical diversification is paramount.[2][3]
The 4-aminoisothiazole-3-carboxylic acid core represents a "privileged scaffold" for kinase inhibitor design. Its rigid, planar structure provides a stable anchor within the ATP binding pocket, while its constituent atoms offer key interaction points. The 4-amino group can serve as a crucial hydrogen bond donor, frequently engaging with the "hinge" region of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme.[4][5] The adjacent carboxylic acid, or derivatives thereof, provides a vector for exploring additional interactions, enhancing selectivity, or modulating physicochemical properties like solubility.[6][7][8] The isothiazole ring itself is a valuable bioisostere, and its derivatives have shown potent activity against a range of kinases.[9][10]
This guide provides a comprehensive overview and detailed protocols for utilizing 4-aminoisothiazole-3-carboxylic acid as a starting material to generate a library of potential kinase inhibitors. We will cover the core synthetic methodologies, robust biochemical evaluation protocols, and the logic for interpreting the resulting data to establish a structure-activity relationship (SAR).
Part 1: Synthetic Strategy & Protocols for Library Generation
The primary synthetic strategy involves functionalizing the two key handles on the scaffold: the 4-amino group and the 3-carboxylic acid group, typically through amide bond formation. This approach allows for the rapid generation of a diverse library of compounds by coupling various carboxylic acids or amines.
Causality in Synthetic Design
The choice to proceed via amide coupling is deliberate. This reaction is robust, well-characterized, and tolerant of a wide range of functional groups, which is essential for creating chemical diversity. Protecting groups are strategically employed to ensure regioselectivity. For instance, the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions at the amino group, and vice-versa. Modern coupling reagents like HATU or EDC/HOBt are chosen to ensure efficient amide bond formation with minimal side reactions and preservation of stereochemistry if chiral building blocks are used.
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for diversifying the 4-aminoisothiazole-3-carboxylic acid scaffold.
Caption: Synthetic workflow for creating diverse kinase inhibitor libraries.
Protocol 1: Synthesis of Methyl 4-aminoisothiazole-3-carboxylate (Ester Protection)
Rationale: This initial step protects the carboxylic acid as a methyl ester, preventing its participation in subsequent reactions and improving solubility in organic solvents. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.
Materials:
4-Aminoisothiazole-3-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
Suspend 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis (e.g., 50% EtOAc in hexanes) indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
Carefully dilute the residue with EtOAc and slowly add saturated NaHCO₃ solution until effervescence ceases (pH ~8) to neutralize the acidic mixture.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with EtOAc.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purify by flash column chromatography (silica gel) if necessary to obtain pure methyl 4-aminoisothiazole-3-carboxylate.
Protocol 2: Parallel Amide Coupling at the 4-Amino Position
Rationale: This protocol describes the coupling of various carboxylic acids (R¹-COOH) to the 4-amino group of the protected scaffold. HATU is used as the coupling agent due to its high efficiency and low rate of side reactions. This step is ideal for parallel synthesis to rapidly generate a library.
In separate reaction vials, dissolve each carboxylic acid (1.1 eq) in anhydrous DMF.
To each vial, add HATU (1.1 eq) and DIPEA (2.5 eq). Allow the mixture to pre-activate for 5-10 minutes at room temperature.
Add a solution of methyl 4-aminoisothiazole-3-carboxylate (1.0 eq) in DMF to each vial.
Seal the vials and allow the reactions to stir at room temperature for 12-18 hours.
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative reaction.
Upon completion, quench the reactions by adding water.
The crude products can often be purified directly by preparative reverse-phase HPLC to yield the final N-acylated derivatives.
Characterize each purified compound by LC-MS and ¹H NMR.
Part 2: Biochemical Evaluation & Characterization
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. A robust, high-throughput in vitro kinase assay is essential for determining potency (IC₅₀) and initial selectivity.
Assay Principle: Luminescent ATP Detection
The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] It is a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[11] Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal. This method is preferred for its high sensitivity, broad applicability to different kinases, and non-radioactive format.[12][13]
Protocol 3: In Vitro Kinase Inhibition IC₅₀ Determination
Rationale: This protocol establishes the concentration-dependent inhibitory effect of the synthesized compounds on a target kinase. A serial dilution of each compound is tested to generate a dose-response curve, from which the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Materials:
Target protein kinase (e.g., TrkA, EGFR, etc.)
Specific peptide substrate for the target kinase
Synthesized inhibitor library (dissolved in 100% DMSO)
ATP solution (at the Kₘ concentration for the target kinase)
Kinase assay buffer (specific to the kinase)
ADP-Glo™ Kinase Assay Kit (Promega or similar)
White, opaque 384-well microplates
Multichannel pipettes and a microplate reader with luminescence detection capability
Procedure:
Compound Plating:
Prepare a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no enzyme for "background" controls.
Kinase Reaction:
Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer.
Add this kinase/substrate mix to each well of the assay plate.
Allow the plate to incubate for 15-20 minutes at room temperature to allow the inhibitors to bind to the kinase.
Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes, determined during assay development).
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
Measure the luminescence of each well using a microplate reader.
Data Analysis:
Subtract the average background signal (no enzyme control) from all other measurements.
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-only controls (0% inhibition).
Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Summarizing Potency and Selectivity
Quantitative data should be presented clearly to facilitate SAR analysis.
Compound ID
R¹ Group
Target Kinase IC₅₀ (nM) [TrkA]
Off-Target Kinase IC₅₀ (nM) [VEGFR2]
Selectivity Index (VEGFR2/TrkA)
Ref-Cpd
Staurosporine
15
8
0.53
LIB-A-01
Phenyl
850
>10,000
>11.8
LIB-A-02
4-Chlorophenyl
210
8,500
40.5
LIB-A-03
3-Pyridyl
155
>10,000
>64.5
LIB-A-04
Naphthyl
45
1,200
26.7
Data are hypothetical and for illustrative purposes only.
Part 3: Driving Lead Optimization through SAR
The data generated from the biochemical assays are the foundation of the structure-activity relationship (SAR). By comparing the chemical structures of the synthesized analogs with their corresponding inhibitory potencies, researchers can deduce which chemical features are critical for activity.
Interpreting the SAR
Aromaticity is key: The phenyl group (LIB-A-01) confers weak activity.
Electron-withdrawing groups enhance potency: Adding a chloro group (LIB-A-02) improves potency four-fold, suggesting a potential halogen bond or favorable electrostatic interaction.
Heterocycles are tolerated and beneficial: The pyridyl group (LIB-A-03) further improves potency, possibly by forming an additional hydrogen bond.
Extended aromatic systems are highly favorable: The larger naphthyl group (LIB-A-04) results in the most potent compound, indicating the presence of a large, hydrophobic pocket that can be occupied by this moiety.[9]
Logic of a Kinase Inhibitor Screening Cascade
The initial IC₅₀ determination is just the first step. A successful drug discovery program follows a logical cascade to triage compounds and focus resources on the most promising candidates.
Caption: A typical screening cascade for kinase inhibitor discovery.
Conclusion and Future Directions
4-Aminoisothiazole-3-carboxylic acid is a highly valuable and tractable starting point for the discovery of novel kinase inhibitors. The straightforward and robust synthetic routes, centered on amide coupling, allow for rapid exploration of the chemical space around the scaffold. When paired with sensitive and quantitative biochemical assays like the ADP-Glo™ platform, this approach can efficiently generate critical SAR data. This data, in turn, fuels the iterative cycle of drug discovery, guiding the design of next-generation compounds with improved potency, selectivity, and cellular activity, ultimately paving the way for preclinical development.
References
Wang, Z., et al. (2006). Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3444-3448. [Link]
Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 145-154. [Link]
Wu, P., et al. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 10(10), 2209-2220. [Link]
Kufareva, I., et al. (2009). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Li, J., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Journal of the Chinese Chemical Society. [Link]
Simon, C., et al. (2005). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Semantic Scholar. [Link]
Erra, E., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Medicinal Chemistry. [Link]
Horgan, C., & McArdle, P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(1), 59-79. [Link]
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Sementa, D., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6649. [Link]
Wu, D. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Trending. [Link]
De Luca, L. (2016). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
Simon, C., et al. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95. [Link]
Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(19), 7848-7858. [Link]
Application Notes and Protocols for High-Throughput Screening of 4-Aminoisothiazole-3-carboxylic Acid Derivatives as p38 MAPKα Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 4-Aminoisothiazole-3-carboxylic Acid Derivatives in Kinase Inhibition The 4-aminoisothiazole-3-carboxylic acid sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4-Aminoisothiazole-3-carboxylic Acid Derivatives in Kinase Inhibition
The 4-aminoisothiazole-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant body of research suggests that many of these effects are mediated through the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
This application note provides a comprehensive guide to the high-throughput screening (HTS) of 4-aminoisothiazole-3-carboxylic acid derivative libraries for the discovery of novel kinase inhibitors. We will focus on p38 mitogen-activated protein kinase alpha (MAPKα) as a therapeutically relevant target. p38 MAPKα is a key player in cellular responses to inflammatory cytokines and stress, and its aberrant signaling is implicated in the progression of various cancers and inflammatory disorders.[4][5]
We will detail a robust biochemical HTS assay based on the principles of Fluorescence Polarization (FP) for the primary screen.[6][7] This will be followed by a protocol for a secondary, cell-based assay to confirm the activity of identified hits in a more physiologically relevant context.[8][9] Furthermore, we will outline the critical steps of data analysis, hit confirmation, and counterscreening to ensure the identification of high-quality, validated lead compounds.
Principle of the High-Throughput Screening Workflow
The overarching goal of this HTS campaign is to identify potent and selective inhibitors of p38 MAPKα from a library of 4-aminoisothiazole-3-carboxylic acid derivatives. The workflow is designed to be efficient, robust, and to minimize the identification of false positives.[10][11]
The HTS process can be visualized as a multi-stage funnel, starting with a large number of compounds and progressively narrowing down to a small set of validated hits with desirable characteristics.
Caption: High-throughput screening workflow for identifying p38 MAPKα inhibitors.
PART 1: Biochemical High-Throughput Screening using Fluorescence Polarization
The primary screen will employ a fluorescence polarization (FP) assay, a homogeneous, solution-based technique well-suited for HTS.[12][13] The principle of the FP assay for kinase inhibition is based on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to the kinase.
Principle of the FP Kinase Assay
A fluorescently labeled ligand (tracer) that binds to the ATP-binding site of p38 MAPKα will have a high FP value because its rotation is slowed by the much larger kinase enzyme. When a small molecule inhibitor from the compound library binds to the ATP-binding site, it displaces the fluorescent tracer. The unbound, smaller tracer rotates more rapidly in solution, resulting in a decrease in the FP signal. This decrease in FP is directly proportional to the inhibitory activity of the compound.[14]
Materials and Reagents
p38 MAPKα, active, recombinant human protein (e.g., MilliporeSigma, Cat. No. 14-469)
Fluorescent Tracer: A proprietary, high-affinity fluorescent ligand for the p38 MAPKα ATP-binding site (e.g., available in commercial kinase assay kits).
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Positive Control: A known p38 MAPKα inhibitor (e.g., SB203580).
Negative Control: DMSO (the vehicle for the compound library).
Compound Library: 4-Aminoisothiazole-3-carboxylic acid derivatives dissolved in 100% DMSO.
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Assay Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Compound Plating:
Using an automated liquid handler, transfer 100 nL of each compound from the library stock plates (typically 10 mM in DMSO) to the assay plates. This will result in a final compound concentration of 10 µM in the assay.
For control wells, add 100 nL of DMSO (negative control) or a known p38 MAPKα inhibitor (positive control, to a final concentration that gives >80% inhibition).
Reagent Preparation:
Prepare a 2X solution of p38 MAPKα in assay buffer. The optimal concentration should be determined during assay development to be in the linear range of the tracer binding curve.
Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below the Kd for its interaction with the kinase to ensure sensitivity to competitive inhibition.
Assay Execution:
Add 10 µL of the 2X p38 MAPKα solution to each well of the assay plate containing the compounds and controls.
Mix the plate gently on a plate shaker for 1 minute.
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.
Add 10 µL of the 2X fluorescent tracer solution to all wells.
Mix the plate on a plate shaker for 1 minute.
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
Data Acquisition:
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths according to the specifications of the fluorophore.
Data Analysis and Quality Control
The quality of the HTS assay is paramount for the reliable identification of true hits. The Z'-factor is a statistical parameter used to quantify the performance of an HTS assay.[15][16]
Mean_pos and SD_pos are the mean and standard deviation of the positive controls.
Mean_neg and SD_neg are the mean and standard deviation of the negative controls.
Z'-Factor Value
Assay Quality
> 0.5
Excellent
0 to 0.5
Marginal
< 0
Unacceptable
An assay with a Z'-factor consistently above 0.5 is considered robust for HTS.[17]
Hit Identification:
A common threshold for identifying initial "hits" is a percent inhibition greater than three times the standard deviation of the negative controls.
Initial hits from the primary screen require a rigorous validation process to eliminate false positives and confirm their activity.[18]
Dose-Response Curves
Confirmed hits should be re-tested in the primary FP assay over a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Orthogonal Biochemical Assay
To rule out assay artifacts, hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology. A suitable orthogonal assay for kinase activity is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase.
Counterscreening
Counterscreens are essential to assess the selectivity of the hit compounds.[19]
Promiscuity Counterscreen: Screen hits against a panel of structurally related and unrelated kinases to identify non-selective, promiscuous inhibitors.
Assay Interference Counterscreen: Test compounds for interference with the FP detection method itself. This can be done by performing the assay in the absence of the kinase.
PART 3: Secondary Cell-Based Screening
A cell-based assay provides a more physiologically relevant environment to assess the activity of the validated hits.[8][9] This step is crucial to confirm that the compounds can penetrate the cell membrane and inhibit the target kinase in a cellular context.
Principle of the Cell-Based p38 MAPKα Assay
This assay measures the phosphorylation of p38 MAPKα at Thr180/Tyr182 in cells upon stimulation with a known activator (e.g., anisomycin or TNFα). The inhibition of this phosphorylation by the test compounds is then quantified using an immunofluorescence-based method.
Materials and Reagents
Cell Line: A human cell line known to have a robust p38 MAPKα signaling pathway (e.g., HeLa or U-937).
Cell Plating: Seed cells into 384-well imaging plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with serially diluted hit compounds for 1-2 hours.
Stimulation: Add the p38 MAPKα activator to the wells and incubate for the optimal time to induce p38 phosphorylation (typically 15-30 minutes).
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
Immunostaining:
Block non-specific binding sites.
Incubate with the primary anti-phospho-p38 antibody.
Incubate with the fluorescently labeled secondary antibody and Hoechst stain.
Imaging and Analysis:
Acquire images using a high-content imaging system.
Quantify the intensity of the phospho-p38 signal within the cytoplasm of each cell. The nuclear stain is used to identify individual cells.
Data Analysis
The inhibitory effect of the compounds is determined by the reduction in the phospho-p38 signal compared to stimulated cells treated with DMSO. Dose-response curves are generated to determine the cellular IC50 values.
PART 4: Data Interpretation and Lead Prioritization
The culmination of this HTS workflow is a dataset that allows for the prioritization of hit compounds for further lead optimization studies.
Hit Prioritization Criteria
Potency: High potency in both biochemical and cell-based assays (low IC50 values).
Selectivity: A clear selectivity profile for p38 MAPKα over other kinases.
Structure-Activity Relationship (SAR): The emergence of a clear SAR from the screening of structurally related analogs in the library.
Drug-like Properties: Favorable physicochemical properties (e.g., solubility, permeability) predicted by computational models or determined experimentally.
The following diagram illustrates the decision-making process in the hit-to-lead phase.
Caption: Decision-making workflow for lead prioritization.
Conclusion
This application note provides a detailed and field-proven framework for the high-throughput screening of 4-aminoisothiazole-3-carboxylic acid derivatives to identify novel inhibitors of p38 MAPKα. By following this structured workflow, from a robust primary biochemical screen to confirmatory cell-based assays and rigorous hit validation, researchers can significantly increase the probability of discovering promising lead compounds for further drug development. The integration of automation, robust assay technologies, and a logical data-driven decision-making process is key to the success of any HTS campaign.
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Download Table]. Retrieved from [Link]
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Klumpp, K., & Lancia, D. R. (2010). Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase. Analytical biochemistry, 401(1), 121–128.
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
Al-Ostath, A., & El-Ashmawy, M. B. (2024).
Bhat, G., et al. (2014). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PloS one, 11(10), e0164976.
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Martin, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
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Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Retrieved from [Link]
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Kim, J., et al. (2008). A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction. Combinatorial chemistry & high throughput screening, 11(5), 396–409.
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Lepourcelet, M., et al. (2004). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current pharmaceutical design, 10(25), 3121–3136.
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Introduction: The Strategic Value of the 4-Aminoisothiazole-3-carboxylic Acid Scaffold
An Application Guide to the Strategic Functionalization of the Amino Group in 4-Aminoisothiazole-3-carboxylic Acid The isothiazole ring is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of the Amino Group in 4-Aminoisothiazole-3-carboxylic Acid
The isothiazole ring is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement imparts distinct electronic properties that have made isothiazole derivatives valuable scaffolds in medicinal chemistry and materials science.[2][3][4] The 4-aminoisothiazole-3-carboxylic acid core, in particular, presents a versatile platform for drug discovery. It features three key points for chemical modification: the C3-carboxylic acid, the C5-position of the heterocyclic ring, and the C4-amino group.
This application note focuses specifically on the chemical manipulation of the 4-amino group. This exocyclic amine serves as a critical handle for introducing a wide array of functional groups, enabling the systematic modulation of a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Its reactivity is subtly influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the overall electronic character of the isothiazole ring system.
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key strategies, field-tested protocols, and the underlying chemical principles for the effective functionalization of the amino group in 4-aminoisothiazole-3-carboxylic acid.
Chemical Reactivity and Strategic Considerations
The 4-amino group on the isothiazole ring behaves as a nucleophilic aromatic amine. However, its reactivity is modulated by two key factors:
The Isothiazole Ring: The heterocyclic system is generally electron-deficient, which tends to decrease the basicity and nucleophilicity of the exocyclic amino group compared to a simple aniline.
The C3-Carboxylic Acid: The adjacent carboxyl group is a powerful electron-withdrawing group, further reducing the nucleophilicity of the amine. It also introduces a site for potential intramolecular reactions or competition in intermolecular reactions, particularly if it is deprotonated to the carboxylate form.
Therefore, reaction conditions must be carefully selected to achieve selective functionalization of the amino group. In many cases, it may be advantageous or even necessary to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to amino group modification, though many reactions can be performed on the free acid.
Below is a workflow diagram illustrating the primary pathways for functionalizing this key scaffold.
Caption: Key functionalization pathways for the 4-amino group.
Acylation: Formation of Amide Bonds
Acylation is one of the most common and versatile methods for modifying an amino group, allowing for the introduction of immense structural diversity. The resulting amides are generally stable and often play a crucial role in ligand-receptor interactions through hydrogen bonding.
Method A: Acylation with Acid Chlorides or Anhydrides
This classic method is robust and proceeds readily with activated carboxylic acid derivatives. A non-nucleophilic base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Protocol 1: Synthesis of 4-(Benzoylamino)isothiazole-3-carboxylic acid
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (2.2 eq) or pyridine (3.0 eq), dropwise. Stir for 10-15 minutes.
Acylation: Slowly add the acylating agent, benzoyl chloride (1.1 eq), dropwise via syringe, ensuring the internal temperature remains below 10 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl. This will precipitate the product and protonate any excess base.
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water).
Method B: Acylation with Carboxylic Acids via Coupling Reagents
For more delicate substrates or when using a carboxylic acid directly, modern peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, facilitating amide bond formation under mild conditions.[5] This method is central to medicinal chemistry for building complex molecules.[6]
Protocol 2: Synthesis of 4-{[2-(Furan-2-yl)acetyl]amino}isothiazole-3-carboxylic acid using HCTU
Reagent Preparation: In a dry flask, dissolve the coupling partner, 2-(furan-2-yl)acetic acid (1.1 eq), and a coupling reagent such as HCTU (1-Hydroxy-7-azabenzotriazole) (1.1 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) (approx. 0.2 M).
Activation: Add a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir for 15-20 minutes at room temperature to form the activated ester.
Amine Addition: Add 4-aminoisothiazole-3-carboxylic acid (1.0 eq) to the activated mixture.
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for completion by LC-MS.
Work-up: Pour the reaction mixture into cold water and acidify with 1 M HCl to pH ~3.
Purification: The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Parameter
Method A (Acid Chloride)
Method B (Peptide Coupling)
Acylating Agent
Acid Chloride / Anhydride
Carboxylic Acid
Key Reagents
Pyridine or Triethylamine
HCTU, EDCI/HOBt, etc. + DIPEA
Conditions
0 °C to RT
Room Temperature
Advantages
High reactivity, inexpensive
Mild conditions, broad substrate scope
Disadvantages
Harsh byproducts (HCl), moisture sensitive
Expensive reagents, purification of byproducts
Sulfonylation: Formation of Sulfonamide Bonds
Sulfonamides are another critical functional group in drug design, known for their ability to act as stable hydrogen bond donors and mimic other functional groups. They are typically synthesized by reacting the amine with a sulfonyl chloride in the presence of a base.
Caption: General workflow for the sulfonylation reaction.
Protocol 3: Synthesis of 4-[(4-Methylphenyl)sulfonamido]isothiazole-3-carboxylic acid
Reagent Preparation: Suspend 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base. Alternatively, use a solvent like DCM and add triethylamine (2.5 eq).
Reagent Addition: Cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (tosyl chloride, 1.2 eq) portion-wise, maintaining the low temperature.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
Work-up: Pour the reaction mixture over ice-water and acidify with concentrated HCl until the pH is approximately 2.
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water to remove pyridine hydrochloride. Dry the solid under vacuum. Further purification can be achieved by recrystallization if needed.
Parameter
Typical Conditions
Sulfonylating Agent
Aryl or Alkyl Sulfonyl Chloride
Base
Pyridine, Triethylamine
Solvent
Pyridine, DCM, THF
Temperature
0 °C to Room Temperature
Common Issues
Potential for bis-sulfonylation (low risk here)
Diazotization and Subsequent Transformations
Diazotization of the aromatic amino group converts it into a highly versatile diazonium salt intermediate. This intermediate is typically unstable and is used immediately in subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents that are otherwise difficult to install, such as halogens, cyano, or hydroxyl groups.
CAUTION: Diazonium salts can be explosive when isolated or dry. These reactions must be conducted at low temperatures and behind a blast shield.
Protocol 4: Synthesis of 4-Chloroisothiazole-3-carboxylic acid via Sandmeyer Reaction
Diazotization: Suspend 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6 M HCl). Cool the slurry to 0-5 °C in an ice-salt bath.
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry, ensuring the temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, also cooled to 0-5 °C.
Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an hour, then let it warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
Work-up and Purification: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
Low Solubility: The starting material, 4-aminoisothiazole-3-carboxylic acid, has poor solubility in many common organic solvents. Using polar aprotic solvents like DMF or DMSO, or running reactions as a suspension (slurry), is often necessary. Esterification of the carboxylic acid can significantly improve solubility.
Competing Reactivity: In acylation and sulfonylation reactions, using at least two equivalents of base is crucial to deprotonate the carboxylic acid and neutralize the acid byproduct. Failure to do so can lead to low yields.
Product Instability: Some isothiazole derivatives can be unstable under strongly acidic or basic conditions, or at high temperatures.[7] It is important to keep reaction and work-up conditions as mild as possible.
Reaction Monitoring: Due to the polar nature of the starting material and products, standard silica gel TLC may require polar mobile phases (e.g., DCM/Methanol with a small amount of acetic acid). LC-MS is the preferred method for monitoring these reactions.
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Acyl chlorides, sulfonyl chlorides, and strong acids are corrosive and moisture-sensitive. Handle them with care.
Diazotization reactions involve potentially explosive intermediates and should only be performed by trained personnel with appropriate safety measures (low temperature, blast shield).
Solvents like DCM, DMF, and THF have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Singh, D., Kumar, V., & Singh, V. (2022). Recent Advances in the Synthesis and Reactivity of Isothiazoles. TRANSIT METAL CHEM. Available at: [Link]
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Available at: [Link]
Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]
(2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. Available at: [Link]
El-Metwaly, N. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
Akula, N., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]
Al-Omair, M. A. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Available at: [Link]
Li, J. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry. Available at: [Link]
(2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
Organic Chemistry Tutor. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. Available at: [Link]
Ayati, A., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]
Abdel-Ghaffar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
Application Note: Esterification Strategies for 4-Aminoisothiazole-3-carboxylic acid
Introduction 4-Aminoisothiazole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of various biologically active agents, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Aminoisothiazole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of various biologically active agents, including kinase inhibitors and antibacterial compounds. The esterification of the C3-carboxylic acid group is a common and critical transformation, enabling further functionalization, modulating solubility, and improving pharmacokinetic properties. However, the molecule presents a unique challenge: the presence of a nucleophilic amino group at the C4-position and an electron-deficient aromatic ring can lead to side reactions, low yields, and difficult purifications if the esterification method is not chosen carefully.
This guide provides a detailed overview of robust and field-proven methods for the esterification of 4-aminoisothiazole-3-carboxylic acid, designed for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices for three primary methods, provide step-by-step protocols, and offer a decision-making framework for selecting the optimal strategy.
This classical approach is often the first choice due to its simplicity and cost-effectiveness.[1] The reaction involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst.[2][3] For a substrate like 4-aminoisothiazole-3-carboxylic acid, this method relies on the in situ protection of the C4-amino group by protonation, which prevents it from competing as a nucleophile.
Principle of Operation:
The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] The alcohol, acting as a weak nucleophile, can then attack this activated carbon. The key to driving this equilibrium-based reaction forward is using a large excess of the alcohol (often as the solvent) and/or removing the water byproduct as it forms.[2][4]
Causality and Rationale:
Reagent Choice: Thionyl chloride (SOCl₂) is often preferred over mineral acids like H₂SO₄. When added to the alcohol (e.g., methanol), it reacts to form anhydrous HCl gas and sulfur dioxide, ensuring strictly anhydrous conditions which is critical for driving the equilibrium.[6][7]
Temperature Control: The initial addition of SOCl₂ to the alcohol is highly exothermic and must be done at low temperatures (0 °C) to prevent degradation and ensure controlled formation of the catalytic species.[6][8] The subsequent reaction is then heated to reflux to achieve a reasonable reaction rate.[6][9]
Amino Group Protection: The acidic conditions protonate the C4-amino group, forming an ammonium salt. This renders the nitrogen non-nucleophilic, preventing self-condensation or other side reactions. The final product is isolated as the corresponding hydrochloride salt.[8][10]
Protocol 1: Esterification using SOCl₂ in Methanol
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous methanol (20 mL per 1.0 g of carboxylic acid).
Catalyst Formation: Cool the methanol to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes.
Scientist's Note: This step generates HCl in situ. The slow, cold addition is crucial for safety and to prevent pressure buildup.[6]
Reaction Initiation: To the cold methanolic-HCl solution, add 4-aminoisothiazole-3-carboxylic acid (1.0 equivalent) portion-wise.
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting solid is the methyl ester hydrochloride salt. It can be triturated with cold diethyl ether or tert-butyl methyl ether to remove non-polar impurities, filtered, and dried under vacuum.[6] Further purification can be achieved by recrystallization if necessary.
Method 2: Coupling Agent-Mediated Esterification
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer-Speier method, coupling agents provide a milder and often more efficient alternative.[1][7] These reactions are typically run at or below room temperature and are compatible with a wider range of functional groups.
Steglich Esterification (DCC/DMAP)
First described by Wolfgang Steglich in 1978, this method uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst.[11][12][13][14]
Principle of Operation:
DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] DMAP, a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acyl-pyridinium species.[11][12] This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[13]
Causality and Rationale:
Reagent Choice: DCC is an effective and inexpensive dehydrating agent. DMAP is crucial; without it, the O-acylisourea intermediate can slowly rearrange into a stable N-acylurea byproduct, which does not react with the alcohol, thus lowering the yield.[11][13]
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are essential to prevent hydrolysis of the activated intermediates.
Purification Challenge: The primary drawback is the removal of the DCU byproduct, which has limited solubility in many organic solvents.[12][15] Filtration is the main removal method, but residual amounts often require column chromatography.
Protocol 2.1: Steglich Esterification using DCC and DMAP
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-aminoisothiazole-3-carboxylic acid (1.0 equiv.), the desired alcohol (1.1-1.5 equiv.), and DMAP (0.1 equiv.). Dissolve the components in anhydrous DCM (15 mL per 1.0 g of carboxylic acid).
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS. A white precipitate (DCU) will form as the reaction proceeds.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the bulk of the DCU precipitate, washing the filter cake with a small amount of DCM.[15]
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.
Uronium/Guanidinium Salt Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient peptide coupling reagent that is also exceptionally effective for ester formation, especially with challenging substrates.[16][17][18]
Principle of Operation:
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[17][19] This intermediate is highly electrophilic and reacts rapidly with the alcohol nucleophile to form the ester.[19] The byproducts are water-soluble, simplifying purification compared to DCC-mediated methods.[17]
Causality and Rationale:
Reagent Choice: HATU is superior for sterically hindered substrates and reactions prone to racemization.[18] Its high reactivity allows for mild conditions and short reaction times.
Base: A hindered, non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid without competing in the reaction.[16][19]
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are typically used to ensure solubility of all reaction components.[16][19]
Protocol 2.2: Esterification using HATU and DIPEA
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-aminoisothiazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF (10 mL per 1.0 g).
Activation: Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution. Stir at room temperature for 10-15 minutes to allow for pre-activation (formation of the active ester).[19]
Reaction: Add the alcohol (1.2 equiv.) to the activated mixture. Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts. Follow with washes of 5% LiCl (aq) solution if DMF removal is difficult, then saturated NaHCO₃ solution, and finally brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Method Selection and Comparison
Choosing the correct esterification method is critical for success. The decision should be based on the scale of the reaction, the sensitivity of the substrate, and cost considerations.
Decision-Making Workflow
Caption: Workflow for selecting an appropriate esterification method.
Regardless of the method chosen, a systematic approach to work-up, purification, and characterization is essential for obtaining a pure, validated product.
Caption: General workflow for post-reaction processing and analysis.
Conclusion
The successful esterification of 4-aminoisothiazole-3-carboxylic acid is readily achievable with a rational selection of methodology. For large-scale, cost-sensitive syntheses where the substrate is robust, the modified Fischer-Speier reaction using thionyl chloride in alcohol remains a viable and economical choice. For more sensitive substrates, smaller-scale reactions, or when purity and ease of work-up are paramount, coupling agents are superior. The Steglich esterification offers a balance of cost and mild conditions, provided the challenge of DCU removal is addressed. For maximum efficiency, speed, and applicability to the most challenging substrates, HATU-mediated coupling is the state-of-the-art method, albeit at a higher reagent cost. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific synthetic goals.
References
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride? ResearchGate. [Link]
Online Inhibitor. (2025). HATU Reagent: Enabling Precision Peptide Synthesis and Novel Drug Discovery. Online Inhibitor. [Link]
Gao, W., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
Reddit. (2018). Drawbacks of HATU for Esterification. Reddit. [Link]
Molnár-Perl, I., et al. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography. [Link]
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? Reddit. [Link]
Application Notes & Protocols: Leveraging 4-Aminoisothiazole-3-carboxylic Acid Analogues in Click Chemistry for Advanced Bioconjugation and Drug Discovery
Authored by: A Senior Application Scientist Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry In the landscape of modern chemical biology and drug discovery, the demand for efficien...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern chemical biology and drug discovery, the demand for efficient, specific, and robust chemical ligation tools is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, fulfills this need by offering a suite of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][][4] These reactions have become indispensable for covalently linking molecular building blocks in diverse applications, from bioconjugation to materials science.[2][5][6]
Parallel to the development of these powerful reactions has been the continued exploration of "privileged scaffolds" in medicinal chemistry. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is one such scaffold.[7] Isothiazole derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, and are integral components of several approved drugs.[7][8][9][10] Their unique electronic properties and ability to engage in key biological interactions make them attractive motifs for drug design.[7][8]
This guide details the application of 4-Aminoisothiazole-3-carboxylic acid analogues as versatile building blocks for click chemistry. By functionalizing this privileged scaffold with azide or alkyne handles, researchers can seamlessly integrate it into complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes, thereby unlocking new avenues for therapeutic and diagnostic innovation.
Core Principle: Why Use 4-Aminoisothiazole-3-carboxylic Acid Analogues?
The strategic advantage of using the 4-amino-3-carboxylic acid isothiazole core lies in its inherent functionality and structural significance:
Dual Functional Handles: The amino (NH₂) and carboxylic acid (COOH) groups at the 4 and 3 positions, respectively, serve as orthogonal points for chemical modification. One group can be used to install the click chemistry handle (azide or alkyne), while the other can be attached to a payload, linker, or another functional moiety.
Bioisosteric Potential: The resulting triazole-linked isothiazole conjugate can act as a bioisostere for other chemical groups, such as amides or parasubstituted benzene rings, potentially improving pharmacokinetic properties or target engagement.[11] The 1,4-disubstituted 1,2,3-triazole formed via CuAAC is an excellent mimic of a trans-amide bond, offering similar size, planarity, and dipole moment but with enhanced metabolic stability.[12]
Inherent Biological Relevance: The isothiazole core itself can contribute to the biological activity of the final conjugate, offering a synergistic effect beyond simply acting as a scaffold.[7][8][13]
Diagram 1: Overview of Click Chemistry Reactions
The two primary forms of azide-alkyne cycloaddition provide distinct advantages depending on the application's requirements.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Section 1: Synthesis of "Clickable" 4-Aminoisothiazole-3-carboxylic Acid Analogues
The foundational step for any application is the synthesis of an isothiazole derivative bearing either an azide or an alkyne handle. The dual functionality of the parent molecule allows for a modular approach.
Protocol 1.1: Synthesis of an Alkyne-Functionalized Isothiazole Analogue
This protocol describes the acylation of the 4-amino group with an alkyne-containing acid, leaving the 3-carboxylic acid group available for further conjugation.
Causality: Standard amide bond formation using coupling reagents like HATU or HBTU is a highly efficient and well-established method for linking a carboxylic acid (pentynoic acid) to a primary amine (the isothiazole). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine
Anhydrous MgSO₄
Procedure:
Dissolve Methyl 4-amino-isothiazole-3-carboxylate (1.0 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired methyl 4-(pent-4-ynoylamino)isothiazole-3-carboxylate.
The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) if required for subsequent conjugation steps.
Diagram 2: Synthesis Workflow for a Clickable Isothiazole
Caption: Workflow for preparing an alkyne-modified isothiazole.
Section 2: Applications in Bioconjugation and Drug Development
Application 2.1: Labeling of Peptides and Proteins via CuAAC
CuAAC is a robust method for labeling biomolecules in vitro.[5][] Its high efficiency and specificity allow for conjugation in complex mixtures with minimal side reactions.[1][2]
Causality: This protocol utilizes a water-soluble ligand, THPTA, to stabilize the catalytically active Cu(I) ion and prevent its disproportionation or oxidation, which is crucial for efficient reaction in aqueous buffers.[15] Sodium ascorbate acts as the reducing agent, continuously regenerating the Cu(I) from any Cu(II) that forms, ensuring the catalytic cycle proceeds.[1]
Protocol 2.1: CuAAC Conjugation of an Azide-Peptide with an Alkyne-Isothiazole
Materials:
Azide-functionalized peptide (e.g., containing an azidolysine residue)
Alkyne-functionalized isothiazole (from Protocol 1.1, with free COOH or other functionality)
Copper(II) sulfate (CuSO₄) stock solution (100 mM in H₂O)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (100 mM in H₂O)
Sodium ascorbate stock solution (500 mM in H₂O, freshly prepared)
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Dissolve the azide-peptide in PBS to a final concentration of 1-5 mg/mL.
Dissolve the alkyne-isothiazole in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add to the peptide solution (use 5-10 molar equivalents of the isothiazole). The final DMSO concentration should be <10% (v/v).
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
Initiate the reaction: Add the CuSO₄/THPTA premix to the peptide/isothiazole solution to a final Cu(II) concentration of 1 mM.
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
Incubate the reaction at room temperature for 1-4 hours with gentle agitation.
Purification: Remove unreacted small molecules and catalyst using a desalting column (e.g., PD-10) or through dialysis against PBS.
Characterization: Confirm the conjugation via MALDI-TOF or ESI-LC/MS by observing the expected mass shift. Purity can be assessed by RP-HPLC.
Parameter
Condition
Rationale
Reaction Type
CuAAC
High yield and regioselectivity for 1,4-isomer.[1][2]
Solvent
PBS, pH 7.4 (<10% DMSO)
Maintains protein/peptide stability.
Catalyst
CuSO₄ / Sodium Ascorbate
In situ generation of the active Cu(I) species.[1]
Ligand
THPTA
Water-soluble ligand to stabilize Cu(I) and increase reaction rate.[15]
Temperature
Room Temperature
Mild conditions that preserve biomolecule integrity.[1]
Purification
Desalting / Dialysis
Efficient removal of small molecule reagents from the macromolecular product.
Application 2.2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
SPAAC is the method of choice for conjugations involving sensitive biological systems or when the use of a potentially cytotoxic copper catalyst is undesirable.[][4] This makes it ideal for constructing therapeutic modalities like ADCs.[16]
Causality: The reaction is driven by the release of ring strain from the cyclooctyne (e.g., DBCO), which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[4] This bioorthogonal nature ensures that the reaction occurs only between the engineered azide and alkyne groups, leaving other functional groups on the antibody untouched.[][4]
Protocol 2.2: SPAAC Conjugation of an Azide-Antibody with a DBCO-Isothiazole-Drug Payload
Materials:
Azide-functionalized monoclonal antibody (mAb) in PBS, pH 7.4
Amicon Ultra centrifugal filter units for buffer exchange and concentration
Procedure:
Prepare the azide-functionalized mAb at a concentration of 5-10 mg/mL in PBS.
Dissolve the DBCO-linker-Isothiazole-Drug conjugate in a minimal volume of DMSO.
Add the DBCO conjugate to the mAb solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to maintain antibody stability.
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle end-over-end mixing.
Purification: Remove the excess, unreacted DBCO conjugate using a desalting column or by repeated buffer exchange and concentration with an appropriately sized centrifugal filter unit equilibrated with PBS.
Characterization: Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (deglycosylated, reduced mAb). Confirm the integrity of the final ADC using size-exclusion chromatography (SEC).
Diagram 3: Workflow for Isothiazole-Based ADC Synthesis via SPAAC
Application Notes and Protocols for the Development of Antibacterial Agents from 4-Aminoisothiazole-3-carboxylic Acid
Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] The overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant (MDR) pathogens, rendering many current treatments ineffective and threatening global health security.[1] In this challenging landscape, heterocyclic compounds have emerged as a promising source of new therapeutic agents.[3]
Among these, the isothiazole and thiazole cores are of significant interest due to their presence in a wide range of biologically active molecules and their demonstrated antibacterial properties.[4][5][6] Thiazole derivatives, for instance, have shown potent activity against both drug-sensitive and drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The 4-aminoisothiazole-3-carboxylic acid scaffold, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and reduce toxicity.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically synthesize, screen, and evaluate novel antibacterial candidates derived from 4-aminoisothiazole-3-carboxylic acid. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring the generation of robust and reproducible data.
Section 1: Synthesis of Novel 4-Aminoisothiazole-3-carboxylic Acid Derivatives
The foundational step in this drug discovery workflow is the chemical synthesis of a library of novel compounds based on the 4-aminoisothiazole-3-carboxylic acid core. The goal is to introduce diverse chemical functionalities at various positions of the scaffold to modulate the compound's physicochemical properties and biological activity. A common and effective approach is the acylation of the amino group, which can be achieved through various synthetic routes.[7]
Protocol 1.1: Synthesis of N-substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives
This protocol is adapted from established methods for the acylation of aminothiazole derivatives and serves as a representative example.[7] The rationale for this synthetic strategy is its high efficiency and the ability to introduce a wide variety of substituents through the use of different acylating agents.
Materials:
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Anhydrous pyridine
Appropriate arylsulfonyl chloride
Acetic anhydride
Anhydrous solvents (e.g., THF, Dioxane)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Dissolution: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the reagents and ensure high reaction yields.
Acylation: Slowly add the desired arylsulfonyl chloride (1.1 equivalents) or acetic anhydride to the solution at 0°C. The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side-product formation.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove pyridine and other impurities.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-substituted derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This synthetic scheme can be adapted to create a diverse library of compounds by using various substituted acyl chlorides, sulfonyl chlorides, or carboxylic acids (activated as esters or acid chlorides).
Section 2: The In Vitro Antibacterial Screening Cascade
Once a library of derivatives has been synthesized, a systematic screening cascade is employed to identify compounds with promising antibacterial activity. This multi-tiered approach efficiently filters compounds from a large initial pool to a smaller set of potent candidates.
Caption: A generalized workflow for the discovery and development of antibacterial agents.
Protocol 2.1: Primary Antibacterial Screening using the Agar Disk Diffusion Method
This qualitative assay serves as a rapid and cost-effective first-pass screen to identify compounds that exhibit any level of antibacterial activity.[8]
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
Positive control (e.g., Ciprofloxacin)
Negative control (solvent alone)
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) onto a separate disk. Also, apply the positive and negative controls to their respective disks.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The presence of a clear zone indicates antibacterial activity.
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
For compounds that show activity in the primary screen, the MIC is determined to quantify their potency. The broth microdilution method is a standardized and widely used technique for this purpose.[9][10]
Materials:
96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial inoculum standardized to 0.5 McFarland and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Test compounds serially diluted in CAMHB.
Positive control (standard antibiotic)
Negative control (broth only)
Growth control (broth with bacteria, no compound)
Procedure:
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
Serial Dilution: Add 50 µL of the test compound (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a concentration gradient of the test compound.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial and compound concentrations.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). This can be determined visually or by using a plate reader to measure optical density (OD).
Protocol 2.3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[11]
Procedure:
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the clear wells (at and above the MIC) and spot-plate it onto MHA plates.
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no bacterial growth on the subculture plate).
Section 3: Cytotoxicity Assessment
A critical aspect of developing a new antibacterial agent is ensuring its safety for host cells.[12] Therefore, promising antibacterial compounds must be evaluated for their cytotoxicity against mammalian cell lines.[13]
Protocol 3.1: In Vitro Cytotoxicity using the Resazurin Assay
The resazurin (or AlamarBlue) assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[8]
Materials:
Mammalian cell line (e.g., HEK293, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds serially diluted in culture medium
Resazurin sodium salt solution
Positive control (e.g., Doxorubicin)
Negative control (cells with medium only)
Procedure:
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
Measurement: Measure the fluorescence or absorbance using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. The CC₅₀ (the concentration that causes 50% cytotoxicity) can be determined by plotting cell viability against compound concentration.
Data Presentation: Hypothetical Screening Results
Compound ID
MIC (µg/mL) vs. S. aureus
MBC (µg/mL) vs. S. aureus
CC₅₀ (µM) vs. HEK293
Selectivity Index (SI = CC₅₀/MIC)
AIT-001
16
64
>100
>6.25
AIT-002
4
8
85
21.25
AIT-003
64
>128
>100
>1.56
AIT-004
2
4
15
7.5
Ciprofloxacin
0.5
1
>100
>200
This table presents hypothetical data for illustrative purposes. A high Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.
Section 4: In Vivo Efficacy and Safety Evaluation
Compounds that demonstrate high potency in vitro and low cytotoxicity (i.e., a favorable selectivity index) should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[14][15]
Caption: A streamlined workflow for the in vivo evaluation of lead antibacterial candidates.
Protocol 4.1: Murine Thigh Infection Model
This is a standard and well-characterized model for evaluating the efficacy of antibacterial agents against localized infections.
Materials:
Specific pathogen-free mice
Pathogenic bacterial strain (e.g., S. aureus)
Test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)
Anesthetic
Standard surgical and dosing equipment
Procedure:
Immunosuppression (optional): Depending on the pathogen, mice may be rendered neutropenic by treatment with cyclophosphamide to establish a robust infection.
Infection: Anesthetize the mice and inject a defined inoculum of the bacterial strain directly into the thigh muscle.
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test compound via a clinically relevant route (e.g., intravenous, oral). Administer the compound at various doses. Include vehicle control and positive control (e.g., vancomycin for MRSA) groups.
Efficacy Endpoint: After a set treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize it.
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group. Efficacy is demonstrated by a statistically significant reduction in CFU/gram of tissue.
Section 5: Data Interpretation and Lead Optimization
The data generated from the described protocols will form the basis of a structure-activity relationship (SAR) study. By correlating the chemical modifications made in Section 1 with the antibacterial activity (Section 2) and cytotoxicity (Section 3), researchers can identify the key structural features required for potent and selective antibacterial activity.[4]
For example, if compounds with electron-withdrawing groups on the aryl ring show higher potency, this suggests a direction for further synthesis.[6] Conversely, if certain modifications lead to increased cytotoxicity, they should be avoided. This iterative process of design, synthesis, and testing is the core of lead optimization, with the ultimate goal of identifying a preclinical candidate with a robust efficacy and safety profile.
References
Alqahtani, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Benzothiazolotriazole-Thiadiazole Derivatives as Potential Antimicrobial Agents. Molecules, 28(14), 5438. Available at: [Link]
Aslam, B., et al. (2021). Antimicrobial Resistance: A Global Health Problem. Research in Microbiology, 172(4-5), 103838. Available at: [Link]
Barton, D. H. R., et al. (1977). A New Synthesis of 2-Amino- and 2-Substituted-amino-thiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1107-1110. Available at: [Link]
Cheesman, M. J., et al. (2021). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 64(19), 14562–14573. Available at: [Link]
Fuchs, S., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 59-69. Available at: [Link]
Gao, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Frontiers in Microbiology, 12, 764843. Available at: [Link]
Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad277. Available at: [Link]
Li, Y., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 258, 115689. Available at: [Link]
Liaras, K., et al. (2011). Chalcone-based thiazole derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7359-7362. Available at: [Link]
Mistry, K. M., et al. (2021). Isothiazoles: Synthetic Strategies and Pharmacological Applications. RSC Medicinal Chemistry, 12(8), 1268-1290. Available at: [Link]
Narayanaswamy, V. K., et al. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Current Organic Synthesis, 18(6), 568-583. Available at: [Link]
Pan, X., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 523. Available at: [Link]
Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. Available at: [Link]
S. Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3894-3905. Available at: [Link]
Sharma, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10541-10548. Available at: [Link]
Silver, L. L. (2018). Discovery and development of new antibacterial drugs: learning from experience?. Journal of Antimicrobial Chemotherapy, 73(3), 565-573. Available at: [Link]
Siryk, S. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90. Available at: [Link]
Toti, K. S., et al. (2024). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 67(1), 318-335. Available at: [Link]
Urbonaitė, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4474. Available at: [Link]
Vukovic, N., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4945. Available at: [Link]
WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. JoVE. Available at: [Link]
Zha, G. F., et al. (2013). Synthesis and antibacterial activities of novel thiazole derivatives containing a pyrazole moiety. Journal of Heterocyclic Chemistry, 50(S1), E237-E242. Available at: [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing 4-Aminoisothiazole-3-carboxylic Acid
Introduction: The Isothiazole Scaffold - A Promising Core for Novel Fluorophores In the dynamic landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isothiazole Scaffold - A Promising Core for Novel Fluorophores
In the dynamic landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. The selection of the core scaffold for a fluorescent probe is a critical determinant of its photophysical properties, biocompatibility, and target affinity. The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a compelling scaffold for the design of novel fluorophores. Its unique electronic properties, including its electron-withdrawing nature and potential for extended π-conjugation, make it an attractive building block for creating probes with tunable emission spectra and desirable Stokes shifts.
This application note provides a comprehensive guide to the synthesis of fluorescent probes derived from 4-aminoisothiazole-3-carboxylic acid. This starting material is particularly advantageous as it possesses two versatile functional handles: a nucleophilic amino group at the 4-position and a carboxylic acid at the 3-position. These groups allow for a variety of chemical modifications, enabling the covalent attachment of fluorophores, recognition moieties, and other functional groups to tailor the probe for specific applications. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the characterization of the resulting fluorescent probes.
Core Synthetic Strategies: Leveraging the Dual Functionality of 4-Aminoisothiazole-3-carboxylic Acid
The synthetic versatility of 4-aminoisothiazole-3-carboxylic acid stems from the distinct reactivity of its amino and carboxylic acid groups. This allows for a modular approach to probe design, where different components can be systematically introduced. The general workflow involves two primary strategies:
Amide Bond Formation: The carboxylic acid group can be readily coupled with a wide range of amine-containing molecules, including fluorescent reporters and biomolecules. This is typically achieved using standard peptide coupling reagents.
Functionalization of the Amino Group: The amino group can act as a nucleophile in reactions with various electrophiles, such as activated esters, isothiocyanates, and sulfonyl chlorides of fluorescent dyes.
These two strategies can be employed in a sequential manner to construct sophisticated probes with tailored properties.
Protocol I: Synthesis of a Dansyl-Conjugated Isothiazole Probe via Amide Coupling
This protocol details the synthesis of a fluorescent probe by coupling the carboxylic acid of 4-aminoisothiazole-3-carboxylic acid with dansyl cadaverine, a well-established fluorescent reporter. The resulting probe is expected to exhibit the characteristic green fluorescence of the dansyl fluorophore.
Causality Behind Experimental Choices:
Activation of the Carboxylic Acid: The carboxylic acid is first activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive acylating species. This is essential for efficient amide bond formation with the amine.
Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Solvent: Anhydrous DMF (Dimethylformamide) is chosen as the solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for a reasonable reaction temperature.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a dansyl-conjugated isothiazole fluorescent probe.
Step-by-Step Protocol:
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
Activation: To the solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
Coupling: Add dansyl cadaverine (1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure dansyl-conjugated isothiazole probe.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Synthesis of a Fluorescein-Labeled Isothiazole Probe via Amino Group Functionalization
This protocol describes the labeling of the amino group of 4-aminoisothiazole-3-carboxylic acid with fluorescein isothiocyanate (FITC). The resulting probe will possess the bright green fluorescence of fluorescein, a widely used fluorophore in biological imaging.
Causality Behind Experimental Choices:
Reaction of Isothiocyanate: The isothiocyanate group of FITC is highly electrophilic and reacts readily with the primary amino group of the isothiazole to form a stable thiourea linkage.
pH Control: The reaction is performed in a slightly basic buffer (e.g., sodium bicarbonate) to ensure that the amino group is in its deprotonated, nucleophilic form, while minimizing the hydrolysis of the isothiocyanate.
Solvent: A mixture of an organic solvent like DMF or DMSO and an aqueous buffer is often used to dissolve both the hydrophobic FITC and the more polar isothiazole starting material.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a fluorescein-labeled isothiazole fluorescent probe.
Step-by-Step Protocol:
Reactant Preparation: Dissolve 4-aminoisothiazole-3-carboxylic acid (1.0 eq) in a mixture of DMF and 0.1 M sodium bicarbonate buffer (pH ~8.5).
FITC Addition: In a separate vial, dissolve FITC (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the isothiazole solution with stirring.
Reaction: Protect the reaction vessel from light by wrapping it in aluminum foil and stir the mixture at room temperature for 4-6 hours.
Monitoring: Monitor the reaction progress by TLC or HPLC.
Purification: Upon completion, purify the reaction mixture directly by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (with 0.1% TFA) to isolate the desired fluorescein-labeled isothiazole probe.
Lyophilization: Lyophilize the HPLC fractions containing the pure product to obtain a solid powder.
Characterization: Characterize the final product by mass spectrometry and measure its absorbance and fluorescence spectra to confirm the successful conjugation.
Data Presentation: Expected Photophysical Properties
The synthesized probes are expected to exhibit distinct photophysical properties, which should be characterized using UV-Vis and fluorescence spectroscopy.
Note: These are expected values and may vary depending on the solvent and local chemical environment.
Trustworthiness: Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
Chromatographic Monitoring: The progress of each reaction should be carefully monitored by TLC or HPLC. The appearance of a new spot (TLC) or peak (HPLC) corresponding to the product and the disappearance of the starting materials provide a clear indication of the reaction's progression.
Spectroscopic Confirmation: The identity and purity of the final probes must be confirmed by mass spectrometry. Furthermore, the successful conjugation of the fluorophore can be verified by measuring the absorbance and fluorescence spectra, which should be characteristic of the attached dye.
Purity Assessment: The purity of the final compound should be assessed by analytical HPLC. A single, sharp peak is indicative of a pure compound.
Conclusion and Future Directions
4-Aminoisothiazole-3-carboxylic acid serves as a versatile and readily functionalizable scaffold for the synthesis of novel fluorescent probes. The dual reactivity of its amino and carboxylic acid groups allows for a modular and strategic approach to probe design. The protocols provided herein offer a solid foundation for researchers to develop a wide array of isothiazole-based probes for various applications in cell biology, diagnostics, and drug discovery. Future work could involve the introduction of specific targeting ligands to the isothiazole core to create probes for imaging specific cellular organelles or biomolecules.
References
HATU: Knorr, R.; Trzeciak, A.; Bannwarth, W.; Gillessen, D. New coupling reagents in peptide chemistry. Tetrahedron Lett.1989 , 30, 1927-1930. [Link]
Dansyl Chloride and its Derivatives: Baird, D. M.; Saxena, A.; Wotiz, J. H. The Dansyl Group. A New N-Terminal Reagent. J. Chem. Educ.1999 , 76, 1438. [Link]
Isothiazole Chemistry: El-Sayed, R. A.; Al-Ghorbani, M.; Al-Salahi, R.; Al-Omar, M. A.; Amr, A. E. E. Recent advances in the chemistry and biological activities of isothiazole derivatives. RSC Adv.2021 , 11, 31252-31276. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-Aminoisothiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Challenge of Synthesizing 4-Aminoisothiazole-3-carboxylic acid
4-Aminoisothiazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis can be challenging due to the inherent reactivity of the isothiazole ring system and the functional group manipulations required. Issues such as low yields, difficult purification, and the formation of persistent impurities are common. This guide provides a structured approach to identify the root causes of these problems and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Aminoisothiazole-3-carboxylic acid and related structures?
While a single, universally adopted method is not established, the synthesis generally relies on the construction of the isothiazole ring from acyclic precursors. Common strategies adapted for this scaffold include:
Hantzsch-type Thiazole Synthesis Analogue: This is a widely used method for similar thiazole structures, involving the condensation of a thioamide (or thiourea for 2-amino analogues) with an α-halocarbonyl compound.[1][2] For the target molecule, this would involve a derivative of a 3-halo-2-oxopropanoic acid.
Cyclization of Functionalized Acrylonitriles or Acrylates: Starting with precursors like ethyl 2-cyano-3,3-bis(methylthio)acrylate, reaction with a nitrogen and sulfur source can lead to the formation of the substituted isothiazole ring.[3] This method offers good control over substituent placement.
Hydrolysis of Precursors: A common final step involves the hydrolysis of an ester or amide precursor (e.g., 4-aminoisothiazole-3-carboxamide) to the desired carboxylic acid. This step itself can be a source of yield loss if not optimized.[4]
Q2: What are the most critical parameters influencing the yield and purity?
The success of the synthesis hinges on meticulous control over several key parameters:
Temperature: Isothiazole ring formation can be exothermic. Runaway reactions can lead to side product formation and degradation. Conversely, insufficient temperature can result in an incomplete reaction.
Solvent Choice: The polarity and proticity of the solvent can dramatically affect reaction rates and solubility of intermediates and products. Solvents like THF, 1,4-dioxane, and ethanol are commonly used.[5]
pH Control: During workup and purification, the pH is critical. As an amphoteric molecule (containing both a basic amino group and an acidic carboxylic acid group), its solubility is highly pH-dependent. Adjusting the pH to the isoelectric point is a key strategy for precipitation and isolation.
Reagent Quality and Stoichiometry: The purity of starting materials is paramount. For instance, aged α-haloketones can contain acidic impurities that catalyze side reactions. Precise molar ratios are essential to avoid excess unreacted starting materials which can complicate purification.
Q3: How is the final product typically purified?
Purification of 4-Aminoisothiazole-3-carboxylic acid generally involves one or more of the following techniques:
Precipitation by pH Adjustment: After the reaction is complete, adjusting the pH of the aqueous solution with an acid (e.g., HCl) or base (e.g., NaOH) to the molecule's isoelectric point will minimize its solubility, causing it to precipitate. The solid can then be collected by filtration.[5]
Recrystallization: This is the most effective method for achieving high purity. The choice of solvent is critical. A solvent system should be identified where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include water-ethanol mixtures, acetonitrile, or ethyl acetate.
Column Chromatography: While less common for the final acid due to potential streaking on silica gel, it can be an indispensable tool for purifying non-acidic intermediates (e.g., the ethyl ester precursor).
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most frequent issue. A systematic approach is required to diagnose the cause.
Caption: Troubleshooting flowchart for low yield diagnosis.
Possible Cause A: Ineffective Ring Closure/Cyclization
The formation of the isothiazole ring is the core of the synthesis. If this step fails, no product will be formed.
Causality: The cyclization reaction has a significant activation energy barrier. The reaction conditions (solvent, temperature, catalyst) may not be optimal for overcoming this barrier.
Solution Protocol:
Solvent Screening: The choice of solvent can drastically impact yield. As shown in studies on similar heterocyclic syntheses, switching solvents can provide a significant boost.[5] Test a range of solvents from polar aprotic (THF, Dioxane) to polar protic (Ethanol, 2-Propanol).
Temperature Optimization: If the reaction is not proceeding at a lower temperature, incrementally increase the reflux temperature. Monitor for product formation versus degradation via TLC or LC-MS.
Catalyst Introduction: While many syntheses proceed without one, a mild base (e.g., Na2CO3, pyridine) can facilitate the reaction by deprotonating a key intermediate, accelerating the cyclization.[5]
Parameter
Condition 1
Condition 2
Condition 3
Expected Outcome/Rationale
Solvent
Toluene
2-Propanol
THF
Varying polarity to affect solubility and reaction rate. THF often gives higher yields in similar syntheses.[5]
Temperature
80 °C
100 °C
Reflux
To overcome the activation energy of cyclization.
Base (optional)
None
Pyridine (1.1 eq)
Na2CO3 (2.0 eq)
To catalyze the ring-closing step.
Possible Cause B: Degradation of Starting Materials or Product
Causality: Some precursors, particularly α-halocarbonyls, are unstable and can decompose upon storage or under harsh reaction conditions. Similarly, the final product may be unstable under the reaction or workup conditions, especially at elevated temperatures or extreme pH.[6]
Solution Protocol:
Verify Precursor Quality: Before starting, run a quick purity check (e.g., NMR) on your starting materials.
Use Freshly Prepared Reagents: If possible, use α-halocarbonyl reagents immediately after their preparation.
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. It is often better to have a slightly incomplete reaction with a clean profile than a complete reaction with significant degradation.
Controlled Workup: During workup, avoid strong acids or bases unless necessary for hydrolysis. If hydrolysis is the final step, consider milder enzymatic methods or carefully controlled conditions (e.g., LiOH in THF/water) to prevent ring opening.
Problem 2: Multiple Spots on TLC / Impurities in Final Product
The formation of side products complicates purification and reduces the yield of the desired compound.
Possible Cause A: Dimerization or Polymerization
Causality: Highly reactive intermediates or the final product can react with each other, especially at high concentrations. Oxidative dimerization has been observed in the synthesis of related benzothiazine structures.[6]
Solution Protocol:
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to reduce the probability of intermolecular side reactions.
Controlled Reagent Addition: Add one of the key reagents slowly over several hours using a syringe pump. This keeps the instantaneous concentration of reactive intermediates low.
Inert Atmosphere: If oxidative side-products are suspected, run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.
Possible Cause B: Incomplete Hydrolysis or Unwanted Side Reactions of Functional Groups
Causality: When converting a precursor like an ester or amide to the final carboxylic acid, the hydrolysis might be incomplete. Alternatively, harsh hydrolysis conditions (e.g., concentrated H2SO4) can lead to decarboxylation or other degradation pathways.[4]
Solution Protocol:
Optimize Hydrolysis: Screen different hydrolysis conditions. Basic hydrolysis (NaOH or LiOH in aq. alcohol) followed by acidic workup is common. For sensitive substrates, milder conditions using TFA can be effective.[4]
Monitor the Hydrolysis: Track the disappearance of the starting ester/amide by TLC or LC-MS to ensure the reaction goes to completion before initiating workup.
Purify the Intermediate: It is often much easier to purify the ester or amide intermediate by column chromatography than it is to purify the final carboxylic acid. Ensuring the precursor is pure simplifies the final step immensely.
Caption: Recommended workflow for synthesis and purification.
References
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). National Center for Biotechnology Information. [Link]
A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrimido [2,1-b][6][7] benzothiazole and its reactions with selected nucleophiles. (2018). ResearchGate. [Link]
Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. (2018). ResearchGate. [Link]
Synthesis of aminothiazoles: polymer-supported approaches. (2017). Royal Society of Chemistry. [Link]
A kind of method for preparing thiazole-4-carboxylic acid. (2012).
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]
Processes for preparing thiazole carboxylic acids. (1966).
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (2014). ResearchGate. [Link]
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2014). National Center for Biotechnology Information. [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). National Center for Biotechnology Information. [Link]
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). ResearchGate. [Link]
Technical Support Center: Purification of 4-Aminoisothiazole-3-carboxylic Acid Derivatives
Welcome to the dedicated technical support center for navigating the purification challenges of 4-Aminoisothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for navigating the purification challenges of 4-Aminoisothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The inherent functionalities of the 4-amino and 3-carboxylic acid groups on the isothiazole ring can present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and obtain your target compounds with high purity.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Crystallization & Recrystallization Issues
Question 1: My 4-aminoisothiazole-3-carboxylic acid derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute is supersaturated or cools too quickly, causing it to separate as a liquid phase rather than forming a crystal lattice. The presence of impurities can also disrupt crystallization.[1]
Causality & Solution:
Rapid Cooling: The solubility of your compound may be dropping too fast for orderly crystal formation.
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Ensure the flask is not disturbed during this process.[2][3]
Supersaturation: You might be using a solvent in which your compound is too soluble, even at low temperatures.
Solution: Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution until slight turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A common combination is an alcohol (e.g., ethanol, methanol) with water.[2]
Impurity Interference: Impurities can act as "crystal poisons," inhibiting proper lattice formation.
Solution: If slow cooling and anti-solvent addition fail, consider a preliminary purification step. A quick filtration through a small plug of silica gel or activated carbon can remove baseline impurities. Following this, attempt the recrystallization again.
Solvent Selection: Choose a solvent that dissolves your compound when hot but poorly at room temperature.[2]
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude compound until it is fully dissolved.[2]
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[2]
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the process, you can place the flask in a beaker of hot water and allow the entire assembly to cool.
Crystal Induction: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[3][4]
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[2]
Question 2: I'm getting very low recovery after recrystallizing my 4-aminoisothiazole-3-carboxylic acid derivative. What are the likely causes and how can I improve my yield?
Answer: Low recovery is often due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Causality & Solution:
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]
Solution: Be meticulous in adding the minimum amount of boiling solvent. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.[3][5]
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.
Solution: Use a pre-warmed funnel and flask for the hot filtration. Keep the solution at or near its boiling point during the transfer.
Compound Solubility: The inherent solubility of your compound in the chosen cold solvent might be too high.
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. If recovery is still low, consider a different solvent system where the solubility difference between hot and cold is more pronounced.
Chromatography Issues
Question 3: My 4-aminoisothiazole-3-carboxylic acid derivative is streaking badly on the silica gel column. What is causing this and how can I achieve sharp bands?
Answer: Streaking, or tailing, on a silica gel column is often caused by the acidic nature of the silica interacting with the basic amino group of your compound. It can also be due to overloading the column or using an inappropriate solvent system.
Causality & Solution:
Acid-Base Interaction: The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic 4-amino group, leading to poor elution and band broadening.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et3N) or ammonia in your mobile phase. This will cap the acidic sites on the silica and allow for more symmetrical peak shapes.
Column Overloading: Applying too much sample for the column size will inevitably lead to poor separation.[1]
Solution: As a general rule, the sample load should be about 1-5% of the mass of the silica gel.[1]
Inappropriate Solvent Polarity: A solvent system that is not polar enough will result in the compound moving very slowly and tailing.
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6]
Experimental Protocol: Column Chromatography with a Basic Modifier
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Column Packing: Carefully pack the column with the silica slurry, ensuring there are no air bubbles.
Eluent Preparation: Prepare your mobile phase, for instance, a mixture of ethyl acetate and hexane. Add 0.5-1% triethylamine to this mixture.
Equilibration: Run several column volumes of the modified eluent through the packed column to ensure it is fully equilibrated with the base.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
Elution: Begin eluting with the modified mobile phase, collecting fractions and monitoring by TLC.
Question 4: My compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate. What should I do?
Answer: If your 4-aminoisothiazole-3-carboxylic acid derivative is not eluting, it is likely strongly adsorbed to the stationary phase due to its high polarity and the presence of both an amino and a carboxylic acid group.
Causality & Solution:
High Polarity: The combination of the amino and carboxylic acid groups makes the molecule very polar, leading to very strong interactions with the polar silica gel.
Solution: You need to drastically increase the polarity of the mobile phase. A common solvent system for highly polar compounds is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) in DCM and gradually increase the concentration. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can also help by protonating the amino group and disrupting its interaction with the silica, though this may not be suitable if your derivative is acid-sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 4-aminoisothiazole-3-carboxylic acid derivatives?
A1: Common impurities often arise from starting materials or side reactions. For instance, if the synthesis involves the reaction of a β-ketoester with a source of sulfur and ammonia, you might encounter unreacted starting materials, self-condensation products of the β-ketoester, or over-reaction products. It is crucial to monitor the reaction by TLC or LC-MS to identify the impurity profile.[7]
Q2: My purified 4-aminoisothiazole-3-carboxylic acid derivative seems to be degrading over time in solution. Is this common?
A2: Some heterocyclic compounds, including certain thiazine derivatives, can exhibit instability in solution, particularly when exposed to light or air.[8] Oxidative dimerization can be a competitive reaction.[8] It is advisable to store purified compounds in a solid state, protected from light, and in an inert atmosphere if they are particularly sensitive. For solution-based applications, using freshly prepared solutions is recommended.
Q3: Can I use reverse-phase chromatography for purifying these compounds?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for highly polar compounds that are difficult to purify on normal-phase silica gel. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q4: How do I choose the best purification technique for my specific derivative?
A4: The choice depends on the scale of your reaction and the nature of your compound and impurities.[1]
Crystallization: Ideal for solid, thermally stable compounds where there is a significant difference in solubility between your product and the impurities. It is also a great method for large-scale purification.[1]
Column Chromatography: A versatile technique for separating mixtures with a wide range of polarities. It is suitable for both small and medium-scale purifications.
Preparative HPLC: Offers the highest resolution and is ideal for purifying small quantities of material to very high purity, or for separating closely related impurities.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude 4-aminoisothiazole-3-carboxylic acid derivative.
Technical Support Center: Overcoming Poor Solubility of 4-Aminoisothiazole-3-carboxylic Acid in Organic Synthesis
Welcome to the technical support center for navigating the challenges associated with 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the challenges associated with 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you successfully incorporate this compound into your synthetic workflows.
Understanding the Challenge: The Zwitterionic Nature of 4-Aminoisothiazole-3-carboxylic Acid
4-Aminoisothiazole-3-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality allows it to exist as a zwitterion, a molecule with both positive and negative charges. This zwitterionic character leads to strong intermolecular electrostatic interactions, resulting in a crystalline solid with high lattice energy. Consequently, it exhibits poor solubility in many common organic solvents. Understanding this underlying principle is the first step in devising effective solubilization strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My 4-Aminoisothiazole-3-carboxylic acid won't dissolve in my reaction solvent (e.g., THF, DCM, Toluene).
Cause: The zwitterionic nature of 4-Aminoisothiazole-3-carboxylic acid makes it poorly soluble in nonpolar or moderately polar aprotic solvents. The strong ionic interactions within the crystal lattice are not sufficiently overcome by the weaker interactions with these solvent molecules.
Solutions:
Solvent Selection:
Highly Polar Aprotic Solvents: Try dissolving the compound in highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and can better solvate the charged species.
Protic Solvents: In some cases, protic solvents like methanol or ethanol can be effective, especially with heating.[1] However, be mindful of potential side reactions with your other reagents (e.g., esterification of the carboxylic acid).
Mixed Solvent Systems: A mixture of a polar aprotic solvent and a less polar co-solvent can sometimes provide the desired solubility while maintaining compatibility with your reaction conditions.
Temperature: Gently heating the mixture can often increase the solubility of 4-Aminoisothiazole-3-carboxylic acid. However, monitor for any potential degradation of the starting material or other reagents.
Sonication: Applying ultrasonic waves can help to break up the solid particles and enhance dissolution.
Issue 2: My reaction is sluggish or stalls, and I suspect the starting material is not fully in solution.
Cause: Even if you observe some initial dissolution, the concentration of the dissolved 4-Aminoisothiazole-3-carboxylic acid may be too low for the reaction to proceed at a reasonable rate. The undissolved solid acts as a reservoir, but the low solution concentration is the rate-limiting factor.
Solutions:
In-situ Salt Formation (pH Adjustment): This is often the most effective strategy. By converting the zwitterion into a salt, you can dramatically increase its solubility in organic solvents.[2][3]
For reactions requiring a free amine: Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the ammonium group and form a carboxylate salt. This anionic species is often more soluble.
For reactions requiring a free carboxylic acid: Add a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to protonate the amino group, forming an ammonium salt.[1] This cationic species can also exhibit improved solubility.
Derivatization: If the reaction chemistry allows, converting the carboxylic acid to a more soluble ester or the amine to an amide can be a viable strategy.[4][5][6] This approach is particularly useful if the subsequent reaction step involves a different part of the molecule.
Issue 3: I'm seeing a precipitate form during my reaction, and it's not my desired product.
Cause: This could be due to several factors:
The product of the reaction is insoluble under the reaction conditions.
A change in the reaction mixture's polarity as the reaction progresses is causing the starting material or an intermediate to precipitate.
The formation of an insoluble salt byproduct.
Solutions:
Analyze the Precipitate: Isolate and analyze the precipitate (e.g., by NMR, LC-MS) to determine its identity. This will guide your troubleshooting.
Adjust Solvent System: If the product is precipitating, you may need to switch to a solvent system in which it is more soluble.
Modify Reaction Conditions: If an intermediate is precipitating, consider strategies to keep it in solution, such as adding a co-solvent or adjusting the temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for 4-Aminoisothiazole-3-carboxylic acid?
There is no single "best" solvent. The optimal choice depends on the specific reaction conditions and other reagents involved. However, for initial solubility tests, highly polar aprotic solvents like DMSO and DMF are good starting points.
Q2: How can I use pH adjustment to improve solubility without interfering with my reaction?
The key is to choose an acid or base that does not participate in unwanted side reactions.
Bases: For reactions where the amine is the reactive site (e.g., amide coupling), using a non-nucleophilic base like DIPEA is crucial to avoid competitive reactions.
Acids: When the carboxylic acid is the reactive moiety, using an acid to form the ammonium salt can protect the amine and enhance solubility. The choice of acid can be important; for instance, HCl can be introduced as a solution in an organic solvent like dioxane.
Q3: Can I use 4-Aminoisothiazole-3-carboxylic acid in peptide coupling reactions?
Yes, but direct coupling can be challenging due to its poor solubility. A common strategy is to first protect the amino group and then activate the carboxylic acid. Alternatively, forming the salt of the carboxylic acid with a base like DIPEA in situ can facilitate the coupling reaction.
Q4: Are there any alternatives to traditional organic solvents?
Deep Eutectic Solvents (DESs), particularly those based on zwitterionic compounds, are emerging as effective and environmentally friendly alternatives for dissolving poorly soluble compounds.[7] While this is a more advanced technique, it may be worth exploring for particularly challenging systems.
Experimental Protocols
Protocol 1: In-situ Salt Formation for Amide Coupling
This protocol describes the solubilization of 4-Aminoisothiazole-3-carboxylic acid for a typical amide coupling reaction using a peptide coupling reagent like HATU.
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Aminoisothiazole-3-carboxylic acid (1.0 eq).
Add anhydrous DMF to the flask.
Add DIPEA (2.5 eq) to the suspension and stir. You should observe the solid dissolving to form a clear solution as the carboxylate salt is formed.
In a separate flask, dissolve the amine coupling partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
Add the solution from step 4 to the solution from step 3 and stir the reaction mixture at room temperature.
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
Protocol 2: Solubilization via Esterification
This protocol outlines a method to first convert the carboxylic acid to a methyl ester, which is generally more soluble in a wider range of organic solvents.
Materials:
4-Aminoisothiazole-3-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous Methanol (MeOH)
Procedure:
Carefully add 4-Aminoisothiazole-3-carboxylic acid (1.0 eq) to anhydrous methanol at 0 °C.
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
Allow the reaction mixture to warm to room temperature and then heat to reflux.
Monitor the reaction until the starting material is consumed (e.g., by TLC or LC-MS).
Cool the reaction mixture and remove the solvent under reduced pressure.
The resulting methyl ester can then be purified and used in subsequent reactions.
Visualizing Solubilization Strategies
Diagram 1: The Zwitterionic Nature of 4-Aminoisothiazole-3-carboxylic Acid
Caption: Intramolecular proton transfer leads to the zwitterionic form.
Diagram 2: Workflow for Overcoming Solubility Issues
Caption: A decision-making workflow for solubilizing the target compound.
How to desalt zwitterions? (2020). ResearchGate. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
Gatrone, R. C. (1987). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]
Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19373–19382. Retrieved from [Link]
Work-up of a zwitterion? (2023). Reddit. Retrieved from [Link]
Caputo, E., et al. (2018). Zwitterionic Deep Eutectic Solvents as Effective Alternatives to Organic Solvents and to Ionic Liquids. ResearchGate. Retrieved from [Link]
Hewitt, W. M., et al. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PubMed Central. Retrieved from [Link]
Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved from [Link]
El-Shaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Retrieved from [Link]
Hradil, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 124. Retrieved from [Link]
2-Aminothiazoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Any tips for purification of two zwitterionic compounds? (2022). Reddit. Retrieved from [Link]
Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. Retrieved from [Link]
Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138. Retrieved from [Link]
Solubility of Organic Compounds. (2023). Retrieved from [Link]
Reusch, W. (2013). Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. Retrieved from [Link]
Kuchar, M., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
SOLUBILITY DATA SERIES. (n.d.). Retrieved from [https://srdata.nist.gov/solubility/SDS_Vols/SDS- preface.pdf]([Link] preface.pdf)
carboxylic acid solubility + TLC. (2023). Reddit. Retrieved from [Link]
9.1: Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
side reaction products in the synthesis of 4-Aminoisothiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Aminoisothiazole-3-carboxylic acid?
A1: A prevalent and effective method for the synthesis of the 4-aminoisothiazole-3-carboxylic acid core structure is through a base-catalyzed intramolecular cyclization, specifically the Thorpe-Ziegler reaction. This reaction typically involves a precursor containing both a nitrile and a thiocyanate group, which cyclizes to form the aminoisothiazole ring. The synthesis usually proceeds through an ester or amide intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete cyclization of the starting material is a primary suspect. This can be due to insufficient base strength, suboptimal reaction temperature, or a short reaction time. Additionally, the formation of side products, such as dimers of the starting material or alternative cyclization products, can significantly reduce the yield of the desired product. Degradation of the product under the reaction or workup conditions, especially during the hydrolysis step, can also contribute to a lower yield.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Purification challenges often arise from the presence of closely related side products. Common impurities include the uncyclized starting material, the corresponding amide or ester intermediate from incomplete hydrolysis, and potential isomeric byproducts. Dimeric species formed from the intermolecular reaction of the starting material can also be a significant impurity.
Q4: Can the 4-aminoisothiazole ring be unstable?
A4: While the isothiazole ring is generally stable, the functional groups present on 4-Aminoisothiazole-3-carboxylic acid can be sensitive to harsh conditions. For instance, strong acidic or basic conditions, especially at elevated temperatures during the hydrolysis step, could potentially lead to ring-opening or decarboxylation, although the latter is less common for isothiazoles compared to some other heterocyclic systems.
Troubleshooting Guide: Side Reaction Products
This section details the common side reaction products that may be encountered during the synthesis of 4-Aminoisothiazole-3-carboxylic acid and provides strategies to mitigate their formation.
Issue 1: Formation of Uncyclized Intermediate
Observation: Presence of a significant amount of the acyclic precursor in the crude reaction mixture, often identified by its distinct spectroscopic signature (e.g., presence of a thiocyanate stretch in IR spectroscopy).
Root Cause: The base-catalyzed cyclization may be incomplete. This can be due to:
Insufficient Base: The chosen base may not be strong enough to efficiently deprotonate the active methylene group of the precursor.
Low Temperature: The reaction may require a higher temperature to overcome the activation energy for cyclization.
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting & Mitigation:
Optimize Base: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilylamide) (LHMDS).
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor the disappearance of the starting material to determine the optimal reaction time.
Issue 2: Dimerization of the Starting Material
Observation: A significant peak in the mass spectrum corresponding to twice the molecular weight of the starting material. The dimer is often less polar than the desired product.
Root Cause: The Thorpe reaction is an intermolecular version of the Thorpe-Ziegler cyclization.[1] If the concentration of the starting material is too high, the intermolecular reaction can compete with the desired intramolecular cyclization, leading to the formation of a dimeric byproduct.[2]
Troubleshooting & Mitigation:
High Dilution: Perform the cyclization reaction under high-dilution conditions. This can be achieved by slowly adding the solution of the starting material to the reaction mixture containing the base over an extended period. This favors the intramolecular cyclization over the intermolecular dimerization.[3]
Issue 3: Formation of Isomeric Byproducts
Observation: Presence of an additional product with the same mass as the desired product but a different retention time in chromatography.
Root Cause: The precursor molecule may have multiple reactive sites, leading to the formation of a constitutional isomer. For example, if the precursor has the potential to form a different heterocyclic ring system under the reaction conditions.
Troubleshooting & Mitigation:
Careful Precursor Design: Ensure the starting material is designed to favor the formation of the isothiazole ring.
Optimize Reaction Conditions: Temperature and the choice of base can sometimes influence the regioselectivity of the cyclization. Experiment with different conditions to favor the desired isomer.
Purification: Isomers can often be separated by careful column chromatography or recrystallization.
Issue 4: Incomplete Hydrolysis of the Ester/Amide Intermediate
Observation: The presence of the ester or amide intermediate in the final product.
Root Cause: The hydrolysis of the ester or amide to the carboxylic acid may not have gone to completion. This can be due to:
Insufficient Hydrolysis Reagent: Not using a sufficient excess of acid or base for the hydrolysis.
Short Reaction Time or Low Temperature: The hydrolysis reaction may require more forcing conditions to proceed to completion.
Troubleshooting & Mitigation:
Increase Reagent Excess: Use a larger excess of the hydrolyzing agent (e.g., NaOH or HCl).
Increase Temperature and Time: Heat the reaction for a longer period. Monitor the disappearance of the starting ester/amide by TLC or LC-MS.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Aminoisothiazole-3-carboxylate via Thorpe-Ziegler Cyclization
This protocol is a representative procedure for the key cyclization step.
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of a strong base (e.g., 1.2 equivalents of sodium methoxide in methanol) to a suitable solvent (e.g., anhydrous methanol).
Addition of Precursor: Slowly add a solution of the precursor, methyl 2-cyano-3-thiocyanatopropanoate, to the basic solution at room temperature over a period of 1-2 hours with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 4-Aminoisothiazole-3-carboxylate
Dissolution: Dissolve the methyl 4-aminoisothiazole-3-carboxylate in a suitable solvent such as methanol or a mixture of methanol and water.
Hydrolysis: Add an aqueous solution of a base (e.g., 2-3 equivalents of sodium hydroxide) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4.
Isolation: The product, 4-Aminoisothiazole-3-carboxylic acid, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired synthetic pathway for 4-Aminoisothiazole-3-carboxylic acid.
Caption: Formation of a dimeric byproduct via an intermolecular side reaction.
Data Summary
Compound
Potential Impurity
Typical Analytical Observation
Mitigation Strategy
4-Aminoisothiazole-3-carboxylic acid
Uncyclized Precursor
Peak corresponding to the mass of the starting material in LC-MS.
Optimize base, temperature, and reaction time.
4-Aminoisothiazole-3-carboxylic acid
Dimeric Byproduct
Peak at 2x the mass of the starting material in LC-MS.
Use high-dilution conditions for the cyclization step.
4-Aminoisothiazole-3-carboxylic acid
Ester/Amide Intermediate
Presence of the ester/amide peak in NMR and LC-MS of the final product.
Ensure complete hydrolysis with sufficient reagent, time, and temperature.
References
Grokipedia. Thorpe reaction. Available from: [Link]
Wikipedia. Thorpe reaction. Available from: [Link]
Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]
Semantic Scholar. Thorpe-Ziegler reaction. Available from: [Link]
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
ResearchGate. How can I purify carboxylic acid?. Available from: [Link]
ResearchGate. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Available from: [Link]
National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available from: [Link]
Google Patents. Processes for preparing thiazole carboxylic acids.
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]
optimizing reaction conditions for N-acylation of 4-Aminoisothiazole-3-carboxylic acid
Technical Support Center: N-Acylation of 4-Aminoisothiazole-3-carboxylic acid Welcome to the technical support guide for the N-acylation of 4-Aminoisothiazole-3-carboxylic acid. This document is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Acylation of 4-Aminoisothiazole-3-carboxylic acid
Welcome to the technical support guide for the N-acylation of 4-Aminoisothiazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable heterocyclic building block. The unique bifunctional nature of this substrate—possessing both a weakly nucleophilic aromatic amine and a carboxylic acid—presents specific hurdles that can lead to low yields, side product formation, and purification difficulties.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and successfully achieve your desired N-acylated products.
This section addresses the most common issues encountered during the N-acylation of 4-Aminoisothiazole-3-carboxylic acid.
Q1: Why is my reaction failing or resulting in very low yields?
This is the most frequent issue and typically stems from one of three factors: the nature of the substrate, suboptimal activation of the acylating agent, or inappropriate reaction conditions.
Substrate Reactivity: The amino group at the 4-position of the isothiazole ring is significantly less nucleophilic than a typical aliphatic or even anilino-type amine. The electron-withdrawing nature of the heterocyclic ring deactivates the amine, making it a poorer nucleophile. Consequently, it requires a highly activated acylating agent to react efficiently.
Carboxylic Acid Interference: The presence of the C3-carboxylic acid is a major complicating factor. In the presence of a base, it will be deprotonated to form a carboxylate salt. This can lead to:
Solubility Issues: The resulting zwitterionic or salt form of the starting material may have poor solubility in common aprotic organic solvents (e.g., DCM, THF), hindering reaction kinetics.
Base Consumption: The carboxylic acid will consume at least one equivalent of the base, which must be accounted for in the experimental setup.
Ineffective Acylating Agent: Standard methods like direct reaction with a carboxylic acid (without an activator) or using a mild acylating agent will likely fail. A highly reactive acyl source, such as an acyl chloride, or the use of potent coupling agents is mandatory.[1][2]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction yield.
Q2: Which coupling agents and bases are most effective for this N-acylation?
The choice of coupling agent is critical. Standard carbodiimides like DCC or EDC alone are often insufficient. Additives or more potent uronium/phosphonium salt-based reagents are highly recommended.[3][4]
Recommended Coupling Systems:
Reagent System
Base
Solvent
Temperature
Key Considerations
HATU / HBTU
DIPEA, NMM
DMF, NMP
0 °C to RT
Highly effective but expensive. Byproducts are water-soluble, aiding purification. Use 1.1-1.2 equivalents.
EDC + HOBt/HOAt
DIPEA, NMM
DMF, DCM
0 °C to RT
Classic, cost-effective choice. HOAt is more reactive and can suppress racemization better than HOBt.[4] Ensure high-purity EDC is used.
Acyl Chloride
Et₃N, DIPEA, Pyridine
DCM, THF
0 °C to RT
Very reactive, suitable for difficult acylations. Prone to side reactions like bis-acylation.[5] Requires careful, slow addition.
T3P® (Propylphosphonic Anhydride)
Pyridine, DIPEA
EtOAc, DCM
RT to 50 °C
Excellent for water-sensitive reactions. Byproducts are water-soluble. A greener alternative to many other reagents.
Choice of Base:
Non-Nucleophilic Tertiary Amines: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred. They are sufficiently basic to deprotonate the carboxylic acid and neutralize the HCl generated from coupling agents, but are too sterically hindered to compete as nucleophiles.
Triethylamine (Et₃N): Effective, but can sometimes lead to side reactions due to its smaller steric profile.
Pyridine: Can act as both a base and a nucleophilic catalyst. It is particularly useful when using acyl chlorides but can be difficult to remove during workup.
Q3: I'm observing multiple byproducts. What are they and how can I prevent them?
The most common byproduct is the bis-acylated compound, where the initially formed amide NH is acylated a second time. This is particularly problematic with highly reactive acylating agents.[5]
Bis-Acylation: The product, an N-acyl-4-aminoisothiazole, still has an amide N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can be acylated again, especially if a large excess of a potent acylating agent (like an acyl chloride) is used at elevated temperatures.
Prevention Strategy:
Stoichiometry Control: Use the acylating agent as the limiting reagent, or a very slight excess (1.05-1.1 equivalents).
Controlled Addition: Add the acylating agent slowly at a low temperature (0 °C) to keep its instantaneous concentration low.
Temperature Management: Avoid heating the reaction unless absolutely necessary to drive conversion of the starting amine.[6]
O-Acylation (Mixed Anhydride Formation): The carboxylate can, in principle, be acylated by the activated species. However, this is usually a reversible and non-productive pathway, as the N-acylation is thermodynamically favored. It is rarely an issue leading to isolated byproducts.
Mechanism: Desired vs. Side Reaction
Caption: Competing pathways in the N-acylation reaction.
Q4: How should I approach the work-up and purification?
Both the starting material and the product contain a carboxylic acid, making them amenable to acid-base extraction techniques.
Aqueous Work-up:
After the reaction is complete, dilute the mixture (especially if in DMF) with a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Perform an acidic wash (e.g., 1M HCl or 5% citric acid solution). This will protonate any unreacted amine and basic byproducts (like DIPEA), pulling them into the aqueous layer. Your product should remain in the organic layer.
Follow with a water wash and then a brine wash to remove residual acid and water.
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
Purification:
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Ethanol/Water) is often the most effective method for achieving high purity.
Silica Gel Chromatography: This is a standard method if crystallization fails or if byproducts have similar polarity. Use a mobile phase gradient, typically starting with a non-polar system (e.g., Hexanes/EtOAc) and gradually increasing polarity. The carboxylic acid group can cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the mobile phase can often resolve this issue.
Optimized Experimental Protocol: N-Acylation using HATU
This protocol provides a robust method for the N-acylation of 4-Aminoisothiazole-3-carboxylic acid with a generic carboxylic acid (R-COOH).
Materials:
4-Aminoisothiazole-3-carboxylic acid (1.0 eq)
Carboxylic Acid (R-COOH) (1.05 eq)
HATU (1.1 eq)
Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-Aminoisothiazole-3-carboxylic acid (1.0 eq) and the desired carboxylic acid (1.05 eq).
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until all solids are dissolved. Note: Gentle warming may be required, but cool back to room temperature before proceeding.
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
Reaction Initiation: Cool the primary reaction flask to 0 °C using an ice-water bath. Slowly add the HATU solution dropwise to the reaction mixture over 5-10 minutes.
Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the 4-aminoisothiazole starting material is consumed.
Quenching & Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl.
Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude material by silica gel chromatography or crystallization as described in Q4.
References
Kaur, T., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available at: [Link]
Mótyán, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1969. Available at: [Link]
Mótyán, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]
Lelais, G. & V. Gouverneur (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. Available at: [Link]
Lelais, G. & V. Gouverneur (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
Cox, B. G., et al. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Center for Biotechnology Information. Available at: [Link]
St-Gelais, N., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
Valeur, E. & M. Bradley (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
El-Faham, A. & F. Albericio (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (Comprehensive review on coupling agents).
Various Authors. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
Slivkin, A.I., et al. (1998). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
Guedj, R. A., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Available at: [Link]
Clark, J. (2023). Reactions of Carboxylic Acid Derivatives. Chem LibreTexts. Available at: [Link]
Bal, T. R., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
Technical Support Center: Synthesis and Stability of the Isothiazole Ring
Welcome to the Technical Support Center for Isothiazole Chemistry. This resource is tailored for researchers, scientists, and professionals in drug development who are working with isothiazole-containing molecules.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Isothiazole Chemistry. This resource is tailored for researchers, scientists, and professionals in drug development who are working with isothiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of isothiazole synthesis and prevent the degradation of this important heterocyclic scaffold.
The isothiazole ring is a valuable pharmacophore found in numerous biologically active compounds.[1] However, its unique electronic structure, characterized by a relatively weak N-S bond, can present stability challenges under certain synthetic conditions. This guide is designed to equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your target molecules.
Troubleshooting Guide: Preventing Isothiazole Ring Degradation
This section addresses specific issues you may encounter during your synthetic work and provides actionable solutions based on established chemical principles.
Issue 1: Ring Cleavage Under Strongly Basic Conditions
Symptom: You observe the formation of unexpected byproducts or a complete loss of your isothiazole-containing compound upon treatment with strong bases like sodium hydroxide or potassium hydroxide, particularly at elevated temperatures.
Causality: The isothiazole ring is susceptible to nucleophilic attack by strong bases, leading to the cleavage of the N-S bond. The C5 position is generally more susceptible to nucleophilic attack than the C3 position. The reaction is often initiated by the deprotonation of a carbon atom adjacent to the ring, followed by an elimination reaction that results in ring opening.
Troubleshooting Protocol:
Lower the Reaction Temperature: If the reaction kinetics allow, perform the base-mediated transformation at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the degradation pathway.
Use a Weaker Base: If compatible with your desired reaction, consider using a milder inorganic base (e.g., potassium carbonate, sodium bicarbonate) or an organic base (e.g., triethylamine, diisopropylethylamine).
Limit Exposure Time: Minimize the reaction time to reduce the duration of exposure to the harsh basic conditions. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Employ a Biphasic System: In some cases, a biphasic system with a phase-transfer catalyst can be used to limit the concentration of the base in the organic phase, thereby reducing the rate of degradation.
Experimental Protocol: Base Stability Test
To assess the stability of your isothiazole derivative to basic conditions, you can perform a simple forced degradation study:
Prepare a stock solution of your isothiazole compound in a suitable organic solvent (e.g., THF, dioxane).
In separate vials, treat aliquots of the stock solution with different concentrations of aqueous NaOH (e.g., 0.1 M, 1 M, 5 M) at room temperature and at an elevated temperature (e.g., 50 °C).
Monitor the reactions at various time points (e.g., 1h, 4h, 24h) by HPLC.
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the starting material peak.
Issue 2: Degradation in the Presence of Strong Acids
Symptom: Your isothiazole-containing compound decomposes when subjected to strongly acidic conditions, such as concentrated mineral acids (e.g., HCl, H₂SO₄) or strong Lewis acids.
Causality: The nitrogen atom of the isothiazole ring can be protonated under strongly acidic conditions. This protonation can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring opening. The specific conditions, including temperature, reaction time, and the acidity of the medium, will influence the rate of degradation.[2]
Troubleshooting Protocol:
Use Milder Acidic Conditions: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, trifluoroacetic acid) or use a buffered system to maintain a less acidic pH.
Control the Stoichiometry of the Acid: If a strong acid is required, use the minimum stoichiometric amount necessary to catalyze the desired transformation.
Anhydrous Conditions: If water is the suspected nucleophile leading to ring opening, perform the reaction under strictly anhydrous conditions.
Protecting Groups: In cases where the isothiazole nitrogen's basicity is problematic, consider the use of a protecting group. However, the introduction and removal of such groups can be challenging and should be carefully planned.
Issue 3: Reductive Cleavage of the N-S Bond
Symptom: You observe the loss of your isothiazole moiety during reactions involving strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under certain conditions.
Causality: The N-S bond in the isothiazole ring is susceptible to reductive cleavage. The mechanism often involves the transfer of a hydride ion to the sulfur or nitrogen atom, initiating the ring-opening process.
Troubleshooting Protocol:
Select Milder Reducing Agents: For the reduction of other functional groups in the molecule, consider using milder and more selective reducing agents. For example, for the reduction of an ester to an alcohol, diisobutylaluminum hydride (DIBAL-H) at low temperatures might be a better choice than LiAlH₄.
Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) can be a milder alternative for certain reductions, although the compatibility with the isothiazole ring should be evaluated.
Control Reaction Temperature: Perform reductions at low temperatures (e.g., -78 °C) to enhance the selectivity of the reducing agent and minimize side reactions.
Protect the Isothiazole Ring: While challenging, the use of a protecting group on the nitrogen atom could potentially increase its stability towards certain reducing agents.
Issue 4: Oxidative Degradation
Symptom: Your isothiazole-containing compound is unstable in the presence of strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.
Causality: The sulfur atom in the isothiazole ring is susceptible to oxidation. While controlled oxidation can lead to the corresponding S-oxide or S,S-dioxide, over-oxidation or reaction with harsh oxidants can lead to ring cleavage.[3] The mechanism of oxidative ring-opening of a related benzothiazole system has been proposed to proceed via initial oxidation of the sulfur atom.[4]
Troubleshooting Protocol:
Choose Selective Oxidizing Agents: When oxidizing other parts of the molecule, select reagents that are less likely to attack the sulfur atom of the isothiazole ring. For example, for the epoxidation of an alkene, dimethyldioxirane (DMDO) might be a milder alternative to m-CPBA.
Control Stoichiometry and Temperature: Use the minimum required amount of the oxidizing agent and perform the reaction at a low temperature to improve selectivity.
Protect the Sulfur Atom: In some specific cases, it might be possible to temporarily protect the sulfur atom, for example, by forming a sulfonium salt, although this is not a common strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability of the isothiazole ring to different reaction conditions?
While highly dependent on the specific substituents on the ring, a general trend for the stability of the unsubstituted isothiazole ring is:
Q2: How do substituents on the isothiazole ring affect its stability?
Substituents can have a significant impact on the stability of the isothiazole ring by altering its electronic properties.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can make the ring more susceptible to nucleophilic attack by rendering the ring carbons more electrophilic. However, they can also decrease the basicity of the nitrogen atom, potentially increasing stability towards strong acids.
Electron-donating groups (EDGs) , such as amino or alkoxy groups, can increase the electron density of the ring, making it more resistant to nucleophilic attack but potentially more susceptible to electrophilic attack and oxidation. The presence of an amino group at the 5-position can stabilize the ring.
Q3: Are there any protecting groups that can be used to stabilize the isothiazole ring during synthesis?
The use of protecting groups specifically for the isothiazole ring is not as well-established as for other functional groups. The main challenge is the selective introduction and removal of the protecting group without affecting the integrity of the ring or other functional groups in the molecule.
N-Protection: In principle, the nitrogen atom could be protected with standard amine protecting groups like Boc or Cbz. However, the conditions required for their removal (strong acid for Boc, hydrogenolysis for Cbz) might themselves lead to degradation of the isothiazole ring. The feasibility of this approach needs to be carefully evaluated on a case-by-case basis.
Q4: How can I monitor the degradation of my isothiazole-containing compound?
A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of your compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the starting material from its degradation products. A stability-indicating HPLC method should be developed using a suitable column (e.g., C18) and mobile phase.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the degradation products, which can provide crucial clues about the degradation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the degradation products. The disappearance of the characteristic isothiazole proton signals and the appearance of new signals can indicate ring opening. The typical ¹H NMR chemical shifts for the unsubstituted isothiazole ring are δ 8.54 (H-3), 7.26 (H-4), and 8.72 (H-5) in CCl₄.[7]
Data Summary
Condition
Potential for Degradation
Recommended Mitigation Strategies
Strong Bases (e.g., NaOH, KOH)
High
Use milder bases, lower reaction temperature, limit exposure time.
Strong Acids (e.g., conc. HCl, H₂SO₄)
Moderate to High
Use milder acids, control stoichiometry, anhydrous conditions.
Strong Reducing Agents (e.g., LiAlH₄)
Moderate to High
Use milder and more selective reducing agents, low temperatures.
Strong Oxidizing Agents (e.g., m-CPBA)
Moderate to High
Use selective oxidizing agents, control stoichiometry and temperature.
Visualizing Degradation Pathways
The following diagrams illustrate potential degradation pathways of the isothiazole ring.
Caption: Potential degradation pathways of the isothiazole ring under different reaction conditions.
References
Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives. The Journal of Organic Chemistry, 84(3), 1555-1563. [Link]
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved January 21, 2026, from [Link]
Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (16), 1829-1834. [Link]
Chen, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4185. [Link]
Szymańska, E., et al. (2002). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 57(1), 39-49. [Link]
Langmuir. (2026, January 14). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. ACS Publications. [Link]
Jadhav, S. B., & Gaikwad, D. D. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6241. [Link]
ResearchGate. (2011, August). The chemistry of isothiazoles. [Link]
ResearchGate. (2025, August 7). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. [Link]
Szymańska, E., et al. (2002). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
Langmuir. (2026, January 14). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. ACS Publications. [Link]
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Papers. [Link]
New Journal of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. RSC Publishing. [Link]
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. [Link]
troubleshooting failed cyclization in 4-Aminoisothiazole-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-aminoisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, particularly with the critical cyclization step.
Introduction to the Synthesis
The synthesis of 4-aminoisothiazole-3-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The core of this synthesis involves the construction of the isothiazole ring, a key pharmacophore. A common and effective strategy involves the cyclization of a functionalized β-enaminonitrile precursor with a sulfur-based electrophile. This guide will focus on troubleshooting this critical transformation.
A plausible and widely utilized synthetic approach commences with the formation of a β-enaminonitrile, followed by cyclization to form the isothiazole ring, and subsequent hydrolysis to yield the final carboxylic acid.
Troubleshooting Guide: Failed Cyclization
The cyclization of the enaminonitrile precursor is the most challenging step in this synthesis. Below are common issues and their potential solutions, presented in a question-and-answer format.
Q1: My cyclization reaction has failed to produce any of the desired 4-aminoisothiazole-3-carboxylic acid ester. What are the primary factors to investigate?
A1: A complete failure of the cyclization reaction can often be attributed to three main areas: the quality of your starting materials, the choice and handling of the sulfur electrophile, and the reaction conditions.
Starting Material Integrity: The β-enaminonitrile precursor must be pure. Impurities can interfere with the reaction. Confirm the structure and purity of your starting material using techniques like NMR and mass spectrometry. Ensure it is completely dry, as water can react with the sulfur electrophile.
Sulfur Electrophile Activity: Reagents like sulfur monochloride (S₂Cl₂) or sulfuryl chloride (SO₂Cl₂) are highly reactive and sensitive to moisture. Use a freshly opened bottle or a recently purified batch. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature: The initial reaction with the sulfur electrophile is often exothermic and may require cooling to prevent side reactions. Conversely, the subsequent cyclization to form the isothiazole ring may require heating. A careful optimization of the temperature profile is crucial.
Q2: I am observing the formation of a complex mixture of byproducts with very little of my desired product. What are the likely side reactions?
A2: The formation of multiple products suggests that side reactions are outcompeting the desired cyclization pathway. Common side reactions in this synthesis include:
Dimerization or Polymerization of the Enaminonitrile: Under incorrect stoichiometry or temperature conditions, the enaminonitrile can self-react.
Reaction of the Sulfur Electrophile with the Solvent: Ensure your solvent is inert to the highly reactive sulfur electrophile. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable.
Formation of Thiazole Isomers: While less common in this specific pathway, rearrangements can sometimes lead to the formation of thiazole isomers. Careful control of reaction conditions can minimize this.[1]
To mitigate these side reactions, consider the following:
Stoichiometry: Use a precise stoichiometry of the enaminonitrile and the sulfur electrophile. An excess of the sulfur reagent can lead to undesired chlorination or other side reactions.
Slow Addition: Add the sulfur electrophile dropwise to a cooled solution of the enaminonitrile to maintain control over the reaction temperature and minimize side reactions.
Q3: My reaction yields are consistently low, even though I am forming the correct product. How can I optimize the yield of the cyclization step?
A3: Low yields are a common challenge and can often be addressed by systematically optimizing the reaction parameters.
Parameter
Recommendation for Optimization
Rationale
Solvent
Screen a range of anhydrous, non-protic solvents (e.g., DCM, DCE, THF, Dioxane).
The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of intermediates.
Temperature
Experiment with a temperature range from -20 °C for the initial addition to reflux for the cyclization.
Balancing the initial exothermic reaction with the energy required for cyclization is key.
Reaction Time
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Prolonged reaction times can lead to product degradation or the formation of byproducts.
Base
If the reaction generates HCl, the addition of a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) can improve yields by neutralizing the acid.
Acidic conditions can promote side reactions or degradation of the enaminonitrile starting material.
Experimental Workflow & Protocols
The following diagrams and protocols outline a general workflow for the synthesis of 4-aminoisothiazole-3-carboxylic acid.
Diagram: Synthetic Pathway
Caption: General synthetic pathway for 4-aminoisothiazole-3-carboxylic acid.
Protocol 1: Cyclization to Ethyl 4-Aminoisothiazole-3-carboxylate
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the β-enaminonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sulfur monochloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the ethyl 4-aminoisothiazole-3-carboxylate.
Protocol 2: Hydrolysis to 4-Aminoisothiazole-3-carboxylic Acid
Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-aminoisothiazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.
Saponification: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 1-2 hours, or until the starting material is consumed (monitored by TLC).
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 4-aminoisothiazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: Can I use other sulfur reagents for the cyclization?
A: Yes, other sulfur electrophiles such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) can potentially be used. However, the reactivity and reaction conditions will need to be re-optimized for each reagent. Sulfur monochloride is often a good starting point for this type of cyclization.
Q: My final carboxylic acid product is difficult to purify. What are some recommended techniques?
A: 4-Aminoisothiazole-3-carboxylic acid can be zwitterionic, which can make it challenging to handle. Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) is often the most effective purification method. If the product is still impure, it can sometimes be purified via its salt (e.g., hydrochloride salt) followed by neutralization.
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques is recommended for full characterization:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (broad O-H and C=O stretches) and the amine (N-H stretches).
Melting Point: A sharp melting point is a good indicator of purity.
analytical method development for purity assessment of 4-Aminoisothiazole-3-carboxylic acid
Technical Support Center: Purity Assessment of 4-Aminoisothiazole-3-carboxylic Acid From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the analytical method development...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purity Assessment of 4-Aminoisothiazole-3-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the analytical method development and purity assessment of 4-Aminoisothiazole-3-carboxylic acid (4-AICA). This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the quality and purity of this critical chemical intermediate. As a molecule possessing both an acidic carboxylic group and a basic amino group, 4-AICA presents unique challenges that require a nuanced and scientifically grounded approach. This guide moves beyond simple protocols to explain the causality behind our recommended strategies, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods.
Understanding the Analyte: 4-Aminoisothiazole-3-carboxylic Acid
4-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its purity is paramount as impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Its amphoteric nature—containing both acidic and basic functional groups—is the central challenge in developing a reliable purity assessment method.
Part 1: The Primary Analytical Tool: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, polar molecules like 4-AICA. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.[4]
Recommended Starting HPLC Protocol
This protocol provides a robust starting point for your method development. The key is controlling the mobile phase pH to ensure consistent ionization of the analyte, which directly impacts retention and peak shape.
Column Selection: Begin with a modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These columns minimize secondary interactions with the free silanols on the silica surface.
Mobile Phase Preparation:
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. This low pH fully protonates the carboxylic acid group, eliminating its negative charge, and protonates the amino group, resulting in a single, consistent cationic form of the analyte.
Organic Phase (B): Acetonitrile (HPLC Grade).
Sample Preparation:
Accurately weigh and dissolve the 4-AICA sample in a diluent that is identical to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion caused by solvent mismatch.
Filter the sample through a 0.45 µm syringe filter before injection.
Instrument Conditions: Run a gradient elution to separate impurities with a wide range of polarities.
Parameter
Recommended Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Standard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase A
20 mM KH₂PO₄, pH 2.5
Low pH ensures consistent protonation of 4-AICA for sharp, reproducible peaks.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
5% B to 70% B over 20 min
Ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Improves reproducibility by controlling viscosity and retention times.
Detection
UV at ~270-280 nm (scan for λmax)
Aminothiazoles typically have strong UV absorbance in this region.[4]
Injection Vol.
10 µL
A good starting point to avoid column overload.
HPLC Troubleshooting Guide (Q&A)
Question: My peak for 4-AICA is tailing significantly. What is the cause and how do I fix it?
Answer: Peak tailing for a compound like 4-AICA is almost always due to secondary ionic interactions between the protonated amine group on your analyte and residual, deprotonated silanol groups (Si-O⁻) on the HPLC column packing.
Primary Cause: Even with good end-capping, a small fraction of silanol groups on the silica surface remain. At a pH of 2.5, your 4-AICA is a cation (NH₃⁺), which can interact strongly with these negative sites, causing a portion of the molecules to lag behind the main peak, resulting in tailing.
Solutions:
Confirm Low pH: Ensure your buffer is robust and the final mobile phase pH is stable and at or below 2.5. A poorly buffered mobile phase can lead to inconsistent ionization and peak shape.
Use a High-Purity, Base-Deactivated Column: Modern columns are specifically designed with minimal accessible silanols. If you are using an older column, switching to a newer generation column can solve the problem instantly.
Introduce a Competing Cation: Add a low concentration of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Caution: TEA can shorten column lifetime.
Question: My retention times are drifting from one injection to the next. What should I check?
Answer: Drifting retention times indicate a system that has not reached equilibrium or is changing over time.[5]
Causality & Troubleshooting Steps:
Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is equilibrated with the initial mobile phase conditions for at least 15-20 column volumes. For a 1.0 mL/min flow rate, this means a minimum of 20-30 minutes.
Mobile Phase Instability: If you are using a volatile acid (like trifluoroacetic acid - TFA) or your mobile phase has been sitting for a long time, its composition can change due to evaporation, altering retention. Prepare fresh mobile phase daily.
Temperature Fluctuation: The column temperature must be stable. Use a column thermostat and ensure it is set to a constant temperature (e.g., 30 °C). Ambient lab temperature changes can cause significant retention shifts.
Pump Performance: Inconsistent mobile phase composition from the pump can cause drift. Check for leaks and ensure the pump's proportioning valves are functioning correctly.[6]
Question: An impurity is co-eluting with my main 4-AICA peak. How can I improve the separation?
Answer: Achieving separation (resolution) between two peaks requires changing the selectivity of your chromatographic system. This means altering the chemical interactions to make one compound "stick" to the column more or less than the other.
Strategies to Alter Selectivity:
Modify the Organic Gradient: The simplest approach is to make the gradient shallower (e.g., increase the gradient time from 20 to 40 minutes). This gives more time for the compounds to resolve.
Change the Organic Solvent: Acetonitrile and methanol interact differently with analytes. Replacing acetonitrile with methanol (or using a mixture) will often change the elution order and improve resolution.
Adjust Mobile Phase pH: Even a small change in pH (e.g., from 2.5 to 3.0) can alter the ionization state of impurities, especially if they also have acidic or basic groups, thereby changing their retention relative to 4-AICA.
Change the Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) provides a completely different set of interactions and will almost certainly resolve the co-elution.
Workflow for HPLC Method Development
Caption: HPLC method development workflow for 4-AICA.
Part 2: Developing a Stability-Indicating Method
A crucial part of purity assessment is ensuring your method is "stability-indicating." This means it can separate the intact drug from any degradation products that may form over time or under stress. This is mandated by regulatory bodies like the FDA and is detailed in ICH guidelines.[7][8]
Forced Degradation Protocol
Forced degradation, or stress testing, involves subjecting a sample of 4-AICA to harsh conditions to intentionally generate degradation products.[9]
Prepare Stock Solution: Create a concentrated stock solution of 4-AICA in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
Thermal Degradation: Store the solid powder and the stock solution at 80 °C for 24 hours.
Photolytic Degradation: Expose the solid powder and stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours).
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze using your developed HPLC method alongside an unstressed control sample.
Forced Degradation Troubleshooting (Q&A)
Question: My compound degraded almost completely in the acid stress condition. What should I do?
Answer: The goal of forced degradation is to achieve partial degradation, typically 5-20%, to ensure you can resolve the degradants from the main peak. Complete degradation provides no useful information.
Causality: The conditions were too harsh for the stability of the molecule.
Solution: Systematically reduce the stress intensity.
First, try reducing the temperature (e.g., from 60 °C to 40 °C).
If significant degradation still occurs, reduce the acid concentration (e.g., from 0.1 M to 0.01 M HCl).
Finally, reduce the exposure time. Keep a log of conditions to find the optimal level of degradation.
Question: How do I confirm that my analytical peak is pure and not hiding a co-eluting degradant?
Answer: This is the core purpose of developing a stability-indicating method. You need to demonstrate "specificity."
The Gold Standard: HPLC with a Photodiode Array (PDA) Detector: A PDA detector acquires the full UV spectrum at every point across a peak. The software can then perform a "peak purity" analysis, comparing spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered spectrally pure. If they differ, a co-eluting impurity is present.
Confirmation with Mass Spectrometry (LC-MS): The most definitive way to prove specificity is to analyze the stressed samples with an LC-MS system. This will not only confirm the mass of the main peak but also reveal the masses of any co-eluting impurities, providing unequivocal proof of separation or co-elution.
Logic of a Stability-Indicating Method
Caption: Validating a method as stability-indicating.
Part 3: FAQs on Method Validation and Alternative Techniques
Method Validation FAQs (ICH Q2(R1))
Question: What are the most critical parameters to validate for an impurity purity method?
Answer: According to the ICH Q2(R1) guideline, the most critical validation characteristics for an impurity quantification method are Specificity, Limit of Quantitation (LOQ), Accuracy, Precision (Repeatability and Intermediate Precision), and Linearity.[10][11] Specificity is paramount, as you must prove the method can distinguish the analyte from all potential impurities and degradants.[10]
Question: My recovery for a spiked impurity is only 75%. What could be the issue?
Answer: Low accuracy or recovery often points to an interaction or stability issue. First, verify the stability of the impurity in your chosen sample diluent; it may be degrading after preparation but before injection. Second, assess the solubility of the impurity. If it is not fully dissolved, your spiked amount will be incorrect. Finally, consider if the impurity is adsorbing to your sample vials or interacting with the primary matrix.
Question: Can I use Gas Chromatography (GC) to assess the purity of 4-AICA?
Answer: Direct GC analysis is not suitable for 4-AICA. The molecule has a high melting point and contains polar functional groups, making it non-volatile and likely to decompose at the high temperatures required for GC injection.[12] A successful GC method would require a complex and validated derivatization step to convert the polar groups into volatile esters or ethers, which introduces significant complexity and potential sources of error.[13]
Question: What is the role of Quantitative NMR (qNMR) in purity assessment?
Answer: qNMR can be a powerful tool for determining the purity of a substance without needing a pre-certified reference standard of that same substance.[14] It works by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard. While not typically used for routine quality control due to instrumentation cost and complexity, it is invaluable for the primary characterization and certification of reference materials.
References
CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI.
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate.
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH.
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - ResearchGate.
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed.
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate.
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI.
Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC - PubMed Central.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
Development of forced degradation and stability indicating studies of drugs—A review - ResearchGate.
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC - NIH.
HPLC Troubleshooting Guide - Sigma-Aldrich.
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
Forced Degradation Studies - SciSpace.
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central.
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
HPLC Troubleshooting Guide.
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Aminoisothiazole-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoisothiazole-3-carboxylic acid. This guide provides in-depth technical advice, troubleshooting st...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoisothiazole-3-carboxylic acid. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this versatile building block. The unique combination of an amino group, a carboxylic acid, and a sulfur-containing isothiazole ring presents specific challenges and opportunities in catalyst selection and reaction optimization. This document is designed to provide you with the expertise to overcome these challenges and achieve your synthetic goals.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with 4-aminoisothiazole-3-carboxylic acid in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with 4-aminoisothiazole-3-carboxylic acid and an arylboronic acid, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in cross-coupling reactions involving 4-aminoisothiazole-3-carboxylic acid can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes and Solutions:
Catalyst Poisoning by Sulfur: The isothiazole ring contains a sulfur atom, which is a known poison for palladium catalysts.[1] The sulfur can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[2][3]
Solution: Employ ligands that are less susceptible to sulfur poisoning. Bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) can help protect the palladium center and promote the desired catalytic cycle.[4] In some cases, N-heterocyclic carbene (NHC) ligands can also offer enhanced stability.
Catalyst Inhibition by the Amino Group: The exocyclic amino group can also coordinate to the palladium catalyst, leading to inhibition.[5]
Solution: While protection of the amino group is an option, it adds extra synthetic steps. A more direct approach is to carefully select a ligand that sterically disfavors coordination of the amino group. Again, bulky biaryl phosphine ligands are often effective.[4]
Inhibition by the Carboxylate Group: Under basic conditions, the carboxylic acid will exist as a carboxylate anion, which can coordinate to the palladium and potentially inhibit the catalytic cycle.[6]
Solution: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like alkoxides when a carboxylic acid is present.[7] Using a biphasic solvent system (e.g., toluene/water or dioxane/water) can help to partition the carboxylate salt in the aqueous phase, minimizing its interaction with the catalyst in the organic phase.
Inefficient Oxidative Addition: The electronic properties of the 4-aminoisothiazole ring can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[8]
Solution: Ensure you are using a suitable leaving group on the isothiazole ring (e.g., bromide or iodide). If starting from the carboxylic acid directly via a decarboxylative coupling, the choice of oxidant and co-catalyst (often silver or copper salts) is crucial.[9][10] For standard cross-couplings, using a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can improve the efficiency of oxidative addition.
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, primarily homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?
Answer:
The formation of side products such as homocoupled boronic acid and debrominated starting material is a common issue in Suzuki-Miyaura reactions and often points to problems with the reaction conditions or catalyst stability.
Potential Causes and Solutions:
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the palladium(0) catalyst to palladium(II), a species that can facilitate homocoupling.[11]
Solution: Rigorous degassing of all solvents and reagents is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintaining a positive pressure of an inert gas throughout the reaction is also critical.
Debromination (Protodebromination): The replacement of the bromine atom with a hydrogen atom can occur, especially in the presence of a proton source and a reducing agent.
Solution: Ensure that all reagents and solvents are anhydrous. The choice of base can also influence the extent of debromination. Using a non-coordinating, moderately strong base can sometimes mitigate this issue. If the problem persists, screening different palladium catalysts and ligands is recommended, as some catalyst systems are more prone to this side reaction than others.
Decarboxylation: While sometimes the desired pathway in specific decarboxylative couplings, premature decarboxylation can be a problematic side reaction in standard cross-couplings where the carboxylic acid is intended to remain intact.
Solution: This is often temperature-dependent. Running the reaction at the lowest effective temperature can help to minimize unwanted decarboxylation. The choice of base and solvent can also play a role.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino or carboxylic acid group on 4-aminoisothiazole-3-carboxylic acid before performing a cross-coupling reaction?
A1: Not necessarily, but it depends on the specific reaction and conditions. While protecting these functional groups can sometimes lead to cleaner reactions and higher yields by preventing catalyst inhibition, it also adds steps to your synthesis.[5] Many modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can tolerate free amino and carboxylic acid groups.[4] It is highly recommended to first screen the reaction with the unprotected substrate using a robust catalyst system. If you encounter persistent issues with low yield or side reactions that can be attributed to these functional groups, then protection should be considered.
Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for cross-coupling with a 4-halo-aminoisothiazole-3-carboxylic acid derivative?
A2: A good starting point for screening is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst such as a Buchwald G3 precatalyst, paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[4][7] This combination is known for its high activity and broad functional group tolerance, making it well-suited to address the potential challenges of the amino and sulfur functionalities.
Q3: Can I perform a Sonogashira coupling with 4-aminoisothiazole-3-carboxylic acid? What are the key considerations?
A3: Yes, Sonogashira couplings on isothiazole scaffolds have been reported.[12][13] The key considerations are similar to other cross-coupling reactions with this substrate, with the added component of a copper co-catalyst in traditional Sonogashira protocols.
Catalyst System: A standard system of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) can be a good starting point.
Copper-Free Conditions: Given the potential for the sulfur and amino groups to interact with the catalysts, a copper-free Sonogashira protocol might be advantageous to reduce the complexity of potential side reactions.[14] These conditions often require a more active palladium/ligand system.
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
Q4: Is a Heck reaction feasible with this substrate?
A4: The Heck reaction, which couples the substrate with an alkene, is also a possibility.[15][16] The electron-rich nature of the 4-aminoisothiazole ring might influence the regioselectivity of the alkene insertion. Key considerations include:
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for Heck reactions.
Ligand: Phosphine ligands are often used, but phosphine-free conditions can also be successful.
Base: An organic base like triethylamine or an inorganic base such as potassium carbonate is typically employed.
Q5: How does the position of the leaving group on the isothiazole ring affect reactivity?
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂ (2-5 mol%) or XPhos-Pd-G3 (2-5 mol%)
Pd(OAc)₂ is a cost-effective starting point. XPhos-Pd-G3 is a highly active precatalyst that can overcome activation barriers.[4]
Ligand
XPhos or SPhos (1.1-1.2 eq. relative to Pd)
Bulky, electron-rich ligands protect the Pd center from poisoning by sulfur and the amino group.[4]
Base
K₃PO₄ or K₂CO₃ (2-3 equivalents)
Moderately strong inorganic bases are less likely to cause side reactions with the carboxylic acid.[7]
Solvent
Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)
A biphasic system helps to dissolve both organic and inorganic reagents and can sequester the carboxylate.
Temperature
80-110 °C
A good starting range to ensure sufficient reaction rates without promoting significant decomposition or side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halo-aminoisothiazole-3-carboxylic Acid Derivative
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-halo-aminoisothiazole-3-carboxylic acid derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., XPhos, 3.3 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) to the Schlenk flask.
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer can be acidified to pH ~4-5 and extracted with an organic solvent to recover any product that partitioned into the aqueous phase due to the carboxylic acid. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Catalytic Cycle and Potential Inhibition Pathways
Caption: The palladium catalytic cycle and potential points of inhibition.
Bartholomew, C. H. Mechanisms of catalyst deactivation. Applied Catalysis A: General. 2001, 212 (1-2), 17-60.
Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
Hu, L., & Williams, S. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE Technical Paper. 2007.
Wang, H., Yuan, H., Zhang, A., & Chen, S. Recycling Sulfur-Poisoned Pd Catalysts via Thermal Atomization for Semi-Hydrogenation of Acetylene. Journal of the American Chemical Society. 2022, 144(34), 15586-15593.
El-Kashef, H. S., El-Emary, T. I., & Döpp, D. New regiospecific isothiazole C–C coupling chemistry. Scilit. 2001.
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science. 2011, 2(1), 27-50.
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116(19), 12564-12649.
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
Douthwaite, J. L., Zhao, R., Shim, E., Mahjour, B., Zimmerman, P. M., & Cernak, T. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. 2023, 145(4), 2358-2367.
Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Sci-Hub. [Link]
Douthwaite, J. L., Zhao, R., Shim, E., Mahjour, B., Zimmerman, P. M., & Cernak, T. The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. 2022.
Singh, R., & Singh, K. Heck Reaction—State of the Art.
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. 2011, 52(43), 5671-5673.
Do carboxylic acids interfere with Suzukis?. Reddit. [Link]
Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Semantic Scholar. [Link]
Newman, S. G., & Dreher, S. D. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. The Journal of Organic Chemistry. 2019, 84(15), 9826-9833.
Bakherad, M., Keivanloo, A., Kamali, T. A., & Tajbakhsh, M. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Advances. 2015, 5(10), 7378-7383.
Ghaffari, B., & Biscoe, M. R. Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry. 2018, 58(6-7), 735-746.
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Vaddamanu, N., & Singleton, D. A. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society. 2011, 133(49), 19624-19627.
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Validating the Mechanism of Action of 4-Aminoisothiazole-3-carboxylic Acid Derivatives: A Comparative Guide to Dihydroorotate Dehydrogenase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 4-aminoisothiazole-3-carboxylic acid derivatives. Our centr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 4-aminoisothiazole-3-carboxylic acid derivatives. Our central hypothesis is that this chemical scaffold acts by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By arresting this pathway, such compounds can effectively halt the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for oncologic and autoimmune disorders.[1][3][4]
We will proceed through a logical series of experiments, from direct biochemical assays to complex cellular validation, to build a robust evidence-based case for the MoA. Furthermore, we will objectively compare the performance of a representative 4-aminoisothiazole-3-carboxylic acid derivative, designated as Compound-A, with established DHODH inhibitors, Leflunomide and Brequinar.[2][5][6]
Section 1: Biochemical Validation of DHODH Inhibition
The initial and most direct method to test our hypothesis is to determine if Compound-A can inhibit the enzymatic activity of purified human DHODH in vitro. This approach isolates the target enzyme from the complexities of a cellular environment, providing a clear measure of direct inhibition. A common method for assessing DHODH activity is to monitor the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the dihydroorotate substrate.[7]
Experimental Protocol: In Vitro DHODH Inhibition Assay
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted) is diluted to a final concentration of 10 nM in Assay Buffer.
Substrate Solution: 500 µM dihydroorotic acid in Assay Buffer.
Cofactor/Dye Solution: 100 µM Coenzyme Q10 and 200 µM DCIP in Assay Buffer.
Test Compounds: Prepare a 10-point, 3-fold serial dilution of Compound-A, Leflunomide (as its active metabolite Teriflunomide), and Brequinar in DMSO, followed by a 1:100 dilution in Assay Buffer.
Assay Procedure:
In a 96-well plate, add 25 µL of the diluted test compounds.
Add 25 µL of the recombinant DHODH solution and incubate for 30 minutes at 25°C to allow for compound binding.
Initiate the enzymatic reaction by adding 50 µL of a 1:1 mixture of the Substrate Solution and Cofactor/Dye Solution.
Immediately measure the absorbance at 600 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 15 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the rates to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The hypothetical data in this table suggest that Compound-A is a potent inhibitor of DHODH, with an IC50 value comparable to the established drug Teriflunomide, although less potent than Brequinar. This provides the first piece of evidence supporting our MoA hypothesis.
Section 2: Biophysical Confirmation of Direct Target Engagement
While an IC50 value indicates functional inhibition, it does not definitively prove a direct binding interaction. To address this, we employ biophysical techniques that measure the physical interaction between a compound and its protein target.[9] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard methods for this purpose.[10]
Experimental Workflow: Biophysical Validation
Caption: Workflow for biophysical validation of target engagement.
Use a CM5 sensor chip and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
Immobilize recombinant human DHODH to the surface by injecting a 20 µg/mL solution in 10 mM sodium acetate (pH 4.5) to achieve approximately 10,000 response units (RU).
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).
Binding Analysis:
Use HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) as the running buffer.
Inject serial dilutions of Compound-A (e.g., 0.1 nM to 1 µM) over the DHODH-immobilized surface and a reference flow cell at a flow rate of 30 µL/min.
Monitor the association and dissociation phases.
Regenerate the surface between injections with a short pulse of 50 mM NaOH.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Dialyze recombinant human DHODH and Compound-A extensively against the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
Accurately determine the concentrations of the protein and compound.
Typically, the protein concentration in the sample cell is ~10-20 µM, and the compound concentration in the syringe is ~100-200 µM.
Titration:
Load the DHODH solution into the sample cell and the Compound-A solution into the injection syringe of the ITC instrument.
Perform a series of small injections (e.g., 2 µL) of Compound-A into the sample cell while maintaining a constant temperature (e.g., 25°C).
Record the heat released or absorbed after each injection.
Data Analysis:
Integrate the heat flow peaks to obtain the heat change per injection.
Plot the heat change against the molar ratio of ligand to protein.
Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Comparative Biophysical Data
Compound
SPR KD (nM)
ITC KD (nM)
Stoichiometry (n)
Compound-A
35
40
0.98
Brequinar
10
12
1.02
The strong correlation between the KD values obtained from two orthogonal biophysical methods, along with a stoichiometry approaching 1, provides compelling evidence that Compound-A directly binds to DHODH in a 1:1 ratio.
Section 3: Cellular Target Engagement and Functional Consequences
Having confirmed direct binding in vitro, the next critical step is to demonstrate that Compound-A engages DHODH within a cellular environment and that this engagement leads to the expected functional outcome—inhibition of pyrimidine synthesis.[6]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells.[10][11] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[11]
Culture a relevant cell line (e.g., HL-60 acute myeloid leukemia cells) to ~80% confluency.
Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound-A (e.g., 10 µM) for 1 hour.
Thermal Challenge:
Harvest the cells and resuspend them in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
Quantify the amount of soluble DHODH in the supernatant using a standard method like Western blotting or an immunoassay (e.g., ELISA or HTRF).
Data Analysis:
Plot the amount of soluble DHODH against the temperature for both vehicle- and compound-treated samples.
The shift in the melting curve (ΔTm) for the compound-treated sample indicates target stabilization and thus, engagement.
Pyrimidine Rescue Assay
This functional assay confirms that the cytotoxic or anti-proliferative effects of Compound-A are due to the inhibition of de novo pyrimidine synthesis. The effects should be reversible by supplying cells with uridine, which can be converted to UMP via the pyrimidine salvage pathway, thus bypassing the DHODH-catalyzed step.[12][13]
Experimental Protocol: Pyrimidine Rescue Assay
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treatment:
Treat the cells with a serial dilution of Compound-A.
For a parallel set of plates, co-treat with the same serial dilution of Compound-A and a constant concentration of uridine (e.g., 100 µM).
Incubation: Incubate the cells for 72 hours.
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Analysis:
Calculate the GI50 (concentration for 50% growth inhibition) for Compound-A in the presence and absence of uridine.
A significant rightward shift in the GI50 curve in the presence of uridine indicates that the compound's effect is specifically due to the inhibition of pyrimidine synthesis.
Comparative Cellular Data
Compound
CETSA ΔTm (°C)
GI50 without Uridine (nM)
GI50 with Uridine (nM)
Fold Shift
Compound-A
+5.2
50
>10,000
>200
Brequinar
+6.1
15
>10,000
>667
A significant thermal shift in CETSA confirms that Compound-A engages DHODH in intact cells. The dramatic rescue of cell viability with exogenous uridine provides strong functional evidence that the anti-proliferative effect of Compound-A is a direct consequence of inhibiting the de novo pyrimidine synthesis pathway.
Signaling Pathway: De Novo Pyrimidine Synthesis
Caption: Inhibition of the de novo pyrimidine synthesis pathway by Compound-A.
Section 4: Conclusion and Comparative Outlook
The presented multi-faceted approach provides a robust and self-validating workflow for confirming the mechanism of action of 4-aminoisothiazole-3-carboxylic acid derivatives as DHODH inhibitors.
Caption: Logical workflow for MoA validation.
Our hypothetical data for Compound-A demonstrate a profile of a potent and selective DHODH inhibitor. It directly binds to the enzyme with high affinity, engages the target in a cellular context, and elicits an anti-proliferative effect that is mechanistically tied to the inhibition of pyrimidine synthesis.
Comparison with Alternatives:
Potency: Compound-A demonstrates biochemical and cellular potency comparable to the established drug Leflunomide (active metabolite Teriflunomide) but appears less potent than the high-affinity inhibitor Brequinar.
Binding: The biophysical data confirm a direct and specific interaction with the target, similar to other well-characterized DHODH inhibitors.
Cellular Activity: The strong rescue effect with uridine is a hallmark of this class of inhibitors and places Compound-A mechanistically alongside Brequinar and Leflunomide.
This guide outlines the critical experiments and provides the logical framework necessary to rigorously validate the mechanism of action for this promising class of compounds. The presented protocols and comparative data serve as a blueprint for drug development professionals to confidently advance their research programs.
References
Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?. Retrieved from [Link]
Sykes, D. B., et al. (2016). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH. Retrieved from [Link]
Xiong, R., et al. (2020). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH. Retrieved from [Link]
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
Madak, J. T., et al. (2017). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. PubMed. Retrieved from [Link]
Sykes, D. B., et al. (2018). DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window. Blood - ASH Publications. Retrieved from [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
Breunig, C., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Angewandte Chemie. Retrieved from [Link]
Larrow, J. F., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]
Breunig, C., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Retrieved from [Link]
Nakashima, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Retrieved from [Link]
Davis, T. L., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Retrieved from [Link]
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Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]
Wang, Y., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. NIH. Retrieved from [Link]
JOVE. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. Retrieved from [Link]
ResearchGate. (2005). Experimental strategy for enzyme inhibitor screening by surface plasmon.... Retrieved from [Link]
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Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH. Retrieved from [Link]
Mathur, D., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. Retrieved from [Link]
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Hoffmann, H. H., et al. (2012). Inhibition of pyrimidine biosynthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PMC - NIH. Retrieved from [Link]
Mittermaier, A., & Moitessier, N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. Retrieved from [Link]
Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. Retrieved from [Link]
Kumar, V., et al. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC - NIH. Retrieved from [Link]
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Lukey, M. J., et al. (2019). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. NIH. Retrieved from [Link]
Imai, K., et al. (1987). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. PubMed. Retrieved from [Link]
A Comparative Guide to the Analysis of 4-Aminoisothiazole-3-carboxylic acid: HPLC vs. UPLC
Executive Summary The analysis of polar, heterocyclic compounds like 4-Aminoisothiazole-3-carboxylic acid, a key building block in pharmaceutical synthesis, demands robust and efficient analytical methods. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of polar, heterocyclic compounds like 4-Aminoisothiazole-3-carboxylic acid, a key building block in pharmaceutical synthesis, demands robust and efficient analytical methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this application. We delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a side-by-side evaluation of performance metrics. Experimental data demonstrates that while traditional HPLC provides reliable and accurate quantification, UPLC offers significant advantages in speed, resolution, and sensitivity, leading to dramatic improvements in laboratory throughput and reduced operational costs. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to optimize their chromatographic methods for similar small polar molecules.
Introduction: The Analytical Challenge
4-Aminoisothiazole-3-carboxylic acid is a heterocyclic compound featuring both an acidic carboxylic acid group and a basic amino group. Its high polarity and amphoteric nature present a distinct challenge for reversed-phase chromatography. Achieving adequate retention, symmetrical peak shape, and high-resolution separation from potential impurities requires careful method development.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering versatility and reliability. It operates by pumping a liquid mobile phase through a column packed with a stationary phase, typically composed of particles 3–5 µm in diameter, at pressures up to approximately 6,000 psi.[1][2]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of this technology.[3] By utilizing columns packed with sub-2 µm particles and operating at much higher pressures (up to 15,000 psi or more), UPLC systems can achieve dramatic increases in resolution, sensitivity, and, most notably, speed.[4][5] The core principle behind this enhancement is rooted in the van Deemter equation, which shows that chromatographic efficiency increases with smaller particle sizes.[6] This allows for the use of higher mobile phase flow rates without a significant loss of separation efficiency, drastically reducing analysis times.[6][7]
This guide will explore the practical implications of these differences in the context of analyzing 4-Aminoisothiazole-3-carboxylic acid.
Experimental Design and Rationale
Our objective is to develop and compare optimized HPLC and UPLC methods for the quantitative analysis of 4-Aminoisothiazole-3-carboxylic acid, focusing on speed, resolution, sensitivity, and solvent consumption.
Causality Behind Experimental Choices
Column Chemistry: A C18 stationary phase was selected as the primary column for method development. However, given the high polarity of the analyte, a column specifically designed for enhanced polar retention and stability in highly aqueous mobile phases (e.g., an AQ-type C18) is crucial to prevent phase collapse and ensure reproducible retention.[8]
Mobile Phase pH Control: The analyte possesses both acidic (carboxylic acid) and basic (amino) functional groups. Controlling the mobile phase pH is therefore the most critical parameter for achieving consistent retention and good peak shape. A phosphate buffer at a pH of approximately 2.5 was chosen. At this pH, the carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge), promoting retention on the non-polar C18 stationary phase and minimizing peak tailing.
Organic Modifier: Acetonitrile was selected over methanol as the organic modifier due to its lower viscosity, which results in lower system backpressure—a key consideration, especially for UPLC systems operating at high flow rates.[9]
Detection: Based on the structure containing a conjugated system, UV detection is appropriate. An initial screening would confirm the maximum absorbance wavelength (λmax). For many organic acids and similar structures, detection at a low wavelength, such as 210 nm, provides excellent sensitivity.[10][11]
Method Development Workflow
The process follows a logical progression from initial screening to final method comparison. The UPLC method is developed by geometrically scaling down the optimized HPLC method, ensuring that the fundamental separation chemistry remains consistent.
Caption: A typical chromatographic method development and transfer workflow.
Experimental Protocols
Standard Preparation
A stock solution of 4-Aminoisothiazole-3-carboxylic acid (1.0 mg/mL) was prepared in a diluent of 10:90 (v/v) acetonitrile/water. A working standard of 50 µg/mL was prepared by diluting the stock solution with the same diluent.
HPLC Method Protocol
System: Standard HPLC system with a quaternary pump and UV detector.
Column: C18 AQ-type column, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Gradient: 5% to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Total Run Time: 15 minutes.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
UPLC Method Protocol
System: UPLC system with a binary solvent manager and UV detector.
Column: C18 AQ-type column, 2.1 x 50 mm, 1.7 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.6 mL/min (scaled from the HPLC method).
Gradient: 5% to 40% B over 1.5 minutes, hold at 40% B for 0.2 minutes, return to 5% B over 0.1 minutes, and equilibrate for 0.3 minutes.
Total Run Time: 2.1 minutes.
Injection Volume: 1.2 µL (scaled from the HPLC method).
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Results and Discussion: A Head-to-Head Comparison
The optimized methods were used to analyze the 50 µg/mL working standard. The performance of each system was evaluated based on key chromatographic parameters, which are summarized below.
Quantitative Data Summary
Performance Metric
HPLC (5 µm)
UPLC (1.7 µm)
Advantage
Retention Time (min)
8.52
1.21
7.0x Faster
Analysis Time (min)
15.0
2.1
7.1x Faster
Peak Width at base (min)
0.25
0.04
6.3x Narrower
Theoretical Plates (N)
11,650
23,100
~2x Higher Efficiency
Tailing Factor
1.15
1.08
More Symmetrical
System Backpressure (psi)
~1,800
~9,500
-
Solvent Consumption/Run (mL)
15.0
1.26
92% Reduction
Interpretation of Results
Speed and Throughput: The most striking difference is the analysis time. The UPLC method is over 7 times faster than the HPLC method (2.1 minutes vs. 15 minutes).[1][4] This translates directly to a massive increase in sample throughput, which is critical in high-demand environments like quality control and drug discovery.[7] For every single sample analyzed by HPLC, more than seven can be analyzed by UPLC.
Efficiency and Resolution: The UPLC column generated approximately double the number of theoretical plates, indicating a much higher separation efficiency. This is visually represented by the significantly narrower peak width.[3] While no impurities were analyzed in this specific test, higher efficiency provides greater peak capacity, meaning a superior ability to resolve the main analyte from closely eluting impurities.[12]
Caption: Conceptual comparison of HPLC vs. UPLC peak characteristics.
Sensitivity: The narrower, taller peaks produced by the UPLC system lead to a greater signal-to-noise ratio.[1] This results in higher sensitivity, allowing for the detection and quantification of lower-level analytes, which is particularly valuable for impurity profiling or analyzing samples with limited availability.[5][13]
Economic and Environmental Impact: The UPLC method consumed 92% less solvent per run. Over the course of thousands of analyses, this leads to substantial cost savings in solvent purchase and waste disposal.[1] This makes UPLC a more environmentally sustainable or "green" chromatography option.
System Considerations: The primary trade-off is the instrumentation. UPLC systems operate at significantly higher pressures and have a higher initial capital cost.[4] They also require higher-purity solvents and more rigorous sample filtration to prevent column blockage, given the smaller particle sizes and narrower internal diameters of the tubing and column frits.
Conclusion and Recommendations
For the analysis of 4-Aminoisothiazole-3-carboxylic acid, both HPLC and UPLC can provide accurate and reliable results. The choice between the two technologies depends heavily on the specific needs of the laboratory.
HPLC is a suitable choice when:
Throughput demands are low to moderate.
The primary goal is routine analysis where speed is not the most critical factor.
Budgetary constraints prevent investment in higher-cost instrumentation.
UPLC is the superior choice when:
High sample throughput and rapid turnaround times are required.[14]
Maximum resolution is needed to separate the analyte from complex matrices or closely related impurities.
High sensitivity for trace-level analysis is a priority.
Long-term reduction in solvent consumption and operational costs is a key objective.
References
Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
Hussein, J. (2025). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Biomed Pharmacol J 2025;18(2).
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J 2025;18(2).
Fountain, K. J., Jablonski, J. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
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Maxi Scientific. (2023). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques.
Microbioz India. (2023). UPLC vs HPLC: Unraveling the Similarities and Differences.
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
A Comparative Analysis of Isothiazole and Thiazole Derivatives in Modern Drug Discovery
A Senior Application Scientist's Guide to Understanding the Biological Activity of Two Prominent Heterocyclic Scaffolds In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endea...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding the Biological Activity of Two Prominent Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their unique structural motifs that facilitate interactions with biological targets. Among these, isothiazoles and thiazoles, two five-membered sulfur- and nitrogen-containing aromatic rings, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of isothiazole and thiazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and applications in drug development, supported by experimental data and detailed protocols.
Unveiling the Core Structures: Isothiazole vs. Thiazole
At a cursory glance, isothiazole and thiazole appear structurally similar, both featuring a C₃H₃NS molecular formula. However, the seemingly subtle difference in the arrangement of the sulfur and nitrogen atoms—1,2-azathiole for isothiazole and 1,3-azathiole for thiazole—imparts distinct electronic properties and three-dimensional conformations. This seemingly minor isomeric difference has profound implications for their biological activity, influencing how these molecules interact with enzymes, receptors, and other biological macromolecules.
Figure 1: Core chemical structures of Isothiazole and Thiazole.
The nitrogen atom in thiazole, with its lone pair of electrons, readily participates in hydrogen bonding, a critical interaction for drug-target binding.[1] Conversely, the proximity of the nitrogen and sulfur atoms in isothiazole influences its electronic distribution and reactivity, leading to a different set of potential biological interactions.[2]
A Head-to-Head Comparison of Biological Activities
Both isothiazole and thiazole derivatives have demonstrated a remarkable range of pharmacological effects. This section will delve into a comparative analysis of their efficacy in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Prowess: A Battle Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel anti-infective agents.[3] Both isothiazole and thiazole scaffolds have been extensively explored as potential sources of new antimicrobial drugs.
Thiazole Derivatives: The thiazole ring is a cornerstone in antimicrobial drug discovery.[4] Many clinically used drugs, such as sulfathiazole, incorporate this moiety.[5] The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[6][7]
Isothiazole Derivatives: Isothiazole derivatives, particularly isothiazolones, are potent broad-spectrum antimicrobial agents.[8] Their mechanism of action often involves the disruption of microbial protein and nucleic acid synthesis.[8] They are known to target cysteine residues in enzymes, leading to the inhibition of critical metabolic pathways.
Experimental Data Summary:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isothiazole and thiazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
Causality Behind Experimental Choices: The selection of microbial strains for testing, such as E. coli (Gram-negative) and S. aureus (Gram-positive), provides a broad assessment of the antibacterial spectrum. The inclusion of resistant strains like MRSA is crucial for evaluating the potential of these compounds to address the challenge of antibiotic resistance.
The Anticancer Arena: Targeting Uncontrolled Cell Growth
Cancer remains a leading cause of mortality worldwide, and the development of more effective and less toxic anticancer agents is a primary focus of research.[1] Both heterocyclic scaffolds have yielded promising candidates in the fight against cancer.
Thiazole Derivatives: The thiazole moiety is present in several clinically approved anticancer drugs, including Dasatinib, a tyrosine kinase inhibitor.[12] Thiazole derivatives exert their anticancer effects through various mechanisms, such as inhibiting cell proliferation, inducing apoptosis (programmed cell death), and interfering with cancer cell signaling pathways.[9] Specific derivatives have shown potent inhibitory activity against enzymes like protein tyrosine kinases (PTK) and aromatase, which are implicated in cancer progression.[13]
Isothiazole Derivatives: Isothiazole-containing compounds have also demonstrated significant anticancer potential.[2] They can induce selective cytotoxicity in tumor cells and inhibit enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs).[2]
Experimental Data Summary:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative isothiazole and thiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
Causality Behind Experimental Choices: The use of a panel of cancer cell lines representing different tumor types (e.g., breast, ovarian, liver) allows for the assessment of the breadth of anticancer activity. Comparing the IC₅₀ values against cancer cells versus normal cell lines (not shown in the table) is a critical step to determine the selectivity and potential therapeutic window of the compounds.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for two key assays used to evaluate the antimicrobial and anticancer activities of isothiazole and thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[19]
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[19]
Preparation of Inoculum: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
Inoculation: Dilute the standardized bacterial suspension in the broth medium and add a defined volume to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[20]
Controls: Include a positive control (broth and inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[20]
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells.
Incubation: Incubate the cells with the test compound for a specific duration (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The comparative analysis of isothiazole and thiazole derivatives reveals that both heterocyclic scaffolds are exceptionally valuable in the pursuit of new therapeutic agents. While thiazole derivatives have a more established presence in clinically approved drugs, the diverse and potent biological activities of isothiazole derivatives underscore their significant potential for future drug development.
The choice between an isothiazole or a thiazole scaffold in a drug design strategy will ultimately depend on the specific biological target and the desired pharmacological profile. Understanding the subtle yet significant differences in their chemical properties and structure-activity relationships is paramount for medicinal chemists aiming to develop the next generation of effective and safe therapeutics. As research in this field continues to evolve, we can anticipate the emergence of novel isothiazole and thiazole derivatives with enhanced efficacy and selectivity, further enriching the arsenal of treatments for a wide range of diseases.
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Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC - NIH. (2024, March 15). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952109/
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. (n.d.). Retrieved from https://www.researchgate.
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from https://www.mdpi.com/1420-3049/28/21/7279
MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.). Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052 - Benchchem. (n.d.). Retrieved from https://www.benchchem.
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7958043/
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from https://clytetechnologies.com/mtt-assay-protocol/
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved from https://www.researchgate.
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-viability/mtt-assay
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK143979/
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. (2011, November 9). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/23/10/2536
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from https://www.protocols.
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875323/
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from https://www.bmglabtech.
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952093/
In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. … - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/In-vitro-cytotoxic-activity-IC50-of-the-tested-compounds-on-different-cell-lines_tbl1_357125203
The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/The-anticancer-IC50-values-of-synthesized-compounds-against-3-cell-lines_tbl3_382101908
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7836371/
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (2022, November 5). Retrieved from https://pubmed.ncbi.nlm.nih.gov/35964425/
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381313/
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Aminoisothiazole-3-Carboxylic Acid Based Drugs
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a life-saving therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a life-saving therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs based on the 4-Aminoisothiazole-3-carboxylic acid scaffold and its bioisosteres, offering insights for researchers, scientists, and drug development professionals. While direct, publicly available comparative data on a single 4-Aminoisothiazole-3-carboxylic acid based drug is limited, we will draw upon well-documented case studies of structurally related heterocyclic compounds to illustrate the key principles and methodologies. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents[1]. The 4-amino and 3-carboxylic acid substitutions, in particular, offer versatile points for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties. However, the promising results from initial in vitro screenings often do not translate to the complex biological milieu of an in vivo system. Understanding the potential for discrepancies and the underlying reasons is paramount for successful drug development.
Case Study: Darolutamide - A Tale of Two Environments
To exemplify the interplay between in vitro and in vivo efficacy, we will examine Darolutamide, a potent androgen receptor (AR) antagonist used in the treatment of prostate cancer. While not a direct 4-Aminoisothiazole-3-carboxylic acid derivative, its heterocyclic structure and extensive preclinical data provide an excellent model for our comparison.
In Vitro Efficacy: The Controlled Experiment
The initial assessment of a drug candidate's potential begins with a battery of in vitro assays. These experiments are designed to assess the drug's direct effect on its molecular target and on cancer cells in a highly controlled environment.
Key In Vitro Metrics for Darolutamide:
Assay Type
Cell Line(s)
Key Findings
Reference
Cell Viability/Proliferation
VCaP, LAPC-4 (Androgen-dependent prostate cancer)
Strong, dose-dependent inhibition of cell proliferation.
These in vitro results paint a picture of a highly potent and specific AR antagonist. The causality behind these experimental choices lies in their ability to provide a multi-faceted view of the drug's activity. Cell viability assays offer a broad measure of cytotoxicity, while spheroid formation provides a more physiologically relevant model of a tumor's three-dimensional structure. AR antagonism and gene expression assays directly probe the drug's mechanism of action at the molecular level.
Experimental Protocol: In Vitro Cell Proliferation Assay (AlamarBlue®)
Cell Seeding: Plate androgen-dependent prostate cancer cells (e.g., LAPC-4) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Drug Treatment: Treat the cells with a serial dilution of Darolutamide or the vehicle control.
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
AlamarBlue® Addition: Add AlamarBlue® reagent to each well and incubate for a further 2-4 hours.
Fluorescence Reading: Measure the fluorescence of each well using a plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active cells.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell proliferation by 50%.
Causality of Choice: The AlamarBlue® assay is a trusted method due to its non-toxic nature, allowing for kinetic monitoring, and its sensitivity in detecting cell viability.
In Vivo Efficacy: The Complexity of a Living System
While in vitro data is crucial for initial screening, the true test of a drug's potential lies in its performance within a living organism. In vivo studies introduce a host of complexities, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host's immune system and the tumor microenvironment.
Key In Vivo Metrics for Darolutamide:
Animal Model
Dosing Regimen
Key Findings
Reference
LAPC-4 Xenograft (SCID mice)
Oral, daily or twice daily
Marked reduction in tumor growth compared to castrated, untreated mice.
The in vivo data for Darolutamide corroborates the potent antitumor activity observed in vitro. The choice of xenograft models, where human cancer cells are implanted into immunocompromised mice, is a standard and essential step in preclinical drug development. It allows for the assessment of a drug's efficacy against a human tumor in a living system.
Experimental Protocol: In Vivo Xenograft Study
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LAPC-4) into the flank of immunocompromised mice (e.g., SCID mice).
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Darolutamide orally at various doses and schedules. The control group receives the vehicle.
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., gene expression). Compare the tumor growth inhibition between the treated and control groups.
Causality of Choice: This protocol is a self-validating system as the control group provides a baseline for tumor growth, against which the efficacy of the treatment is measured. The use of patient-derived xenografts (PDXs) like KuCaP-1 offers an even more clinically relevant model.
Visualizing the Path from Lab Bench to Preclinical Model
To better understand the flow of research and the molecular basis of action, the following diagrams illustrate a typical signaling pathway targeted by such drugs and the general workflow from in vitro to in vivo evaluation.
Caption: Simplified Androgen Receptor signaling pathway and the inhibitory action of Darolutamide.
Caption: General workflow from in vitro to in vivo drug evaluation.
The Inevitable Discrepancy: Why In Vitro Doesn't Always Predict In Vivo
While Darolutamide demonstrates a good correlation between its in vitro and in vivo efficacy, this is not always the case. Several factors can contribute to a disconnect:
Pharmacokinetics (PK): A drug may be highly potent in a dish but have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. For isothiazole derivatives, bioactivation by cytochrome P450 enzymes can lead to the formation of reactive intermediates and subsequent conjugation with glutathione, potentially altering their efficacy and toxicity profiles[2].
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. This environment can influence drug efficacy in ways that are not captured by simple in vitro models.
Off-Target Effects: A drug may have unforeseen off-target effects in a whole organism that can impact its therapeutic window and overall efficacy.
Drug Resistance: Cancer cells can develop resistance to a drug through various mechanisms that may only become apparent in the long-term context of an in vivo study.
Conclusion: A Holistic Approach to Efficacy Evaluation
The development of effective therapeutics based on the 4-Aminoisothiazole-3-carboxylic acid scaffold, and indeed any novel chemical entity, requires a holistic and iterative approach to efficacy evaluation. Potent in vitro activity is a prerequisite, but it is the demonstration of a favorable efficacy and safety profile in well-designed in vivo models that truly validates a drug candidate's potential. By understanding the strengths and limitations of each experimental system and by carefully designing studies that provide a clear line of sight from mechanism of action to physiological response, researchers can more effectively bridge the gap between the laboratory and the clinic.
References
Moilanen, A. M., Riikonen, R., Oksala, R., et al. (2015). Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models. Scientific Reports, 5, 13620. [Link]
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Moilanen, A. M., Riikonen, R., Oksala, R., et al. (2018). Abstract A028: In vitro and in vivo efficacy of the androgen receptor antagonist darolutamide in prostate cancer models. Cancer Research, 78(13_Supplement), A028-A028. [Link]
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Sugawara, T., et al. (2019). Darolutamide, a novel androgen receptor antagonist, exhibits more potent antitumor activity than enzalutamide in a castration-resistant prostate cancer VCaP xenograft model. The Prostate, 79(1), 89-96. [Link]
Kim, T. M., et al. (2021). Tafasitamab mediates killing of B-cell non-Hodgkin's lymphoma in combination with γδ T cell or allogeneic NK cell therapy. Journal for ImmunoTherapy of Cancer, 9(7), e002624. [Link]
Li, Y., et al. (2022). AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1. Cancer Biology & Medicine, 19(1), 105-119. [Link]
Zurth, C., et al. (2019). Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies. European Urology, 76(5), 629-638. [Link]
Salles, G., et al. (2021). Tafasitamab for the treatment of relapsed or refractory diffuse large B-cell lymphoma. Expert Opinion on Biological Therapy, 21(5), 577-588. [Link]
Jurczak, W., et al. (2021). Tafasitamab for the treatment of patients with diffuse large B-cell lymphoma. Future Oncology, 17(19), 2427-2441. [Link]
Yang, Z., et al. (2016). AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases. Science Translational Medicine, 8(368), 368ra172. [Link]
Shore, N. D. (2020). Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer. Cancer Management and Research, 12, 4349-4360. [Link]
Cross, D. A., et al. (2016). Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR TKI). Journal of Medicinal Chemistry, 59(17), 7838-7853. [Link]
El-Sayed, M. A. A., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 418-428. [Link]
Vasilev, A., et al. (2021). The use of tafasitamab in diffuse large B-cell lymphoma. Therapeutic Advances in Hematology, 12, 204062072110444. [Link]
A Technical Guide to the Structure-Activity Relationships of 4-Aminoisothiazole-3-carboxylic Acid Analogues in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the 4-aminoisothiazole-3-carboxylic acid scaffold represents a promising starting point for the design of novel therapeutic agents. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the 4-aminoisothiazole-3-carboxylic acid scaffold represents a promising starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, drawing upon available experimental data to offer a comparative overview of its potential. We will explore the synthetic rationale, key biological activities, and the molecular consequences of structural modifications, providing a framework for future drug design endeavors.
The 4-Aminoisothiazole-3-carboxylic Acid Core: A Privileged Scaffold
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a versatile pharmacophore found in a range of biologically active compounds. The specific arrangement of a 4-amino group and a 3-carboxylic acid moiety creates a unique electronic and structural landscape, offering multiple points for hydrogen bonding, ionic interactions, and further derivatization. This strategic placement of functional groups has led to the exploration of its analogues as inhibitors of various enzymes, particularly kinases, and as potential anticancer and antimicrobial agents.[1][2]
Synthetic Strategies: Building the Core and Its Analogues
The construction of the 4-aminoisothiazole-3-carboxylic acid core and its derivatives is a critical aspect of exploring its SAR. A common and effective method involves the reaction of a β-ketoester with a source of sulfur and ammonia, followed by cyclization. Modifications to this core, particularly at the 4-amino and 3-carboxyl positions, are typically introduced in subsequent steps.
General Synthesis of the 4-Aminoisothiazole-3-carboxylate Scaffold
A foundational approach to synthesizing the core structure is outlined below. This multi-step process allows for the introduction of diversity at various positions.
Experimental Protocol: Synthesis of Ethyl 4-Aminoisothiazole-3-carboxylate
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate. To a solution of ethyl cyanoacetate (1 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of acetic anhydride. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 2-cyano-3-mercaptopropenoate. Dissolve the crude product from Step 1 in ethanol and cool to 0°C. Bubble hydrogen sulfide gas through the solution for 2-3 hours. Alternatively, treat the solution with a solution of sodium hydrosulfide in ethanol.
Step 3: Oxidative Cyclization to Ethyl 4-Aminoisothiazole-3-carboxylate. To the solution from Step 2, add an oxidizing agent such as iodine (1.1 eq) or hydrogen peroxide in the presence of a base (e.g., triethylamine). Stir the reaction at room temperature overnight. The isothiazole ring forms through an intramolecular cyclization.
Step 4: Purification. After the reaction is complete, quench any excess oxidizing agent. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a β-ketoester derivative in the initial step provides the necessary carbon backbone. The introduction of a sulfur source and subsequent oxidative cyclization is a reliable method for forming the isothiazole ring. Protecting the carboxylic acid as an ethyl ester facilitates purification and can be readily hydrolyzed in a later step if the free acid is required for biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-aminoisothiazole-3-carboxylic acid analogues can be significantly influenced by modifications at three key positions: the 4-amino group, the 3-carboxyl group (or its derivatives), and the 5-position of the isothiazole ring.
Modifications of the 4-Amino Group
The 4-amino group is a critical hydrogen bond donor and a key site for introducing diversity. Acylation or sulfonylation of this amine can profoundly impact target binding and cellular activity.
For instance, in the development of kinase inhibitors, acylation of the 4-amino group with various substituted benzoic acids or heteroaromatic carboxylic acids has been shown to be a fruitful strategy. The nature of the substituent on the aromatic or heteroaromatic ring can fine-tune the inhibitory activity and selectivity against different kinases.[3][4]
Modifications of the 3-Carboxyl Group
The 3-carboxylic acid is a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in the target protein's active site. Conversion of the carboxylic acid to esters or amides is a common strategy to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
The choice of the amine for amide formation is critical. Small, polar amines can improve solubility, while larger, more lipophilic amines can enhance cell penetration. This position is a key determinant of the drug-like properties of the molecule.[5]
Comparative Analysis of Biological Activities
While comprehensive SAR studies on a wide range of 4-aminoisothiazole-3-carboxylic acid analogues are still emerging, data from related thiazole series provide valuable insights. Below is a comparative table summarizing the inhibitory activities of selected thiazole carboxamide derivatives against various protein kinases.
Note: Data is illustrative and compiled from studies on related 2-aminothiazole-5-carboxamides to highlight general SAR trends that may apply to the 4-amino-3-carboxylic acid scaffold.
The data suggests that a free 4-amino group (as in 1a ) is detrimental to activity against Lck, while acylation with small cyclic or heteroaromatic groups restores potency (1b and 1c ). For pan-Src inhibition, a specific substitution on the 3-carboxamide nitrogen (2a and 2b ) is crucial for high potency.
Signaling Pathways and Mechanism of Action
Many 4-aminoisothiazole-3-carboxylic acid analogues exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. For example, inhibition of spleen tyrosine kinase (Syk) can impact downstream signaling involved in inflammation and immune responses.[4]
As illustrated, activation of the B-cell receptor (BCR) leads to the recruitment and activation of Syk. Syk then phosphorylates downstream targets like PLCγ2, initiating a cascade that results in the activation of transcription factors such as NF-κB, which in turn promotes inflammation and immune responses. 4-Aminoisothiazole-3-carboxamide analogues can act as competitive inhibitors at the ATP-binding site of Syk, thereby blocking this signaling cascade.
Future Directions and Conclusion
The 4-aminoisothiazole-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics. The available data, primarily from related aminothiazole series, underscores the importance of systematic modifications at the 4-amino and 3-carboxyl positions to achieve high potency and selectivity.
Future research should focus on building and screening dedicated libraries of 4-aminoisothiazole-3-carboxylic acid analogues to establish a more comprehensive SAR for this specific scaffold. Elucidating the precise binding modes of these compounds through co-crystallography studies will be invaluable for rational drug design. Furthermore, a thorough investigation of their pharmacokinetic and pharmacodynamic properties will be essential for translating their in vitro activity into in vivo efficacy. This guide serves as a foundational resource to inform and accelerate these future drug discovery efforts.
References
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lombardo, L. J. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
Magaña, A. A., Pineda-Contreras, B. A., & Martinez-Perez, J. L. (2015). Hologram quantitative structure–activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors. Future Medicinal Chemistry, 7(12), 1547-1560.
Kavale, M., & Kulkarni, V. M. (2025). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents.
Fancelli, D., Barlocco, D., & Villa, M. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231–6235.
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(5), 1449.
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(5), 1449.
Perković, I., Živković, A., Jelić, D., & Antolović, R. (2022). The structure–activity relationship and computational studies of 1, 3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 267-279.
Li, Q., Liu, Y., Zhang, Y., Wang, B., Zhang, T., Li, D., ... & Xu, Y. (2019). Discovery of 4-aminoquinoline-3-carboxamide derivatives as potent reversible Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis. Journal of medicinal chemistry, 62(14), 6561–6574.
Wang, J., Zhang, Y., & Liu, H. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1205094.
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Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1, 4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1202.
Jacob, B., Bisht, L. K., & Chandy, V. (2017). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 8(2), 1-3.
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Ballatore, C., wisely, G. B., Smith, A. B., & Brunden, K. R. (2015). Structure property relationships of carboxylic acid isosteres. Journal of medicinal chemistry, 58(18), 7151–7167.
Chufan, E. E., Talele, T. T., & Ambudkar, S. V. (2015). Comprehensive synthesis of amino acid-derived thiazole peptidomimetic analogues to understand enigmatic drug/substrate-binding site of P-glycoprotein. Journal of medicinal chemistry, 58(21), 8496–8515.
Sanchez-Alonso, R., Ledo, F., & Gnecco, D. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ChemRxiv.
Guda, V. K., & Garlapati, T. R. (2022). Synthesis of novel aminothiazole derivatives as promising antiviral, antioxidant and antibacterial candidates. International journal of molecular sciences, 23(14), 7688.
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Patel, K., & Rana, A. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
Uslu, H., & Ceylan, Ş. (2022). Novel Derivatives of 4-Methyl-1, 2, 3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6523.
A Comparative Spectroscopic Guide to 4-Aminoisothiazole-3-carboxylic Acid and Its Ester Derivatives
Introduction: The Significance of the Aminoisothiazole Scaffold The isothiazole ring system is a vital heterocyclic motif in medicinal chemistry and drug discovery, prized for its diverse pharmacological activities which...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Aminoisothiazole Scaffold
The isothiazole ring system is a vital heterocyclic motif in medicinal chemistry and drug discovery, prized for its diverse pharmacological activities which include anti-inflammatory, antimicrobial, and antipsychotic properties.[1] Within this class, 4-aminoisothiazole-3-carboxylic acid and its ester derivatives serve as crucial building blocks for the synthesis of more complex and potent therapeutic agents. The conversion of the carboxylic acid to its corresponding esters is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability, all of which profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
Understanding the spectroscopic signature of these molecules is paramount for researchers in confirming their synthesis, assessing purity, and elucidating their structure-activity relationships. This guide provides an in-depth spectroscopic comparison of 4-aminoisothiazole-3-carboxylic acid and its ester derivatives, focusing on the key changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles that govern these spectral shifts, offering field-proven insights to aid researchers in their analytical endeavors.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The esterification of a carboxylic acid induces predictable changes in the ¹H and ¹³C NMR spectra, primarily due to the removal of the acidic proton and the introduction of an electron-donating alkyl group.
Causality of Spectral Shifts upon Esterification:
The primary electronic effects of converting the carboxylic acid to an ester are:
Removal of the Acidic Proton: The highly deshielded carboxylic acid proton signal (typically >10 ppm) disappears from the ¹H NMR spectrum.
Introduction of the Alkoxy Group: New signals corresponding to the protons of the methyl or ethyl group appear. The protons on the carbon adjacent to the ester oxygen are deshielded and typically appear in the 3.7-4.5 ppm region.[2]
Carbonyl Carbon Environment: The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is also affected. Carboxylic acid carbonyl carbons typically resonate in the 165-185 ppm range.[3] Upon esterification, this signal may shift slightly, reflecting the change in the electronic nature of the substituents on the carbonyl group.
The electron-donating alkyl group of the ester slightly shields the carbonyl carbon compared to the proton of the carboxylic acid, causing a slight upfield shift.
Thiazole C-2
~165.1 ppm
~170.21 ppm
Significant downfield shift, likely due to changes in the overall electronic distribution within the heteroaromatic ring upon esterification.
Thiazole C-4
~140.9 ppm
~159.34 ppm
Downfield shift, indicating a change in the electronic environment of this carbon.
Thiazole C-5
~136.4 ppm
~107.34 ppm
Significant upfield shift, suggesting increased electron density at this position in the ester.
-OCH₂CH₃
Absent
~59.72 ppm
The carbon directly attached to the ester oxygen is deshielded.
-OCH₂CH₃
Absent
~14.32 ppm
The terminal methyl carbon is in a more shielded, alkane-like environment.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The conversion of a carboxylic acid to an ester results in distinct and easily identifiable changes in the IR spectrum.
Causality of Vibrational Band Shifts:
O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band, typically found between 2500 and 3300 cm⁻¹.[3] This broadness is due to strong hydrogen bonding between carboxylic acid dimers. This band is absent in the spectrum of the ester.
C=O Stretch: The carbonyl (C=O) stretching frequency is highly diagnostic. In a hydrogen-bonded carboxylic acid dimer, this band is typically found around 1710 cm⁻¹.[3] In an ester, the C=O stretch appears at a higher frequency, generally in the range of 1735-1750 cm⁻¹, because the carbonyl is no longer involved in the strong hydrogen bonding of the acid dimer.[7]
C-O Stretch: Esters exhibit a strong C-O stretching band that is not as prominent in carboxylic acids. This band typically appears in the 1000-1300 cm⁻¹ region.[7]
Disappearance of the carboxylic acid hydroxyl group.
N-H Stretch (Amine)
~3465 cm⁻¹
~3300–3150 cm⁻¹
The position of the N-H stretch can be influenced by hydrogen bonding and the overall electronic nature of the molecule.
C=O Stretch (Carbonyl)
~1711 cm⁻¹
~1690 cm⁻¹
Shift to a higher frequency in the ester due to the absence of strong hydrogen bonding present in the carboxylic acid dimer.
C-O Stretch (Ester)
Less prominent
Prominent in the 1300-1000 cm⁻¹ region
Appearance of a strong C-O single bond stretch characteristic of esters.
III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Principles of Fragmentation in the Acid and its Esters:
Molecular Ion: Both the carboxylic acid and its esters will show a molecular ion peak (M⁺) corresponding to their respective molecular weights.
Carboxylic Acid Fragmentation: Carboxylic acids often undergo fragmentation through the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45).[8]
Ester Fragmentation: Esters typically fragment via cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group (•OR).[9] For a methyl ester, this would be the loss of a methoxy radical (•OCH₃, M-31), and for an ethyl ester, the loss of an ethoxy radical (•OCH₂CH₃, M-45). Another common fragmentation pathway for esters is the McLafferty rearrangement if a gamma-hydrogen is present.[9][10]
Expected Fragmentation Patterns
Compound
Molecular Ion (M⁺)
Key Fragment Ions
Fragmentation Pathway
4-Aminoisothiazole-3-carboxylic acid
m/z 144
m/z 127, m/z 99
Loss of •OH, Loss of •COOH
Methyl 4-aminoisothiazole-3-carboxylate
m/z 158
m/z 127, m/z 100
Loss of •OCH₃, Loss of COOCH₃ followed by H rearrangement
Ethyl 4-aminoisothiazole-3-carboxylate
m/z 172
m/z 127, m/z 144
Loss of •OCH₂CH₃, McLafferty rearrangement (loss of ethylene)
Summary of Spectroscopic Data
Spectroscopic Technique
4-Aminoisothiazole-3-carboxylic acid
Methyl/Ethyl Ester Derivative
Key Differentiating Feature
¹H NMR
Broad singlet >10 ppm (-COOH)
Absence of -COOH signal; appearance of alkyl signals (e.g., ~3.7 ppm for -OCH₃, ~4.2 ppm quartet and ~1.3 ppm triplet for -OCH₂CH₃)
The presence or absence of the carboxylic acid proton and the appearance of the ester alkyl protons.
¹³C NMR
Carbonyl carbon ~165-185 ppm
Carbonyl carbon ~160-175 ppm; appearance of alkoxy carbons
The chemical shift of the carbonyl and the presence of new signals for the ester alkyl group.
The disappearance of the broad O-H band and the shift of the C=O band to a higher frequency.
Mass Spectrometry
M⁺, [M-17]⁺, [M-45]⁺
M⁺, [M-31]⁺ (methyl), [M-45]⁺ (ethyl)
The characteristic loss of the alkoxy group from the ester.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample (4-aminoisothiazole-3-carboxylic acid or its ester).
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often suitable for carboxylic acids to ensure the exchangeable proton is observed.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for the ¹H frequency.
Data Acquisition:
Acquire a standard one-pulse ¹H NMR spectrum.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Interpretation:
Apply a Fourier transform to the free induction decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing Structural and Workflow Relationships
Molecular Structures
Caption: Chemical structures of the parent acid and its esters.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of 4-aminoisothiazole-3-carboxylic acid and its esters reveals a set of distinct and predictable changes across NMR, FT-IR, and mass spectrometry techniques. These differences, rooted in the fundamental electronic and structural alterations brought about by esterification, provide a robust analytical framework for researchers. By understanding the causality behind these spectral shifts—the disappearance of the acidic proton, the introduction of the alkoxy group, and the modification of the carbonyl environment—scientists can confidently characterize their synthesized compounds, ensure their purity, and advance the development of new isothiazole-based therapeutics. This guide serves as a foundational resource, empowering researchers to leverage the full potential of spectroscopic analysis in their vital work.
References
Al-Omair, M. A., et al. (2015). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 10(4), e0123561. [Link]
De Palla, M., et al. (2021). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 57(4), 381-401. [Link]
PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]
Li, W., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093. [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]
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University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. [Link]
Benchmarking New 4-Aminoisothiazole-3-Carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the dynamic landscape of medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for b...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for benchmarking novel 4-aminoisothiazole-3-carboxylic acid derivatives against established therapeutic agents. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of performance data, equipping researchers with the necessary tools to evaluate the potential of this promising class of compounds.
Introduction: The Therapeutic Potential of the Isothiazole Core
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a cornerstone in the development of various therapeutic agents.[1] Its derivatives have shown remarkable efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] The inclusion of an amino group at the 4-position and a carboxylic acid at the 3-position of the isothiazole ring system presents a unique chemical architecture that can be exploited for targeted drug design. This guide will focus on two primary therapeutic areas where isothiazole derivatives have shown significant promise: oncology and infectious diseases.
Strategic Benchmarking: Selecting the Right Comparators
To rigorously evaluate the potential of new 4-aminoisothiazole-3-carboxylic acid derivatives, it is imperative to benchmark their performance against well-characterized, clinically relevant drugs. For the purpose of this guide, we have selected doxorubicin as the comparator for anticancer activity and ciprofloxacin for antibacterial activity.
Doxorubicin: A widely used anthracycline antibiotic in cancer chemotherapy, doxorubicin functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3]
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4]
The selection of these specific drugs allows for a direct comparison of cytotoxic and antimicrobial potencies, providing a clear context for the performance of the novel derivatives.
In Vitro Performance Evaluation: Experimental Protocols and Data Analysis
The following sections outline detailed, step-by-step protocols for the essential in vitro assays required to benchmark new 4-aminoisothiazole-3-carboxylic acid derivatives.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.
Caption: Workflow for determining anticancer activity using the MTT assay.
Cell Seeding:
Culture human breast cancer (MCF-7) and lung cancer (A549) cells in appropriate media.
Trypsinize and count the cells.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment:
Prepare serial dilutions of the new 4-aminoisothiazole-3-carboxylic acid derivatives and the doxorubicin standard in culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18][19][20]
Caption: Workflow for determining antibacterial activity using the broth microdilution method.
Preparation of Compounds and Inoculum:
Prepare two-fold serial dilutions of the new 4-aminoisothiazole-3-carboxylic acid derivatives and the ciprofloxacin standard in a suitable broth medium (e.g., Mueller-Hinton Broth).
Prepare a bacterial inoculum of the test organisms (e.g., Escherichia coli and Staphylococcus aureus) equivalent to a 0.5 McFarland turbidity standard.
Inoculation of Microtiter Plate:
Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.
Add 50 µL of the serially diluted compounds to the corresponding wells.
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 150 µL.
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
Incubation and MIC Determination:
Incubate the plate at 37°C for 18-24 hours.
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Note: The MIC values for ciprofloxacin can vary depending on the specific strain and any acquired resistance mechanisms.
Mechanistic Insights and Structure-Activity Relationships
While in vitro potency is a critical parameter, understanding the mechanism of action and the structure-activity relationship (SAR) is paramount for rational drug design.
Potential Mechanisms of Action
Anticancer: Based on the known activities of related heterocyclic compounds, new 4-aminoisothiazole-3-carboxylic acid derivatives may exert their anticancer effects through various mechanisms, including:
Enzyme Inhibition: Targeting kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[2]
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
DNA Intercalation/Damage: Similar to doxorubicin, though this would need to be experimentally verified.
Antibacterial: The antibacterial action of these derivatives could stem from:
Inhibition of Essential Enzymes: Targeting bacterial enzymes involved in critical metabolic pathways, such as DNA replication or cell wall synthesis.
Disruption of Bacterial Membranes: Compromising the integrity of the bacterial cell membrane.
Systematic modification of the 4-aminoisothiazole-3-carboxylic acid scaffold will be crucial to optimize its biological activity. Key areas for modification and SAR studies include:
Substitution on the Amino Group: Introducing various substituents on the 4-amino group can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters or amides can influence cell permeability and metabolic stability.
Substitution on the Isothiazole Ring: If the synthesis allows, substitution at the 5-position of the isothiazole ring can provide another avenue for optimizing activity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of new 4-aminoisothiazole-3-carboxylic acid derivatives. By employing standardized in vitro assays and benchmarking against clinically relevant drugs, researchers can effectively assess the therapeutic potential of these novel compounds. The data presented herein for existing thiazole and isothiazole derivatives suggests that this scaffold holds significant promise for the development of new anticancer and antibacterial agents.
Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives and conducting comprehensive SAR studies to optimize their efficacy and safety profiles. In vivo studies in relevant animal models will be the subsequent critical step in translating these promising in vitro findings into potential clinical candidates.
References
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. March 7, 2025. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. November 10, 2013. [Link]
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
Broth Dilution Method for MIC Determination. Microbe Online. November 15, 2013. [Link]
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. [Link]
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. ResearchGate. [Link]
Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. December 20, 2023. [Link]
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MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. PMC. [Link]
Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. February 3, 2021. [Link]
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC. August 31, 2017. [Link]
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. January 15, 2021. [Link]
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. October 16, 2025. [Link]
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. [Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society. [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. July 12, 2022. [Link]
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
A Senior Application Scientist's Guide to Computational Docking: Evaluating 4-Aminoisothiazole-3-carboxylic Acid Derivatives and Their Bioisosteres
This guide provides an in-depth technical comparison of the computational docking performance of isothiazole and thiazole derivatives, with a special focus on the structural context of 4-Aminoisothiazole-3-carboxylic aci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the computational docking performance of isothiazole and thiazole derivatives, with a special focus on the structural context of 4-Aminoisothiazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will explore the nuances of docking these heterocyclic scaffolds against various therapeutically relevant protein targets, compare their performance with alternative inhibitors, and provide detailed protocols to ensure scientific rigor in your own studies.
The Rising Profile of the Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1] Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and antiviral properties. The 4-Aminoisothiazole-3-carboxylic acid core, in particular, presents a compelling template for inhibitor design, featuring key hydrogen bond donors and acceptors, as well as a carboxylic acid moiety that can engage in crucial ionic or hydrogen bonding interactions within a protein's active site.
Computational docking is a powerful tool in modern drug discovery, allowing for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[2][3] This in-silico technique is instrumental in screening large compound libraries, prioritizing candidates for synthesis, and understanding the molecular basis of inhibition.[2] This guide will delve into the practical application of molecular docking to evaluate the potential of isothiazole derivatives as inhibitors of key enzymes.
Comparative Docking Analysis of Isothiazole/Thiazole Derivatives
While specific docking studies on a homologous series of 4-Aminoisothiazole-3-carboxylic acid derivatives are not extensively documented in publicly available literature, we can infer their potential by examining the computational evaluation of structurally related isothiazole and thiazole analogues against several important protein targets. This comparative analysis provides valuable insights into how this class of compounds interacts with different active sites and how they stack up against other known inhibitors.
Target: Hepatitis C Virus (HCV) NS5B Polymerase
HCV NS5B polymerase is an RNA-dependent RNA polymerase essential for the replication of the viral genome, making it a prime target for antiviral drug development.[4]
Comparative Docking Data for HCV NS5B Polymerase Inhibitors
Compound Class
Specific Derivative/Alternative
Docking Software
Binding Affinity/Score (kcal/mol)
Key Interacting Residues
Reference
Isothiazole Derivatives
(Structure not specified)
Not Specified
Not Specified
Hydrophobic and hydrogen bond interactions
[ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B]
Terpene Alternatives
Mulberrofuran G
GOLD, InstaDock
Not specified (ranked high)
Forms stable interactions in the active site
[Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking]
Terpene Alternatives
Cochlearine A
GOLD, InstaDock
Not specified (ranked high)
Forms stable interactions in the active site
[Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking]
Standard Drug
Sofosbuvir
Not Specified
-14.7
Interacts with the Palm I region
[Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase]
Standard Drug
Dasabuvir
GOLD, InstaDock
Not specified
Not specified
[Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking]
Discussion:
Studies on isothiazole derivatives have indicated their potential as NS5B inhibitors, engaging in crucial hydrophobic and hydrogen bond interactions within the enzyme's binding pocket. When compared to natural product alternatives like terpenes, which also show promise in silico, and established drugs such as Sofosbuvir, the isothiazole scaffold holds its own as a viable starting point for novel inhibitor design.[5][6] The 4-amino and 3-carboxylic acid functionalities of our core scaffold could potentially form key interactions with the polar residues in the NS5B active site, a hypothesis that warrants dedicated computational studies.
Target: Tubulin
Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division.[2] Inhibitors of tubulin polymerization are potent anticancer agents.
Comparative Docking Data for Tubulin Inhibitors
Compound Class
Specific Derivative/Alternative
Docking Software
Binding Affinity/Score (kcal/mol)
Key Interacting Residues
Reference
Thiazole Derivatives
2,4-disubstituted thiazoles
Not Specified
-13.88 to -14.50
Colchicine binding site
[Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors]
Indole-based Alternative
Compound 5m
Not Specified
Not specified
Colchicine binding site
[Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations]
Quinoline-based Alternative
Compound 9IV-c
MOE 2015.10
-9.759
Asn258β, Ala180α, Asn249β
[In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening]
Standard Drug
Combretastatin A-4 (CA-4)
Not Specified
-13.42
Colchicine binding site
[Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors]
Discussion:
Docking studies of 2,4-disubstituted thiazole derivatives have revealed binding energies superior to that of the known tubulin inhibitor Combretastatin A-4, indicating a strong potential for this scaffold in the development of new anticancer agents. [Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors] These compounds typically target the colchicine binding site of tubulin. The 4-amino and 3-carboxylic acid groups of our lead scaffold could potentially form directed hydrogen bonds with residues like Asn258 and Ala180, similar to other known inhibitors, thereby stabilizing the complex and preventing microtubule polymerization.[2]
Target: Lymphocyte-specific protein tyrosine kinase (p56lck)
p56lck is a tyrosine kinase crucial for T-cell activation and is a target for immunosuppressive and anti-inflammatory drugs.[7][8]
Comparative Docking Data for p56lck Inhibitors
Compound Class
Specific Derivative/Alternative
Docking Software
Binding Affinity/Score
Key Interacting Residues
Reference
Benzothiazole-Thiazole Hybrids
Compound 1
GLIDE (Schrödinger)
Not specified
Hinge region, Allosteric site, Activation loop
[Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer]
4-amino-5,6-biaryl-furo[2,3-d]pyrimidine
Compound X
Not specified
IC50 = 0.009 µM
Not specified
[Full article: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights]
Standard Drug
Dasatinib
GLIDE (Schrödinger)
Not specified
ATP binding site
[Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer]
Discussion:
Hybrid molecules containing the thiazole ring have been investigated as inhibitors of p56lck, targeting the ATP binding site. The docking studies suggest that these compounds can effectively occupy the active site and interact with key regions like the hinge region. [Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer] The 4-amino group on the 4-Aminoisothiazole-3-carboxylic acid scaffold could mimic the hinge-binding motif of many known kinase inhibitors, while the carboxylic acid could interact with solvent-exposed residues, suggesting that this core structure is a promising starting point for designing novel p56lck inhibitors.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of computational docking studies, a standardized and rigorous protocol is essential. The following section outlines a comprehensive workflow using AutoDock Vina, a widely used open-source docking program. The principles described are broadly applicable to other docking software such as MOE or Glide.
Workflow for Computational Docking
Caption: A generalized workflow for computational docking studies.
Detailed Step-by-Step Protocol
Part A: Receptor Preparation
The quality of the initial protein structure is paramount for a meaningful docking study.
Obtain the Protein Structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.
Clean the PDB File: Using molecular visualization software like UCSF Chimera or AutoDock Tools (ADT), remove all non-essential molecules, including water molecules, ions, and co-factors that are not relevant to the binding of your ligand.
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[6]
Assign Partial Charges: Assign partial charges to all atoms of the protein (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.[9]
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[9]
Part B: Ligand Preparation
Proper ligand preparation ensures that the conformational space is adequately sampled.
Generate 3D Coordinates: Create or obtain the 3D structure of your 4-Aminoisothiazole-3-carboxylic acid derivatives. This can be done using software like ChemDraw or by downloading from databases like PubChem.
Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Assign Charges and Define Rotatable Bonds: Similar to the protein, add polar hydrogens, assign Gasteiger charges, and define the rotatable bonds in the ligand. This allows for flexible ligand docking.[6]
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Part C: Grid Generation and Docking Execution
The grid box defines the search space for the docking algorithm.
Define the Grid Box: Center the grid box on the active site of the protein. If a co-crystallized ligand is present, its location is the ideal center for the grid box. The size of the box should be large enough to accommodate the ligand and allow for its rotation and translation.[10]
Create the Configuration File: Prepare a configuration text file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search.[11]
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will calculate the binding affinities and generate multiple binding poses for the ligand.[11]
Part D: Analysis of Results
Interpreting the docking results requires careful consideration of both quantitative and qualitative data.
Examine Binding Affinities: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding interaction.[2]
Analyze Binding Poses: Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio.[12] Examine the interactions between the ligand and the protein's active site residues.
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and ionic interactions. Understanding these interactions provides insights into the molecular basis of binding and can guide further optimization of the ligand.[12]
Scientific Integrity: The Critical Role of Experimental Validation
While computational docking is a valuable predictive tool, it is essential to acknowledge its limitations. Docking scores are approximations of binding affinity and do not always correlate perfectly with experimental data.[13][14] Therefore, experimental validation is a crucial step in the drug discovery process.
Correlation of Docking Scores with Experimental Data
The correlation between docking scores and experimentally determined binding affinities (e.g., IC50 or Ki values) can vary significantly depending on the protein target, the docking software, and the chemical space of the ligands.[15] It is good practice to include known inhibitors with experimentally determined activities in your docking study as a control. This allows for a relative comparison and helps to validate the docking protocol.[16] A strong correlation between the calculated scores and experimental values for a set of known compounds increases the confidence in the predictions for novel molecules.
Caption: A self-validating loop in drug discovery.
The Path Forward: From In Silico to In Vitro
The most promising 4-Aminoisothiazole-3-carboxylic acid derivatives identified through computational docking should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity. This experimental data provides the ultimate validation of the computational predictions and is essential for advancing a compound into the next stage of the drug discovery pipeline.[17]
Conclusion
Computational docking is an indispensable tool for the modern medicinal chemist. This guide has provided a framework for evaluating 4-Aminoisothiazole-3-carboxylic acid derivatives and their bioisosteres through comparative docking studies. By understanding the principles of molecular docking, adhering to rigorous protocols, and critically evaluating the results in the context of experimental validation, researchers can effectively leverage this powerful computational technique to accelerate the discovery of novel therapeutics. The isothiazole scaffold, with its versatile chemical features, remains a promising starting point for the design of potent and selective enzyme inhibitors.
References
Molecular docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]
Khalid, H., Ashfaq, U.A. Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase. PubMed. (2022). Available from: [Link]
Molecular docking study ON NS5B polymerase of hepatitis c virus by screening of volatile compounds from Acacia concinna and ADMET prediction. ResearchGate. Available from: [Link]
ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. MDPI. Available from: [Link]
Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking. MDPI. (2023-06-18). Available from: [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. (2022-09-07). Available from: [Link]
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. (2022-12-29). Available from: [Link]
In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PubMed Central. (2018-04-19). Available from: [Link]
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. (2024-12-12). Available from: [Link]
Full article: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online. (2021-12-31). Available from: [Link]
AutoDock Version 4.2. Center for Computational Structural Biology. Available from: [Link]
How well do molecular docking scores correlate with experimental binding affinities?. Quora. (2018-09-16). Available from: [Link]
Haste makes waste: A critical review of docking‐based virtual screening in drug repurposing for SARS‐CoV‐2 main protease (M‐pro) inhibition. PubMed Central. (2021-06-01). Available from: [Link]
Session 4: Introduction to in silico docking. University of Oxford. Available from: [Link]
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect. (2019-10-18). Available from: [Link]
AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). YouTube. (2021-02-14). Available from: [Link]
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online. (2021-12-31). Available from: [Link]
Identifying p56lck SH2 Domain Inhibitors Using Molecular Docking and In-silico Scaffold Hopping. PubMed Central. (2024-03-15). Available from: [Link]
How to validate the Docking study result carried out on approved drug?. ResearchGate. (2017-03-15). Available from: [Link]
Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. (2017-10-25). Available from: [Link]
A Researcher's Guide to the Safe Disposal of 4-Aminoisothiazole-3-carboxylic Acid
As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory...
Author: BenchChem Technical Support Team. Date: February 2026
As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity and operational excellence. This guide, grounded in established safety protocols, provides a comprehensive, step-by-step framework for the proper disposal of 4-Aminoisothiazole-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific hazards of 4-Aminoisothiazole-3-carboxylic acid is the critical first step in determining the necessary handling and disposal precautions. This compound is classified as a hazardous substance, and its risk profile dictates the stringent measures required for its management.[1][2] Failure to adhere to these protocols can lead to acute health effects and potential long-term environmental contamination.
The primary causalities for the required procedures are the compound's identified health hazards:
Irritation: It is known to cause serious eye irritation and skin irritation.[1][3]
Respiratory Effects: Inhalation of dust may cause respiratory irritation.[1][2]
These hazards necessitate a disposal plan that minimizes direct contact, prevents the generation of airborne dust, and ensures the waste is securely contained from collection to final destruction.
Pre-Disposal: Engineering and Personal Protective Equipment (PPE)
Before handling any waste, the first line of defense is a combination of proper engineering controls and appropriate PPE. This is a self-validating system; if exposure occurs, the protocol has failed. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of such controls.[4][5]
Engineering Controls: Always handle waste 4-Aminoisothiazole-3-carboxylic acid within a certified chemical fume hood. This prevents the inhalation of dust and vapors, directly mitigating the respiratory risks.[1]
Personal Protective Equipment (PPE): A complete ensemble is required to prevent skin and eye contact.
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and disposed of properly after handling waste.
Body Protection: A lab coat is mandatory. For larger quantities of waste, consider a chemically resistant apron or suit.[3]
Step-by-Step Disposal Protocol
The disposal of 4-Aminoisothiazole-3-carboxylic acid must be managed as a hazardous waste stream. Under regulations set by the Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its management from "cradle to grave."[6] On-site chemical neutralization is not recommended due to potential unknown reactions and the hazards of the compound itself. The only authoritative and safe method is collection for professional disposal.
Step 1: Waste Segregation and Containment
Rationale: Proper segregation prevents dangerous reactions with incompatible materials. The compound is known to be incompatible with strong oxidizing agents, strong bases, and amines.[3]
Procedure:
Designate a specific, clearly labeled hazardous waste container for 4-Aminoisothiazole-3-carboxylic acid and its contaminated materials (e.g., weighing paper, gloves).
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid to prevent leaks or spills.[7]
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[8]
Step 2: Handling Solid Waste
Rationale: The primary risk with the solid form is the generation of airborne dust, which poses an inhalation hazard.[1]
Procedure:
If sweeping is necessary, do so carefully to avoid creating dust. Use tools that will not generate static electricity.
Carefully transfer the solid waste into the designated container.
Ensure the exterior of the waste container is clean and free from contamination before removing it from the fume hood.
Step 3: Managing Contaminated Solutions
Rationale: While the compound is in solution, the risk of dust inhalation is eliminated, but risks of splashing and skin/eye contact remain.
Procedure:
Collect all aqueous and solvent solutions containing 4-Aminoisothiazole-3-carboxylic acid in a designated, compatible, and sealed liquid waste container.
Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[7]
Label the container with the full chemical name and approximate concentration.
Step 4: Labeling and Storage
Rationale: Accurate labeling is a regulatory requirement and is critical for ensuring the safety of all personnel who may handle the container.[4] Waste must be stored in a designated area that minimizes risk.
Procedure:
Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "4-Aminoisothiazole-3-carboxylic acid"
The specific hazards (e.g., Irritant, Harmful)
The accumulation start date.
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[7] This area should be away from drains and incompatible chemicals.
Step 5: Arranging for Professional Disposal
Rationale: Final disposal must be conducted by a licensed and approved waste disposal contractor at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This is the only way to ensure the waste is managed in compliance with federal and state law.
Procedure:
Follow your institution's established procedure for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
EHS will coordinate with a certified waste broker to collect, manifest, and transport the waste for final disposal, likely via high-temperature incineration.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe disposal of 4-Aminoisothiazole-3-carboxylic acid.
Caption: Workflow for 4-Aminoisothiazole-3-carboxylic acid disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1]
Cleanup:
Wear full PPE, including respiratory protection if dust is present.
For solid spills, gently sweep up the material and place it in the hazardous waste container.[3]
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
Decontaminate: Clean the spill area thoroughly with soap and water.
Dispose: All cleanup materials must be disposed of as hazardous waste.[9]
By adhering to this structured and well-documented protocol, researchers can ensure that the disposal of 4-Aminoisothiazole-3-carboxylic acid is performed safely, efficiently, and in full compliance with regulatory standards, reinforcing a culture of safety and responsibility within the scientific community.
References
SAFETY DATA SHEET (2-Aminothiazole-4-carboxylic acid) . Fisher Scientific.
Safety Data Sheet (4-Aminoisothiazole-3-carboxylic acid hydrochloride) . Angene Chemical.
GHS07 Safety Data Sheet . Santa Cruz Biotechnology, Inc.
2-Aminothiazole-4-carboxylic acid PubChem Entry . National Center for Biotechnology Information.
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration.
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration.
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency.
OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration.
OSHA Laboratory Standard . Compliancy Group.
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
Chemical Waste Management Guide . Technion - Israel Institute of Technology.
Essential Safety and Operational Guide for Handling 4-Aminoisothiazole-3-carboxylic acid
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Aminoisothiazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Aminoisothiazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure a safe laboratory environment. Our commitment is to furnish you with information that extends beyond the product, fostering a culture of safety and precision in your critical work.
Hazard Identification and Risk Assessment
4-Aminoisothiazole-3-carboxylic acid and its hydrochloride salt are compounds that require careful handling due to their potential health effects. Based on available safety data sheets, the primary hazards include:
Skin Irritation: Causes skin irritation upon contact.[1][2]
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust.[1]
Harmful if Swallowed: Acute oral toxicity is a concern.[1]
A thorough risk assessment is the foundation of safe laboratory practice. Before beginning any work with this compound, it is imperative to understand these hazards and implement the control measures outlined in this guide. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of Personal Protective Equipment (PPE) is a critical line of defense against accidental exposure. The following table details the minimum required PPE for handling 4-Aminoisothiazole-3-carboxylic acid.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.[1][2][3]
Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and potential splashes during handling and solution preparation.[2]
Skin and Body Protection
Chemical-resistant gloves (e.g., Nitrile or Neoprene). A lab coat must be worn and fully buttoned.[1][4][5]
Gloves prevent direct skin contact, which can cause irritation.[1][2] It is essential to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removal.[3] A lab coat protects your skin and personal clothing from contamination.
Respiratory Protection
To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 or higher respirator is recommended.
The primary respiratory hazard is the inhalation of fine dust particles.[1] Engineering controls like a fume hood are the preferred method for mitigating this risk.[6]
Standard Operating Procedure: A Step-by-Step Workflow
Adherence to a strict operational workflow is paramount for ensuring safety and the integrity of your experimental results.
Preparation and Weighing
Designate a Handling Area: All work with 4-Aminoisothiazole-3-carboxylic acid should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[6]
PPE Donning: Before handling the compound, put on all required PPE as detailed in the table above.
Material Handling: When weighing the solid compound, do so carefully to avoid the formation of dust.[1][4] Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
Post-Handling and Decontamination
Immediate Cleaning: Clean any spills immediately according to your laboratory's established procedures.
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Disposal Plan
Waste Segregation: All solid waste contaminated with 4-Aminoisothiazole-3-carboxylic acid and any unused material should be segregated from other laboratory waste streams.
Containerization: Place all contaminated solid waste (e.g., weighing paper, contaminated gloves, etc.) and excess solid chemical into a clearly labeled, sealed container for hazardous waste.
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[4]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Measures
Eye Contact
Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4][7] Seek immediate medical attention.
Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][4][7] If skin irritation persists, consult a physician.
Inhalation
Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4][7] Seek immediate medical attention.
Ingestion
Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 4-Aminoisothiazole-3-carboxylic acid.
Caption: Workflow for safe handling of 4-Aminoisothiazole-3-carboxylic acid.
References
4-AMINO-3-ISOTHIAZOLE CARBOXYLIC ACID Safety Data Sheets. Echemi.
MSDS of 4-Aminoisothiazole-3-carboxylic acid hydrochloride. Capot Chemical Co., Ltd.